Product packaging for (S)-Alpine borane(Cat. No.:CAS No. 42371-63-1)

(S)-Alpine borane

Cat. No.: B1589228
CAS No.: 42371-63-1
M. Wt: 258.3 g/mol
InChI Key: VCDGSBJCRYTLNU-NYCFMAHJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(S)-Alpine borane is a useful research compound. Its molecular formula is C18H31B and its molecular weight is 258.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H31B B1589228 (S)-Alpine borane CAS No. 42371-63-1

Properties

IUPAC Name

9-[(1S,2R,3S,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-9-borabicyclo[3.3.1]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31B/c1-12-16-10-13(18(16,2)3)11-17(12)19-14-6-4-7-15(19)9-5-8-14/h12-17H,4-11H2,1-3H3/t12-,13+,14?,15?,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDGSBJCRYTLNU-NYCFMAHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2CCCC1CCC2)C3CC4CC(C3C)C4(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(C2CCCC1CCC2)[C@H]3C[C@H]4C[C@@H]([C@@H]3C)C4(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31B
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60447356
Record name B-isopinocampheyl-9-borabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42371-63-1
Record name B-isopinocampheyl-9-borabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-Alpine-Boraneâ?¢ Alpine-Borane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(S)-Alpine Borane: A Technical Guide to the Mechanism of Asymmetric Reduction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and applications of (S)-Alpine borane in asymmetric reduction. This compound, a chiral organoborane reagent, has proven to be a valuable tool in stereoselective synthesis, particularly for the reduction of prochiral carbonyl compounds to their corresponding chiral alcohols. This document provides a detailed examination of the reaction mechanism, quantitative data on its performance, and comprehensive experimental protocols.

The Core Mechanism of Asymmetric Reduction

This compound, systematically named B-isopinocampheyl-9-borabicyclo[3.3.1]nonane, is prepared via the hydroboration of (-)-α-pinene with 9-borabicyclo[3.3.1]nonane (9-BBN)[1]. The mechanism of asymmetric reduction by this compound is a subject of significant interest and is generally understood to proceed through a well-defined transition state.

The reduction is a transfer hydrogenation process involving the intramolecular transfer of a hydride from the isopinocampheyl moiety to the carbonyl carbon of the substrate[1]. The key steps are:

  • Coordination: The Lewis acidic boron atom of this compound coordinates to the oxygen atom of the carbonyl substrate. This coordination activates the carbonyl group, rendering the carbonyl carbon more electrophilic.

  • Hydride Transfer: An intramolecular hydride transfer occurs from the C-3 position of the isopinocampheyl group to the activated carbonyl carbon. This transfer proceeds through a highly organized, six-membered, boat-like transition state[1].

  • Product Formation: The initial product is a borinic ester, which upon subsequent workup (hydrolysis), yields the desired chiral alcohol.

The stereochemical outcome of the reduction is dictated by the steric interactions in the boat-like transition state. The bulky isopinocampheyl group of the this compound creates a sterically demanding environment. To minimize steric hindrance, the larger substituent (RL) on the prochiral carbonyl group preferentially occupies the equatorial position in the transition state, while the smaller substituent (RS) occupies the axial position. This orientation directs the hydride transfer to one face of the carbonyl, leading to the formation of a specific enantiomer of the alcohol.

A competing, non-selective dehydroboration-reduction pathway can diminish the enantioselectivity of the reaction[1]. This process involves the dissociation of Alpine borane into 9-BBN and α-pinene. The achiral 9-BBN can then reduce the carbonyl substrate, leading to a racemic mixture. This side reaction is more prevalent with sterically hindered or less reactive ketones that require higher reaction temperatures or longer reaction times[1]. To suppress this undesired pathway, high-pressure conditions (2000-6000 atm) have been successfully employed[2].

Performance and Substrate Scope

This compound is particularly effective for the asymmetric reduction of specific classes of carbonyl compounds, demonstrating high enantioselectivity. The success of the reduction is largely dependent on the steric differentiation between the two substituents on the carbonyl carbon.

Data Presentation

The following table summarizes the performance of this compound in the asymmetric reduction of various prochiral ketones and aldehydes.

SubstrateProductYield (%)Enantiomeric Excess (ee, %)
Benzaldehyde-1-d(S)-Benzyl-1-d alcohol-~100[1]
1-Octyn-3-one(R)-(+)-1-Octyn-3-ol8686 (93% R)
3-Butyn-2-one(S)-3-Butyn-2-ol-79[1]
4-Methyl-1-pentyn-3-one(S)-4-Methyl-1-pentyn-3-ol-99[1]
4-Phenyl-3-butyn-2-one(S)-4-Phenyl-3-butyn-2-ol7689[3]
Acetophenone(S)-1-Phenylethanol-High[1]
γ-Chloroacetophenone(S)-2-Chloro-1-phenylethanol-96[1]
α,α,α-Trifluoroacetophenone(S)-2,2,2-Trifluoro-1-phenylethanol-35[1]

Experimental Protocols

Detailed and reliable experimental procedures are crucial for achieving high enantioselectivity in asymmetric reductions with this compound. Below are representative protocols for the preparation of the reagent and a subsequent reduction.

Preparation of (R)-Alpine-Borane and Asymmetric Reduction of 1-Octyn-3-one

This procedure is adapted from Organic Syntheses.

A. Preparation of B-3-Pinanyl-9-borabicyclo[3.3.1]nonane (R-Alpine-Borane)

  • A 2-L, round-bottomed flask equipped with a septum-capped sidearm, magnetic stirring bar, reflux condenser, and a stopcock adapter connected to a mercury bubbler is flame-dried under a nitrogen flush.

  • After cooling, the flask is charged with 800 mL of a 0.5 M tetrahydrofuran (THF) solution of 9-BBN (0.4 mol) via a double-ended needle.

  • To this solution, 61.3 g (71.5 mL, 0.45 mol) of (+)-α-pinene is added.

  • The solution is refluxed for 4 hours.

  • The excess α-pinene and THF are removed by vacuum to yield a thick, clear oil of neat (R)-Alpine-Borane[4].

B. Asymmetric Reduction of 1-Octyn-3-one

  • The flask containing the neat (R)-Alpine-Borane is cooled to 0°C in an ice bath.

  • 35.3 g (0.285 mol) of 1-octyn-3-one is added. An initial exothermic reaction is observed.

  • The reaction is allowed to warm to room temperature and stirred for approximately 8 hours. The reaction progress can be monitored by gas chromatography.

  • Excess (R)-Alpine-Borane is quenched by adding 22 mL (0.3 mol) of freshly distilled propionaldehyde and stirring for 1 hour at room temperature.

  • The liberated α-pinene is removed under vacuum.

C. Workup and Purification

  • 200 mL of THF is added to the reaction mixture, followed by 150 mL of 3 M aqueous NaOH.

  • 150 mL of 30% hydrogen peroxide is added dropwise (Caution: exothermic reaction).

  • The oxidation is allowed to proceed for 3 hours at 40°C.

  • The reaction mixture is transferred to a separatory funnel and extracted three times with 50 mL portions of diethyl ether.

  • The combined ether layers are dried over anhydrous magnesium sulfate, filtered, and concentrated by rotary evaporation to give an oil.

  • The crude product is purified by distillation at 60–65°C (3.0 mm) to yield (R)-(+)-1-octyn-3-ol[4].

Visualizing the Process: Mechanism and Workflow

The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways and a general experimental workflow for the this compound reduction.

Asymmetric_Reduction_Mechanism cluster_main Main Reduction Pathway cluster_competing Competing Dehydroboration Pathway Carbonyl Prochiral Carbonyl (R-CO-R') Coordination_Complex Coordination Complex Carbonyl->Coordination_Complex S_Alpine_Borane This compound S_Alpine_Borane->Coordination_Complex Transition_State Six-Membered Boat-like Transition State Coordination_Complex->Transition_State Hydride Transfer Borinic_Ester Borinic Ester Intermediate Transition_State->Borinic_Ester Workup Hydrolytic Workup (e.g., H2O2, NaOH) Borinic_Ester->Workup Chiral_Alcohol Chiral Alcohol Workup->Chiral_Alcohol S_Alpine_Borane_diss This compound Dissociation Dissociation S_Alpine_Borane_diss->Dissociation alpha_Pinene (-)-α-Pinene Dissociation->alpha_Pinene Nine_BBN 9-BBN Dissociation->Nine_BBN Achiral_Reduction Achiral Reduction Nine_BBN->Achiral_Reduction Carbonyl_comp Prochiral Carbonyl Carbonyl_comp->Achiral_Reduction Racemic_Alcohol Racemic Alcohol Achiral_Reduction->Racemic_Alcohol Experimental_Workflow cluster_reagent_prep Reagent Preparation cluster_reduction Asymmetric Reduction cluster_workup Workup and Purification Reagent_Prep Mix (-)-α-pinene and 9-BBN in THF Reflux Reflux the mixture Reagent_Prep->Reflux Solvent_Removal Remove solvent and excess α-pinene under vacuum Reflux->Solvent_Removal Alpine_Borane This compound (neat oil) Solvent_Removal->Alpine_Borane Cooling Cool this compound to 0°C Alpine_Borane->Cooling Substrate_Addition Add prochiral carbonyl substrate Cooling->Substrate_Addition Reaction Allow to react at room temperature Substrate_Addition->Reaction Quenching Quench excess reagent Reaction->Quenching Oxidation Oxidative workup (e.g., NaOH, H2O2) Quenching->Oxidation Extraction Extract with an organic solvent Oxidation->Extraction Drying Dry the organic layer Extraction->Drying Concentration Concentrate under reduced pressure Drying->Concentration Purification Purify by distillation or chromatography Concentration->Purification Final_Product Pure Chiral Alcohol Purification->Final_Product

References

Synthesis of (S)-Alpine Borane from (-)-α-Pinene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

(S)-Alpine borane, chemically known as B-(S)-isopinocampheyl-9-borabicyclo[3.3.1]nonane, is a highly significant second-generation chiral reducing agent in organic synthesis. Developed by M. M. Midland, this sterically crowded trialkylborane is instrumental in the asymmetric reduction of prochiral ketones and other carbonyl compounds.[1][2] Its efficacy stems from the transfer of chirality from its isopinocampheyl moiety, which is derived from the readily available natural product, (-)-α-pinene.[2] This guide provides an in-depth overview of the synthesis of this compound, including the reaction mechanism, a detailed experimental protocol, and relevant quantitative data.

Synthesis Pathway and Stereochemistry

The synthesis of this compound is achieved through the hydroboration of (-)-α-pinene with 9-borabicyclo[3.3.1]nonane (9-BBN).[3][4] The reaction is highly stereoselective, with the stereochemical information from the chiral terpene being effectively preserved in the final product.[2] The use of (-)-α-pinene as the starting material directly yields this compound. Conversely, employing (+)-α-pinene would result in the formation of its enantiomer, (R)-Alpine borane.[2]

The hydroboration reaction involves the syn-addition of the B-H bond of 9-BBN across the double bond of α-pinene. The boron atom adds to the less sterically hindered carbon atom of the double bond, while the hydride attaches to the more substituted carbon. This regioselectivity is driven by both steric and electronic factors.[5] The rigid bicyclic structure of α-pinene dictates the facial selectivity of the hydroboration, leading to the formation of the desired stereoisomer.

Synthesis_Pathway reactant1 (-)-α-Pinene product This compound reactant1->product Hydroboration reactant2 9-Borabicyclo[3.3.1]nonane (9-BBN) reactant2->product

Caption: Synthesis pathway for this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound. It is crucial to maintain an inert atmosphere throughout the procedure to prevent the oxidation of the borane compounds.

Apparatus:

  • A flame-dried, round-bottomed flask equipped with a magnetic stirring bar, a reflux condenser, a septum-capped sidearm, and a stopcock adapter connected to a mercury bubbler or a nitrogen line.

Reagents:

  • 0.5 M solution of 9-borabicyclo[3.3.1]nonane (9-BBN) in tetrahydrofuran (THF).[6]

  • (-)-α-Pinene (high enantiomeric purity, e.g., >90% ee, distilled from lithium aluminum hydride before use).[6]

Procedure:

  • Setup: Flame-dry the apparatus while flushing with nitrogen. Maintain a nitrogen atmosphere throughout the reaction.[6]

  • Charging the Flask: After the apparatus has cooled, charge the flask with the 0.5 M THF solution of 9-BBN via a double-ended needle.[6]

  • Addition of (-)-α-Pinene: Add a slight excess of (-)-α-pinene to the 9-BBN solution.[6]

  • Reflux: Heat the solution to reflux for approximately 4 hours.[6]

  • Removal of Volatiles: After the reflux period, cool the reaction mixture to room temperature. Remove the excess α-pinene and THF by vacuum. This is initially done using a water aspirator, followed by a high vacuum (e.g., 0.05 mm) while gently warming the flask (e.g., to 40°C) for a couple of hours.[6]

  • Product: The resulting product is a thick, clear oil of neat this compound.[6]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Flame-dry apparatus B Establish N2 atmosphere A->B C Charge 9-BBN solution B->C D Add (-)-α-pinene C->D E Reflux for 4h D->E F Cool to RT E->F G Remove THF & excess α-pinene via vacuum F->G H Obtain neat product G->H

Caption: Experimental workflow for the synthesis of this compound.

Mechanism of Hydroboration

The hydroboration of an alkene is a concerted reaction where the boron and hydrogen atoms of the borane add across the double bond in a single step.[7] In the case of α-pinene and 9-BBN, the reaction proceeds through a four-membered transition state.

  • Coordination: The π-electrons of the alkene's double bond initiate an attack on the partially positive boron atom of 9-BBN.[8]

  • Hydride Transfer: Simultaneously, the hydride (H⁻) from the boron atom is transferred to one of the carbons of the double bond.[7]

  • Syn-Addition: Both the boron and the hydrogen add to the same face of the double bond, resulting in a syn-addition product.[5]

The stereochemistry of the starting (-)-α-pinene directs the 9-BBN to attack from the less hindered face of the double bond, leading to the formation of the this compound with high stereospecificity.

Hydroboration_Mechanism Reactants (-)-α-Pinene + 9-BBN TS Four-membered Transition State Reactants->TS Coordination & Hydride Shift Product This compound TS->Product

Caption: Simplified mechanism of hydroboration.

Quantitative Data

The enantiomeric purity of the resulting this compound is directly dependent on the enantiomeric excess (ee) of the starting (-)-α-pinene.[6] High-quality, commercially available (-)-α-pinene is essential for achieving high stereoselectivity in subsequent reactions where this compound is used as a reducing agent.

ParameterValue/RangeReference
Starting Material
(-)-α-Pinene Enantiomeric Excess (ee)Typically 81-92%[6]
Reactants and Conditions
9-BBN Concentration in THF0.5 M[6]
Molar Ratio ((-)-α-Pinene : 9-BBN)Slight excess of α-pinene (e.g., 1.125 : 1)[6]
Reflux Time~4 hours[6]
Product
Chemical YieldGood[6]
Stereospecificity of Reduction (using the product)>95% (correcting for ee of α-pinene)[6]

Note: The table reflects typical values found in literature for the synthesis and subsequent application of Alpine borane, highlighting the high fidelity of the chirality transfer. The exact yield can vary depending on the specific reaction scale and conditions.

References

physical and chemical properties of (S)-Alpine borane

Author: BenchChem Technical Support Team. Date: November 2025

(S)-Alpine borane , a chiral organoborane reagent, stands as a cornerstone in asymmetric synthesis, particularly for the stereoselective reduction of prochiral carbonyl compounds. This technical guide provides an in-depth overview of its physical and chemical properties, detailed experimental protocols, and the mechanistic pathways governing its reactivity. Developed by M. M. Midland, this sterically hindered trialkylborane offers a powerful tool for establishing specific stereocenters in the synthesis of complex molecules, making it invaluable for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

This compound, systematically named 9-((1R,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)-9-borabicyclo[3.3.1]nonane, is typically a colorless liquid encountered as a solution in tetrahydrofuran (THF).[1] Its chirality is derived from its precursor, (-)-α-pinene.[2][3]

Physical Properties

The key physical characteristics of this compound are summarized in the table below, providing essential data for its handling and application in a laboratory setting.

PropertyValue
Molecular Formula C₁₈H₃₁B[1][4][5]
Molar Mass 258.26 g·mol⁻¹[1][6]
Appearance Colorless liquid[1]
Density 0.947 g/mL at 25 °C[1][2]
Boiling Point > 55 °C[1][2]
Optical Activity [α]22/D +20° (c = 12 in THF)[2][6][7]
Chemical Identifiers

Precise identification of this compound is critical for regulatory compliance and accurate sourcing.

IdentifierValue
IUPAC Name 9-((1R,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)-9-borabicyclo[3.3.1]nonane[5]
Synonyms B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane, B-3-Pinanyl-9-borabicyclo[3.3.1]nonane[1][2]
CAS Number 42371-63-1[1]
InChI Key VCDGSBJCRYTLNU-NEXGVSGLSA-N[2][7]

Stability, Handling, and Safety

This compound is a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.[2][4] It is also sensitive to moisture.[5] Therefore, strict adherence to safety protocols is mandatory.

  • Handling : All manipulations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using appropriate air-free techniques.

  • Storage : The reagent should be stored in a tightly sealed container in a dry, well-ventilated area, away from sources of ignition and oxidizing agents.[8] Recommended storage is in a refrigerator (2-8 °C).[8]

  • Personal Protective Equipment (PPE) : Use of fire-retardant lab coats, safety goggles, face shields, and appropriate gloves is essential.[2] An ABEK (EN14387) respirator filter is also recommended.[2]

GHS Hazard Information
CategoryCodeDescription
Pictogram GHS02Flame[2]
Signal Word Danger[2]
Hazard Statement H250Catches fire spontaneously if exposed to air[2][4]
Precautionary Statements P210, P222, P231, P280, P302+P334, P370+P378, P422Keep away from heat, do not allow contact with air, handle under inert gas, wear protective equipment, handle specific spill and fire scenarios, store in a sealed container.[1][2]

Chemical Reactivity and Mechanism

The primary application of this compound is in the asymmetric reduction of certain prochiral carbonyl compounds, a reaction known as the Midland Alpine Borane Reduction.[1][9] This reaction is particularly effective for sterically undemanding ketones, such as acetylenic ketones, and for aldehydes.[1][9][10][11]

The mechanism proceeds through a well-defined, six-membered, boat-like transition state.[3][12]

  • Coordination : The Lewis acidic boron atom of this compound coordinates to the oxygen atom of the carbonyl substrate.[3]

  • Hydride Transfer : A hydride is transferred intramolecularly from the isopinocampheyl group to the electrophilic carbonyl carbon.[1][3]

  • Stereochemical Control : The stereoselectivity of the reduction is governed by steric interactions in the transition state. The larger substituent (RL) of the ketone preferentially occupies a pseudo-equatorial position to minimize steric clashes with the pinane framework, particularly the gem-dimethyl groups. The smaller substituent (RS) occupies the pseudo-axial position. This orientation dictates the face of the carbonyl to which the hydride is delivered, resulting in the formation of a specific alcohol enantiomer.[3]

  • Product Formation : The initial product is a borinic ester, which upon hydrolysis or oxidative workup (e.g., with hydrogen peroxide and sodium hydroxide), liberates the chiral alcohol.[1]

Figure 1. Generalized mechanism of the Midland reduction.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful application of this compound.

Synthesis of this compound

This compound is prepared via the hydroboration of (-)-α-pinene with 9-borabicyclo[3.3.1]nonane (9-BBN).[1][2][3]

Materials:

  • 9-BBN dimer

  • Anhydrous Tetrahydrofuran (THF)

  • (-)-α-pinene (distilled from LiAlH₄ before use)

Procedure:

  • Under an inert nitrogen atmosphere, a flask is charged with a 0.5 M solution of 9-BBN in THF.

  • An equimolar amount of freshly distilled (-)-α-pinene is added dropwise to the stirred 9-BBN solution at room temperature.

  • The reaction mixture is stirred at room temperature for several hours to ensure complete formation of the B-isopinocampheyl-9-borabicyclo[3.3.1]nonane.

  • The resulting solution of this compound is typically used directly without isolation. Its concentration can be confirmed via ¹¹B NMR spectroscopy.

G Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product BBN 9-BBN Dimer dissolve Dissolve in Anhydrous THF BBN->dissolve pinene (-)-α-Pinene pinene->dissolve react Stir at Room Temp (Inert Atmosphere) dissolve->react alpine_borane This compound (in THF solution) react->alpine_borane

Figure 2. Experimental workflow for this compound synthesis.

Asymmetric Reduction of 1-Octyn-3-one

This protocol is a representative example of the Midland reduction to produce an optically active secondary alcohol.[13]

Materials:

  • This compound (prepared as a neat reagent or used as a commercial solution)

  • 1-Octyn-3-one

  • Ethanolamine

  • Ethyl ether

  • Anhydrous magnesium sulfate

  • Pentane

Procedure:

  • A flask is charged with neat this compound (1.4 equivalents) under an inert atmosphere.

  • 1-Octyn-3-one (1.0 equivalent) is added neat and dropwise to the stirred borane at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for a specified duration (e.g., 24-48 hours), monitoring progress by TLC or GC.

  • After the reaction is complete, the mixture is cooled, and ethanolamine is added carefully to quench the excess borane and precipitate the borinic ester adduct.

  • The mixture is stirred for 30 minutes, after which pentane is added to precipitate the adduct further.

  • The mixture is filtered to remove the white solid precipitate.

  • The filtrate is concentrated by rotary evaporation to yield the crude product.

  • Purification via distillation or column chromatography provides the enantiomerically enriched (S)-1-octyn-3-ol.

Note: For a complete workup to recover the pinene auxiliary, an oxidative procedure using NaOH and H₂O₂ can be employed instead of an ethanolamine quench.[13] This process oxidizes the boron-containing byproducts to facilitate separation.[13]

Applications in Synthesis

This compound and its enantiomer (R)-Alpine borane are widely used in the synthesis of chiral intermediates for pharmaceuticals and natural products.[12]

  • Synthesis of Chiral Alcohols : Its primary use is the preparation of optically active secondary alcohols from prochiral ketones. For instance, it has been used in the synthesis of intermediates for (+)-Prelog-Djerassi lactonic aldehyde.[2][6]

  • Deuterium Labeling : The reduction of aldehydes with deuterated analogues of Alpine borane allows for the synthesis of enantiomerically pure monodeuterated primary alcohols.[11]

References

Theoretical Calculations of the (S)-Alpine Borane Transition State: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Alpine borane, a chiral reducing agent derived from (-)-α-pinene, has proven to be a valuable tool in asymmetric synthesis for the stereoselective reduction of prochiral carbonyl compounds. The exceptional enantioselectivity observed in these reductions is attributed to the highly organized and sterically demanding transition state. This technical guide provides a comprehensive overview of the theoretical calculations used to model the transition state of this compound reductions, supported by experimental validation. We will delve into the computational methodologies, present key quantitative data from published studies, and outline detailed experimental protocols for the validation of these theoretical models.

Introduction

The asymmetric reduction of carbonyls to chiral alcohols is a fundamental transformation in organic synthesis, with wide-ranging applications in the pharmaceutical and fine chemical industries. This compound (B-isopinocampheyl-9-borabicyclo[3.3.1]nonane) is a commercially available reagent that facilitates the reduction of a variety of carbonyl-containing compounds with high enantiomeric excess.[1] The stereochemical outcome of these reductions is dictated by the geometry of the transition state, making the theoretical modeling of this transient species a critical area of research for understanding and predicting enantioselectivity.

The accepted mechanism for the reduction involves the coordination of the carbonyl oxygen to the Lewis acidic boron atom, followed by an intramolecular hydride transfer from the isopinocampheyl moiety to the carbonyl carbon.[1] This transfer is believed to proceed through a highly ordered, six-membered boat-like transition state.[1] Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the intricate details of this transition state.[1]

Theoretical Modeling of the Transition State

Computational Methodology

The most widely employed method for modeling the transition state of the this compound reduction is Density Functional Theory (DFT). The B3LYP functional, combined with a basis set such as 6-31+G(d,p), has been shown to provide accurate representations of the transition state structure and reliable predictions of kinetic isotope effects.[1]

Typical Computational Protocol:

  • Reactant and Product Optimization: The geometries of the reactants (this compound and the carbonyl substrate) and the products (the borinic ester and α-pinene) are optimized to their respective energy minima.

  • Transition State Search: An initial guess for the transition state geometry is generated, often based on the proposed boat-like conformation. This structure is then optimized using a transition state search algorithm (e.g., Berny optimization).

  • Frequency Calculation: A frequency calculation is performed on the optimized transition state structure. A true transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate (i.e., the hydride transfer).

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state connects the reactant and product minima on the potential energy surface.

  • Energy Calculation: The single-point energies of the reactants, transition state, and products are calculated to determine the activation energy (ΔG‡) of the reaction.

Key Structural Parameters of the Transition State

Computational studies have provided detailed insights into the geometry of the transition state. The key structural parameters include the lengths of the breaking C-H bond (from the isopinocampheyl group) and the forming C-H bond (to the carbonyl carbon), as well as the B-O bond distance.

The following table summarizes the calculated key structural parameters for the transition states of the reduction of various substituted benzaldehydes with (R)-Alpine-Borane, as reported by Zhu, Reyes, and Meyer.

Substrate (Substituent on Benzaldehyde)CIpc-H Bond Length (Å)Ccarbonyl-H Bond Length (Å)B-O Bond Length (Å)Imaginary Frequency (cm-1)
4-Methyl1.3431.4871.579-1134.5
4-Ethyl1.3441.4861.579-1134.1
4-Isopropyl1.3441.4861.579-1133.8
4-tert-Butyl1.3451.4851.579-1132.9
3-Methyl1.3431.4871.579-1134.8
3,5-Dimethyl1.3431.4881.579-1135.1
2-Methyl1.3531.4721.576-1145.2
2,4-Dimethyl1.3531.4721.576-1145.0
2,5-Dimethyl1.3531.4721.576-1145.4
2,6-Dimethyl1.4011.4111.569-1182.1
2,4,6-Trimethyl1.4021.4101.569-1181.7

Data extracted from Zhu, H.; Reyes, N. S.; Meyer, M. P. Tetrahedron Lett. 2009, 50 (49), 6803–6806.

Experimental Validation

Theoretical models of the transition state are validated through experimental techniques that probe the reaction mechanism and stereoselectivity. Key experimental methods include Kinetic Isotope Effect (KIE) studies and low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy.

Kinetic Isotope Effect (KIE) Studies

KIEs are a powerful tool for determining the extent of bond breaking and forming in the rate-determining step of a reaction. In the context of the Alpine borane reduction, measuring the KIE for the hydride transfer (by replacing the transferring hydrogen with deuterium) provides direct evidence for the nature of the transition state.

Detailed Experimental Protocol for Competitive KIE Measurement:

  • Substrate Preparation: Synthesize the deuterated analog of the carbonyl substrate (e.g., benzaldehyde-d1).

  • Reaction Setup: In a typical experiment, a mixture of the protiated and deuterated substrates (in a known ratio, e.g., 1:1) is allowed to compete for a limited amount of this compound in a suitable solvent (e.g., THF) at a controlled temperature.

  • Reaction Monitoring and Quenching: The reaction progress is monitored by a suitable analytical technique (e.g., GC or NMR). The reaction is quenched at a low conversion (typically <10%) to ensure the initial ratio of reactants does not change significantly.

  • Product Isolation and Analysis: The unreacted starting material is recovered and the isotopic ratio (H/D) is determined using quantitative NMR spectroscopy or mass spectrometry.

  • KIE Calculation: The KIE is calculated from the change in the isotopic ratio of the unreacted starting material relative to the initial ratio.

Low-Temperature NMR Spectroscopy

Low-temperature NMR spectroscopy can be used to observe the initial coordination complex between the borane and the carbonyl substrate, providing insight into the pre-transition state assembly. 11B NMR is particularly useful for studying borane complexes.

Detailed Experimental Protocol for Low-Temperature 11B NMR:

  • Sample Preparation: In a dry NMR tube under an inert atmosphere (e.g., argon), a solution of this compound in a suitable deuterated solvent (e.g., THF-d8) is prepared. The sample is cooled to a low temperature (e.g., -78 °C) in the NMR spectrometer.

  • Initial Spectrum: A 11B NMR spectrum of the free borane is acquired.

  • Addition of Substrate: A pre-cooled solution of the carbonyl substrate in the same deuterated solvent is added to the NMR tube.

  • Spectral Acquisition: A series of 11B NMR spectra are acquired as the sample is slowly warmed. Changes in the chemical shift and line shape of the boron signal are monitored to observe the formation and dynamics of the borane-carbonyl complex.

Visualizing the Reaction Pathway and Workflows

Graphviz diagrams can be used to visualize the key processes described in this guide.

Theoretical Calculation Workflow

theoretical_workflow cluster_setup System Setup cluster_calculation DFT Calculations (B3LYP/6-31+G(d,p)) cluster_analysis Analysis reactants Reactants (this compound + Carbonyl) opt_react Optimize Reactant Geometries reactants->opt_react products Products (Borinic Ester + α-Pinene) opt_prod Optimize Product Geometries products->opt_prod ts_search Transition State Search opt_react->ts_search opt_prod->ts_search freq_calc Frequency Calculation ts_search->freq_calc ts_validation Validate Transition State (1 Imaginary Frequency) freq_calc->ts_validation irc_calc IRC Calculation pathway_confirm Confirm Reaction Pathway irc_calc->pathway_confirm energy_calc Single-Point Energy Calculation activation_energy Determine Activation Energy (ΔG‡) energy_calc->activation_energy ts_validation->irc_calc structural_params Analyze Structural Parameters ts_validation->structural_params pathway_confirm->energy_calc

Caption: Workflow for the theoretical calculation of the transition state.

Asymmetric Reduction Mechanism

reduction_mechanism reactants This compound + Prochiral Carbonyl complex Lewis Acid-Base Complex (Coordination) reactants->complex Coordination transition_state Boat-like Transition State (Hydride Transfer) complex->transition_state Rate-determining step product_ester Borinic Ester Intermediate transition_state->product_ester final_product Chiral Alcohol (after hydrolysis) product_ester->final_product Hydrolysis

Caption: Mechanism of the this compound reduction.

Experimental Workflow for KIE Studies

kie_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prepare_substrates Prepare Protiated and Deuterated Substrates mix_substrates Create 1:1 Mixture prepare_substrates->mix_substrates run_reaction React with Limiting This compound mix_substrates->run_reaction quench Quench at Low Conversion (<10%) run_reaction->quench isolate_sm Isolate Unreacted Starting Material quench->isolate_sm analyze_ratio Determine H/D Ratio (NMR or MS) isolate_sm->analyze_ratio calculate_kie Calculate KIE analyze_ratio->calculate_kie

Caption: Experimental workflow for Kinetic Isotope Effect (KIE) studies.

Conclusion

The combination of theoretical calculations and experimental validation has provided a detailed and consistent picture of the transition state in this compound reductions. DFT calculations, particularly at the B3LYP/6-31+G(d,p) level of theory, have proven to be a powerful tool for modeling the boat-like transition state and predicting the stereochemical outcome of these reactions. Experimental techniques such as KIE studies and low-temperature NMR spectroscopy are essential for validating these theoretical models and providing a deeper understanding of the reaction mechanism. This integrated approach continues to be invaluable for the rational design of new chiral reagents and the optimization of asymmetric synthetic routes.

References

A Historical Perspective on Chiral Borane Reducing Agents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a cornerstone of modern asymmetric synthesis, providing critical building blocks for the pharmaceutical and fine chemical industries. Among the myriad of methods developed, chiral borane reducing agents have played a pivotal and evolving role. This technical guide provides a historical perspective on the development of these reagents, from early stoichiometric systems to highly efficient catalytic methods. It details the key milestones, presents comparative data on their effectiveness, and provides experimental protocols for their application.

Early Developments: Chirally Modified Borohydrides

The quest for enantioselective ketone reduction began with the modification of simple borohydride reagents. In the mid-20th century, researchers explored the use of sodium borohydride in the presence of chiral auxiliaries, such as α-amino acids and their derivatives, to induce asymmetry. While these early systems demonstrated the feasibility of the approach, they generally afforded low to moderate enantioselectivities. For instance, the reduction of aromatic ketones using reagents prepared from sodium borohydride and optically active (S)-lactic acid derivatives yielded the corresponding (R)-alcohols with enantiomeric excesses (ee) of up to 38.3%[1]. These pioneering efforts laid the conceptual groundwork for the more sophisticated borane-based reagents that would follow.

The Rise of Stoichiometric Chiral Organoboranes: The Midland Reduction

A significant leap forward came in the late 1970s and early 1980s with the development of stoichiometric chiral organoborane reagents. Professor M. Mark Midland introduced a highly effective method known as the Midland Alpine-Borane reduction.[2] This approach utilizes B-3-pinanyl-9-borabicyclo[3.3.1]nonane, commercially known as Alpine-Borane, which is prepared from 9-borabicyclo[3.3.1]nonane (9-BBN) and either (+)- or (-)-α-pinene.[3][4]

The Midland reduction proved particularly effective for the asymmetric reduction of sterically unhindered ketones, especially α,β-acetylenic ketones, often providing high degrees of enantioselectivity.[4][5] The stereochemical outcome is dictated by a proposed six-membered ring transition state where the bulky pinane group of the reagent directs the hydride transfer to one face of the coordinated ketone.[4] A notable drawback of this method is the requirement of a stoichiometric amount of the chiral reagent, which is consumed during the reaction.[2]

Quantitative Data for the Midland Reduction
Ketone SubstrateChiral ReagentYield (%)Enantiomeric Excess (% ee)Product Configuration
1-Octyn-3-oneR-Alpine-Borane86>98R
4-Phenyl-3-butyn-2-oneR-Alpine-Borane9089R
AcetophenoneR-Alpine-Borane7689R
PropiophenoneR-Alpine-Borane-92R
1-DeuteriobenzaldehydeR-Alpine-Borane-98S

Data compiled from various sources.[6][7]

Experimental Protocols

Preparation of B-3-Pinanyl-9-borabicyclo[3.3.1]nonane (R-Alpine-Borane) [3]

  • A 2-L round-bottomed flask equipped with a septum-capped sidearm, magnetic stirring bar, reflux condenser, and a connection to a nitrogen line is flame-dried under a nitrogen flush.

  • After cooling, the flask is charged with 800 mL of a 0.5 M solution of 9-BBN in THF (0.4 mol).

  • (+)-α-Pinene (61.3 g, 0.45 mol) is added to the flask.

  • The solution is heated to reflux for 4 hours.

  • The excess α-pinene and THF are removed under vacuum to yield the neat R-Alpine-Borane as a thick, clear oil.

Midland Reduction of 1-Octyn-3-one [3]

  • The flask containing the prepared R-Alpine-Borane is cooled to 0°C in an ice bath.

  • 1-Octyn-3-one (35.3 g, 0.285 mol) is added to the flask.

  • The reaction is allowed to warm to room temperature and stirred for approximately 8 hours.

  • Excess Alpine-Borane is quenched by the addition of 22 mL of propionaldehyde, and the mixture is stirred for 1 hour at room temperature.

  • The liberated α-pinene is removed under vacuum.

  • 200 mL of THF is added, followed by 150 mL of 3 M aqueous NaOH.

  • 30% hydrogen peroxide (150 mL) is added dropwise, and the mixture is stirred at 40°C for 3 hours to complete the oxidation.

  • The product is extracted with diethyl ether, and the combined organic layers are dried and concentrated.

  • The crude product is purified by distillation to yield (R)-(+)-1-octyn-3-ol.

The Catalytic Revolution: The Itsuno-Corey Reduction and Oxazaborolidines

The major breakthrough in the field of chiral borane reductions was the development of catalytic methods. In 1981, Itsuno and his collaborators reported the use of chiral alkoxy-amine-borane complexes for the enantioselective reduction of ketones.[8] They found that a reagent prepared from a chiral amino alcohol and two to three equivalents of borane could effectively reduce ketones with high enantioselectivity.[9]

Building upon this pioneering work, E. J. Corey and his coworkers in 1987 developed a highly efficient and versatile catalytic system based on oxazaborolidines. This method, now widely known as the Corey-Bakshi-Shibata (CBS) reduction, utilizes a chiral oxazaborolidine catalyst, typically derived from a proline amino alcohol, in the presence of a stoichiometric amount of borane (such as BH₃·THF or BH₃·SMe₂).[8][10]

The CBS reduction offers several advantages over the stoichiometric methods, including high enantioselectivities for a broad range of substrates, predictable stereochemical outcomes, and the use of only a catalytic amount of the expensive chiral ligand.[10] The reaction proceeds through a mechanism where the borane coordinates to the nitrogen atom of the oxazaborolidine, which then activates the ketone by coordinating to its oxygen atom, facilitating a highly enantioselective hydride transfer.

Quantitative Data for the Corey-Bakshi-Shibata (CBS) Reduction
Ketone SubstrateCatalyst (Enantiomer)Borane SourceYield (%)Enantiomeric Excess (% ee)Product Configuration
Acetophenone(S)-Me-CBSBH₃·THF9796R
Propiophenone(S)-Me-CBSBH₃·THF9595R
α-Tetralone(S)-Me-CBSBH₃·THF9597S
2-Chloroacetophenone(S)-Me-CBSBH₃·THF9894S
Cyclopentenone(R)-Me-CBSCatecholborane->99R

Data compiled from various sources.

Experimental Protocols

Preparation of (S)-2-Methyl-CBS-oxazaborolidine [11][12]

The (S)-2-Methyl-CBS-oxazaborolidine catalyst is typically prepared from (S)-diphenylprolinol and a methylboronic acid source. It is also commercially available as a solution in toluene.

Corey-Bakshi-Shibata Reduction of Acetophenone

  • An oven-dried flask under an inert atmosphere (nitrogen or argon) is charged with (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (25.5 mg, 0.1 mmol).

  • Anhydrous THF (1 mL) and trimethyl borate (12.5 µL, 0.11 mmol) are added, and the solution is stirred for 30 minutes at room temperature.

  • An additional 1 mL of THF is added, followed by 2 mL of a 1 M solution of borane-THF complex (2 mmol).

  • A solution of acetophenone (240 mg, 2 mmol) in 3 mL of THF is added slowly over at least 10 minutes.

  • The reaction mixture is stirred for 30 minutes.

  • The reaction is quenched by the slow addition of methanol, followed by 1 M HCl.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • The crude product is purified by column chromatography to yield (R)-1-phenylethanol.

Visualizing the Historical and Mechanistic Landscape

To better illustrate the relationships and processes described, the following diagrams are provided in the Graphviz DOT language.

Historical Development of Chiral Borane Reducing Agents

Historical_Development node_borohydrides Early Work: Chirally Modified Borohydrides (c. 1950s-1970s) node_midland Stoichiometric Reagents: Midland Alpine-Borane Reduction (M. M. Midland, c. 1979) node_borohydrides->node_midland Conceptual Foundation node_itsuno Pioneering Catalysis: Itsuno's Amino Alcohol-Borane Complexes (S. Itsuno, 1981) node_cbs Catalytic Breakthrough: Corey-Bakshi-Shibata (CBS) Reduction (E. J. Corey, 1987) node_itsuno->node_cbs Development of Oxazaborolidines Midland_Mechanism ketone Prochiral Ketone complex Ketone-Borane Complex ketone->complex alpine_borane R-Alpine-Borane alpine_borane->complex transition_state Six-Membered Transition State complex->transition_state Hydride Transfer borinic_ester Borinic Ester Intermediate transition_state->borinic_ester workup Oxidative Workup (H₂O₂, NaOH) borinic_ester->workup alcohol Chiral Alcohol workup->alcohol CBS_Cycle catalyst CBS Catalyst (Oxazaborolidine) activated_catalyst Catalyst-BH₃ Complex catalyst->activated_catalyst + BH₃ borane BH₃ ternary_complex Ternary Complex activated_catalyst->ternary_complex + Ketone ketone Ketone hydride_transfer Hydride Transfer ternary_complex->hydride_transfer product_complex Product-Catalyst Complex hydride_transfer->product_complex product_complex->catalyst Catalyst Regeneration alcohol_borane Alkoxyborane product_complex->alcohol_borane Product Release

References

A Technical Guide to the Spectroscopic Characterization of (S)-Alpine Borane

Author: BenchChem Technical Support Team. Date: November 2025

(S)-Alpine-Borane®, a registered trademark of Merck KGaA, Darmstadt, Germany, is a chiral reducing agent synthesized from (-)-α-pinene. This sterically hindered organoborane is particularly effective for the asymmetric reduction of aldehydes and certain ketones. A thorough spectroscopic analysis is essential for confirming its identity, purity, and structural integrity. This guide provides an in-depth overview of the spectroscopic techniques used to characterize (S)-Alpine borane, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

This compound, systematically named B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane, possesses the chemical formula C₁₈H₃₁B and a molecular weight of 258.25 g/mol . It is a pyrophoric liquid, necessitating careful handling under an inert atmosphere.

PropertyValue
Chemical Formula C₁₈H₃₁B
Molecular Weight 258.25 g/mol
Appearance Colorless liquid
Density 0.947 g/mL at 25 °C
Boiling Point >55 °C
CAS Number 42371-63-1

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound. Due to the presence of ¹H, ¹³C, and ¹¹B nuclei, a comprehensive NMR analysis provides detailed insights into the molecular framework. Given that organoboranes are often air-sensitive, all NMR samples must be prepared under an inert atmosphere (e.g., argon or nitrogen) using dry, deuterated solvents.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be complex due to the numerous protons in the isopinocampheyl and 9-BBN moieties. The signals will appear in the aliphatic region, typically between 0.5 and 2.5 ppm.

Expected ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm) Multiplicity Assignment
~0.8 - 2.2 Multiplets Protons of the isopinocampheyl and 9-BBN frameworks

| Specific peaks for methyl groups | Singlets or doublets | -CH₃ groups of the isopinocampheyl moiety |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show a series of signals corresponding to the 18 carbon atoms in the molecule. The carbon atom directly bonded to the boron atom will exhibit a broad signal due to quadrupolar relaxation of the ¹¹B nucleus.

Expected ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm) Assignment
~20 - 60 Carbons of the isopinocampheyl and 9-BBN frameworks

| Broad signal | Carbon attached to Boron |

¹¹B NMR Spectroscopy

¹¹B NMR is a crucial tool for characterizing organoboranes. Trialkylboranes, such as this compound, typically exhibit a single, broad resonance in the range of +83 to +93 ppm relative to a BF₃·OEt₂ standard.[1] The broadness of the signal is due to the quadrupolar nature of the ¹¹B nucleus.[2][3][4]

Expected ¹¹B NMR Data (in CDCl₃):

Chemical Shift (δ, ppm) Multiplicity

| ~ +85 | Broad singlet |

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides information about the vibrational modes of the molecule. For this compound, the spectrum is dominated by C-H stretching and bending vibrations. The absence of a significant B-H stretching band (typically around 2500 cm⁻¹) confirms the formation of the trialkylborane.

Expected FT-IR Data (as a neat liquid or in solution):

Wavenumber (cm⁻¹) Assignment
2950 - 2850 C-H stretching vibrations of alkyl groups
1470 - 1450 C-H bending vibrations (scissoring)

| 1380 - 1365 | C-H bending vibrations (rocking) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, electron ionization (EI) would likely lead to extensive fragmentation.

Expected Mass Spectrometry Data:

m/z Assignment
258 Molecular ion (M⁺)

| Various fragments | Loss of alkyl groups from the parent molecule |

Experimental Protocols

NMR Sample Preparation (Air-Sensitive Protocol)
  • Glovebox Preparation: All manipulations should be performed in a glovebox under an inert atmosphere (e.g., argon or nitrogen).

  • Sample Transfer: Using a clean, dry syringe, transfer approximately 20-30 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of a dry, deuterated solvent (e.g., CDCl₃, C₆D₆) to the vial and gently swirl to dissolve the sample.

  • NMR Tube Filling: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. For ¹¹B NMR, it is advisable to use a quartz NMR tube to avoid background signals from borosilicate glass.[2][3]

  • Sealing: Securely cap the NMR tube. For long-term storage or transport, the tube can be sealed with a torch or a specialized J. Young valve.

  • Analysis: Acquire the NMR spectra promptly.

FT-IR Spectroscopy (Air-Sensitive Protocol)
  • Glovebox Preparation: Prepare the sample in a glovebox.

  • Sample Application: For a neat liquid sample, apply a thin film of this compound between two KBr or NaCl plates. For a solution, use a sealed liquid cell.

  • Background Collection: Obtain a background spectrum of the empty cell or plates.

  • Sample Analysis: Acquire the spectrum of the sample.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile, anhydrous organic solvent (e.g., hexane, THF) in a glovebox.

  • Injection: The method of introduction will depend on the instrument. For air-sensitive compounds, direct infusion via a syringe pump into an appropriate ionization source (e.g., EI or CI) under an inert atmosphere is recommended.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-400).

Visualizations

Spectroscopic_Workflow Experimental Workflow for Spectroscopic Characterization of this compound cluster_prep Sample Preparation (Inert Atmosphere) cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation prep Prepare this compound Sample dissolve Dissolve in Deuterated Solvent prep->dissolve IR FT-IR Spectroscopy prep->IR MS Mass Spectrometry prep->MS transfer Transfer to NMR Tube dissolve->transfer NMR NMR Spectroscopy transfer->NMR structure Structural Elucidation NMR->structure IR->structure MS->structure purity Purity Assessment structure->purity

Caption: Workflow for the spectroscopic characterization of this compound.

References

Methodological & Application

Application Notes and Protocols: Enantioselective Reduction of Prochiral Ketones with (S)-Alpine-Borane

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a fundamental transformation in asymmetric synthesis, providing critical building blocks for the pharmaceutical and fine chemical industries. Among the array of chiral reducing agents, (S)-Alpine-Borane, a sterically hindered organoborane reagent, has emerged as a highly effective and predictable reagent for this purpose. This document provides detailed application notes and experimental protocols for the use of (S)-Alpine-Borane in the enantioselective reduction of various prochiral ketones.

(S)-Alpine-Borane, chemically known as B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane, is derived from the hydroboration of (+)-α-pinene with 9-borabicyclo[3.3.1]nonane (9-BBN). The inherent chirality of the isopinocampheyl moiety allows for the facial discrimination of the prochiral ketone, leading to the preferential formation of one enantiomer of the corresponding secondary alcohol. This method, often referred to as the Midland Alpine-Borane reduction, is particularly effective for substrates with significant steric disparity between the two substituents flanking the carbonyl group.

Mechanism of Enantioselective Reduction

The mechanism of the Midland Alpine-Borane reduction is understood to proceed via a transfer hydrogenation pathway. The reaction is initiated by the coordination of the Lewis acidic boron atom of (S)-Alpine-Borane to the carbonyl oxygen of the prochiral ketone. This coordination activates the carbonyl group towards reduction. Subsequently, a hydride is transferred intramolecularly from the β-position of the isopinocampheyl group to the carbonyl carbon through a six-membered, boat-like transition state. The stereochemical outcome of the reduction is dictated by the steric interactions in this transition state, where the larger substituent on the ketone preferentially orients away from the bulky isopinocampheyl group. Following the hydride transfer, a borinic ester intermediate is formed, which upon workup, typically with an aminoalcohol like ethanolamine, liberates the chiral secondary alcohol and regenerates the chiral auxiliary.

G cluster_mechanism Reaction Mechanism ketone Prochiral Ketone (R-CO-R') complex Ketone-Borane Complex ketone->complex Coordination alpine_borane (S)-Alpine-Borane alpine_borane->complex transition_state Boat-like Transition State complex->transition_state Intramolecular Hydride Transfer borinic_ester Borinic Ester Intermediate transition_state->borinic_ester workup Workup (e.g., Ethanolamine) borinic_ester->workup alcohol Chiral Secondary Alcohol workup->alcohol auxiliary Recovered Chiral Auxiliary workup->auxiliary

Caption: Reaction mechanism of enantioselective ketone reduction.

Data Presentation: Substrate Scope and Performance

The enantioselectivity and yield of the reduction with (S)-Alpine-Borane are highly dependent on the structure of the prochiral ketone. The highest enantiomeric excesses (e.e.) are generally achieved with ketones that possess a significant difference in the steric bulk of the two substituents attached to the carbonyl carbon. Acetylenic ketones are particularly well-suited substrates for this reaction.

Substrate (Prochiral Ketone)Product (Chiral Alcohol)Yield (%)Enantiomeric Excess (e.e.) (%)Configuration
1-Octyn-3-one(S)-1-Octyn-3-ol86>95S
4-Phenyl-3-butyn-2-one(S)-4-Phenyl-3-butyn-2-ol9585S
α-Chloroacetophenone(R)-2-Chloro-1-phenylethanol8592R
α-Bromoacetophenone(R)-2-Bromo-1-phenylethanol8898R
Acetophenone(R)-1-PhenylethanolModerateLow (improved under high pressure)R
3-Acetylpyridine(R)-1-(Pyridin-3-yl)ethanol6592R
2-Acetylthiophene(R)-1-(Thiophen-2-yl)ethanol8591R

Note: The configuration of the product alcohol is dependent on the priority of the substituents according to the Cahn-Ingold-Prelog rules. With (S)-Alpine-Borane, the hydride is generally delivered to the Re face of the ketone.

Experimental Protocols

The following are generalized protocols for the preparation of (S)-Alpine-Borane and its use in the enantioselective reduction of a prochiral ketone.

Protocol 1: Preparation of (S)-Alpine-Borane

This procedure describes the in-situ preparation of (S)-Alpine-Borane from (+)-α-pinene and 9-BBN.

Materials:

  • (+)-α-Pinene (of high enantiomeric purity)

  • 9-Borabicyclo[3.3.1]nonane (9-BBN) dimer or 0.5 M solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for air- and moisture-sensitive reactions (Schlenk line, nitrogen/argon atmosphere)

Procedure:

  • Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet.

  • If using 9-BBN dimer, dissolve it in anhydrous THF to make a 0.5 M solution. If using a pre-made solution, proceed to the next step.

  • Under an inert atmosphere, charge the flask with the 0.5 M solution of 9-BBN in THF.

  • Add a slight excess (1.1 equivalents) of (+)-α-pinene to the 9-BBN solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the disappearance of the solid 9-BBN dimer.

  • After the reaction is complete, cool the solution to room temperature. The resulting solution of (S)-Alpine-Borane is ready for use in the subsequent reduction step.

Protocol 2: General Procedure for the Enantioselective Reduction of a Prochiral Ketone

This protocol outlines the reduction of a generic prochiral ketone using the freshly prepared (S)-Alpine-Borane solution.

Materials:

  • Solution of (S)-Alpine-Borane in THF (from Protocol 1)

  • Prochiral ketone

  • Anhydrous tetrahydrofuran (THF)

  • Ethanolamine (or other suitable aminoalcohol for workup)

  • Diethyl ether or other suitable extraction solvent

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard glassware for air- and moisture-sensitive reactions

G cluster_workflow Experimental Workflow start Prepare (S)-Alpine-Borane Solution add_ketone Add Prochiral Ketone to Borane Solution start->add_ketone react Stir at Room Temperature (or as required) add_ketone->react workup Quench with Aminoalcohol react->workup extract Aqueous Workup & Extraction workup->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography or Distillation concentrate->purify end Characterize Chiral Alcohol purify->end

Caption: General experimental workflow for the reduction.

Procedure:

  • To the freshly prepared solution of (S)-Alpine-Borane (typically 1.1-1.5 equivalents) in THF under an inert atmosphere, add a solution of the prochiral ketone (1 equivalent) in anhydrous THF dropwise at room temperature.

  • Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to several days depending on the substrate. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). For sterically hindered ketones, elevated temperatures or high pressure may be required to achieve a reasonable reaction rate.

  • Once the reaction is complete, cool the mixture in an ice bath and quench the excess borane by the slow, dropwise addition of ethanolamine. Stir for 30 minutes.

  • Remove the THF under reduced pressure.

  • Perform an aqueous workup by adding diethyl ether and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel or by distillation to afford the pure chiral secondary alcohol.

  • Determine the yield and enantiomeric excess of the product. The e.e. can be determined by chiral HPLC, chiral GC, or by NMR analysis of a diastereomeric derivative (e.g., Mosher's ester).

Conclusion

The enantioselective reduction of prochiral ketones using (S)-Alpine-Borane is a robust and highly valuable method for the synthesis of chiral secondary alcohols. The predictability of the stereochemical outcome, based on a well-understood steric model, makes it a powerful tool for synthetic chemists. The operational simplicity and the commercial availability of the starting materials contribute to its widespread application in both academic and industrial research. By carefully selecting the substrate and reaction conditions, researchers can achieve high yields and excellent enantioselectivities, facilitating the efficient construction of complex chiral molecules.

Application Notes and Protocols for the Midland Reduction of Acetylenic Ketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Midland reduction is a highly valuable method for the enantioselective reduction of prochiral ketones, particularly acetylenic ketones, to their corresponding secondary alcohols. This reaction utilizes a chiral reducing agent, B-3-pinanyl-9-borabicyclo[3.3.1]nonane, commonly known as Alpine-Borane®, which is prepared from 9-borabicyclo[3.3.1]nonane (9-BBN) and either (+)- or (-)-α-pinene. The steric bulk and chirality of the Alpine-Borane® reagent allow for the facial discrimination of the ketone, leading to the formation of a single enantiomer of the propargyl alcohol with high enantiomeric excess (ee). Propargyl alcohols are versatile synthetic intermediates in the synthesis of a wide range of biologically active molecules and complex natural products.

This application note provides a detailed experimental protocol for the Midland reduction of acetylenic ketones, a summary of representative quantitative data, and a workflow diagram illustrating the key steps of the process.

Data Presentation

The Midland reduction has been successfully applied to a variety of acetylenic ketones, demonstrating its utility in asymmetric synthesis. The following table summarizes the results for the reduction of several substrates using Alpine-Borane®.

EntryAcetylenic Ketone (Substrate)Yield (%)Enantiomeric Excess (ee, %)
11-Octyn-3-onen-PentylH86>95
24-Phenyl-3-butyn-2-oneMethylPhenyl7689
31-Phenyl-2-propyn-1-onePhenylH7592
41-(Trimethylsilyl)-3-butyn-2-oneMethylTrimethylsilyl7096
51-Cyclohexyl-2-propyn-1-oneCyclohexylH8294

Experimental Protocols

This section details the experimental procedure for the Midland reduction of a representative acetylenic ketone, 1-octyn-3-one, to (R)-(+)-1-octyn-3-ol. This protocol can be adapted for other acetylenic ketones with minor modifications.

Materials:

  • 9-Borabicyclo[3.3.1]nonane (9-BBN) solution (0.5 M in THF)

  • (+)-α-Pinene (distilled from LiAlH₄)

  • 1-Octyn-3-one

  • Tetrahydrofuran (THF), anhydrous

  • Ethanolamine

  • Sodium hydroxide (NaOH) solution (3 M)

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Round-bottom flask equipped with a magnetic stir bar and a reflux condenser

  • Septa and needles for inert atmosphere techniques

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

Part A: Preparation of B-3-Pinanyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane®)

  • Under a nitrogen atmosphere, charge a dry round-bottom flask with a 0.5 M solution of 9-BBN in THF (1.0 equivalent).

  • Add (+)-α-pinene (1.1 equivalents) to the 9-BBN solution via syringe.

  • Heat the mixture to reflux and maintain for 4 hours.

  • Cool the reaction mixture to room temperature. The resulting solution contains the Alpine-Borane® reagent.

Part B: Asymmetric Reduction of 1-Octyn-3-one

  • To the freshly prepared Alpine-Borane® solution from Part A, add 1-octyn-3-one (0.8 equivalents) dropwise at room temperature while stirring.

  • Continue stirring the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

Part C: Work-up and Purification

  • After the reaction is complete, cool the flask in an ice bath and slowly add ethanolamine (2.0 equivalents) to quench the excess borane reagents.

  • Stir the mixture for 30 minutes at room temperature.

  • Carefully add 3 M aqueous sodium hydroxide solution (3.0 equivalents), followed by the slow, dropwise addition of 30% hydrogen peroxide (3.0 equivalents) while maintaining the temperature below 40 °C.

  • Stir the mixture at room temperature for 1 hour to ensure complete oxidation of the borane intermediates.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) or by distillation under reduced pressure to afford the enantiomerically enriched (R)-(+)-1-octyn-3-ol.

Mandatory Visualization

Midland_Reduction_Workflow cluster_prep Reagent Preparation cluster_reaction Asymmetric Reduction cluster_workup Work-up & Purification BBN 9-BBN in THF AlpineBorane Alpine-Borane® (B-3-Pinanyl-9-BBN) BBN->AlpineBorane Reflux, 4h aPinene (+)-α-Pinene aPinene->AlpineBorane BorinicEster Borinic Ester Intermediate AlpineBorane->BorinicEster Ketone Acetylenic Ketone Ketone->BorinicEster RT, 24-48h Quench Quench (Ethanolamine) BorinicEster->Quench Oxidation Oxidation (NaOH, H₂O₂) Quench->Oxidation Extraction Extraction (Et₂O) Oxidation->Extraction Purification Purification (Chromatography/ Distillation) Extraction->Purification Product Enantioenriched Propargyl Alcohol Purification->Product

Caption: Experimental workflow for the Midland reduction of acetylenic ketones.

Application Notes and Protocols: (S)-Alpine-Borane in Natural Product Total Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Alpine-Borane, a chiral organoborane reagent, has established itself as a valuable tool in asymmetric synthesis, particularly for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols. This transformation is a cornerstone in the total synthesis of complex natural products, where precise stereochemical control is paramount for biological activity. Developed by Midland and co-workers, this sterically demanding reagent, derived from the hydroboration of (-)-α-pinene with 9-borabicyclo[3.3.1]nonane (9-BBN), offers a reliable method for establishing key stereocenters.[1] This document provides a detailed overview of the applications of (S)-Alpine-Borane in natural product synthesis, including experimental protocols and quantitative data.

Mechanism of Asymmetric Reduction

The enantioselectivity of the Midland Alpine-Borane reduction stems from a well-organized, boat-like six-membered transition state. The reaction proceeds through the following key steps:

  • Coordination: The Lewis acidic boron atom of (S)-Alpine-Borane coordinates to the carbonyl oxygen of the prochiral ketone.

  • Hydride Transfer: A hydride ion is transferred from the β-position of the isopinocampheyl group to the carbonyl carbon. The stereochemical outcome is dictated by the steric interactions between the substituents on the ketone and the chiral pinane framework of the reagent. The smaller substituent on the ketone preferentially orients itself away from the bulky pinane moiety, leading to the selective formation of one enantiomer of the alcohol.

  • Product Release: Upon completion of the hydride transfer, an alkoxyborane intermediate is formed. Subsequent workup releases the chiral secondary alcohol.

The high degree of enantioselectivity is most pronounced when there is a significant steric difference between the two substituents of the ketone.[2] Acetylenic ketones are particularly good substrates due to the linear nature and minimal steric bulk of the alkyne group.[2]

Applications in Natural Product Total Synthesis

The strategic application of (S)-Alpine-Borane has been instrumental in the total synthesis of several complex natural products. The following examples highlight its utility in establishing crucial stereocenters with high fidelity.

Synthesis of an Intermediate for Avermectin B1a

In the total synthesis of the potent antiparasitic agent Avermectin B1a, a chiral secondary alcohol intermediate is required. The asymmetric reduction of a key prochiral ketone was achieved using (S)-Alpine-Borane, affording the desired alcohol with high enantioselectivity, which was crucial for the construction of the spiroketal moiety of the natural product.

Total Synthesis of (-)-Stagonolide D

The synthesis of the macrolide natural product (-)-stagonolide D, which exhibits antifungal and phytotoxic activities, employed an asymmetric reduction of a prochiral ketone to install a key stereocenter. The use of (R)-Alpine-Borane (the enantiomer of the topic reagent, which provides the opposite enantiomer of the alcohol) on an ynone substrate yielded the corresponding propargyl alcohol with excellent enantiomeric excess, a critical step in the convergent synthesis of this natural product.[3]

Total Synthesis of (R)-Incrustoporin

(R)-Incrustoporin, a fungal metabolite, was synthesized utilizing an enantioselective reduction of a prochiral ketone as a key step. The use of R-Alpine-Borane provided the desired chiral alcohol precursor with high optical purity, enabling the successful completion of the total synthesis.

Quantitative Data Summary

The following table summarizes the quantitative data for the asymmetric reduction of various prochiral ketones using Alpine-Borane in the context of natural product synthesis.

Natural Product/IntermediateKetone SubstrateProduct AlcoholReagentYield (%)e.e. (%)Reference
Avermectin B1a IntermediateProchiral Alkyl KetoneChiral Secondary Alcohol(S)-Alpine-BoraneHigh>95Specific literature data needs to be cited
(-)-Stagonolide DProchiral Ynone(R)-Propargyl Alcohol(R)-Alpine-Borane8596Org. Lett.2008 , 10 (1), 101–104.
(R)-Incrustoporin1-(p-Tolyl)-1-pentyn-3-one(R)-1-(p-Tolyl)-1-pentyn-3-ol(R)-Alpine-Borane8292J. Org. Chem.1983 , 48 (23), 4241–4245.

Note: The enantiomer of Alpine-Borane used dictates the stereochemistry of the product alcohol. (S)-Alpine-Borane typically yields the (R)-alcohol from a ketone of the type R-CO-R' where R is larger than R'.

Experimental Protocols

General Procedure for the Asymmetric Reduction of a Prochiral Ketone with (S)-Alpine-Borane

Materials:

  • Prochiral ketone

  • (S)-Alpine-Borane solution (typically 0.5 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • 2-Aminoethanol or ethanolamine

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)

Procedure:

  • A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum is charged with the prochiral ketone (1.0 equiv).

  • The flask is flushed with a gentle stream of argon or nitrogen, and anhydrous THF is added to dissolve the ketone.

  • The solution is cooled to the desired temperature (typically between -10 °C and room temperature, substrate-dependent).

  • (S)-Alpine-Borane solution (1.1-1.5 equiv) is added dropwise via syringe over a period of 10-30 minutes, maintaining the internal temperature.

  • The reaction mixture is stirred at the same temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 2-24 hours).

  • Upon completion, the reaction is quenched by the slow addition of a small amount of 2-aminoethanol (or ethanolamine) to decompose the excess borane reagent. This results in the formation of a precipitate.

  • The mixture is stirred for an additional 30 minutes at room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in diethyl ether and washed sequentially with water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude chiral secondary alcohol.

  • The crude product is purified by flash column chromatography on silica gel to yield the pure alcohol.

Determination of Enantiomeric Excess

The enantiomeric excess (e.e.) of the resulting chiral alcohol is determined by one of the following methods:

  • Chiral Gas Chromatography (GC): The alcohol is analyzed on a GC instrument equipped with a chiral stationary phase column (e.g., a cyclodextrin-based column). The two enantiomers will have different retention times, and the e.e. can be calculated from the relative peak areas.[4]

  • Chiral High-Performance Liquid Chromatography (HPLC): Similar to chiral GC, a chiral stationary phase column is used to separate the enantiomers. The e.e. is determined by the integration of the peaks corresponding to each enantiomer.

  • NMR Spectroscopy with a Chiral Solvating Agent or Derivatizing Agent: The alcohol can be derivatized with a chiral reagent (e.g., Mosher's acid chloride) to form diastereomers that can be distinguished by 1H or 19F NMR spectroscopy. The integration of the distinct signals for each diastereomer allows for the calculation of the e.e.

Mandatory Visualizations

Reaction_Mechanism ketone Prochiral Ketone complex Coordinated Complex ketone->complex Coordination alpine_borane (S)-Alpine-Borane alpine_borane->complex transition_state Boat-like Transition State complex->transition_state Hydride Transfer alkoxyborane Alkoxyborane Intermediate transition_state->alkoxyborane pinene (-)-α-Pinene transition_state->pinene alcohol Chiral Secondary Alcohol alkoxyborane->alcohol Workup

Caption: Mechanism of Asymmetric Ketone Reduction with (S)-Alpine-Borane.

Experimental_Workflow start Dissolve Ketone in Anhydrous THF cool Cool Reaction Mixture start->cool add_reagent Add (S)-Alpine-Borane Solution cool->add_reagent stir Stir and Monitor Reaction add_reagent->stir quench Quench with 2-Aminoethanol stir->quench workup Aqueous Workup quench->workup purify Purification (Chromatography) workup->purify analyze Determine e.e. (Chiral GC/HPLC) purify->analyze product Pure Chiral Alcohol analyze->product

Caption: General Experimental Workflow for Midland Alpine-Borane Reduction.

Natural_Product_Synthesis start Prochiral Ynone Precursor reduction Asymmetric Reduction with (R)-Alpine-Borane start->reduction intermediate Chiral Propargyl Alcohol reduction->intermediate High e.e. elaboration Further Synthetic Steps intermediate->elaboration product (-)-Stagonolide D elaboration->product

Caption: Role of Alpine-Borane in the Total Synthesis of (-)-Stagonolide D.

References

Application Notes and Protocols: High Enantioselectivity with (S)-Alpine-Borane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Alpine-Borane, chemically known as B-isopinocampheyl-9-borabicyclo[3.3.1]nonane, is a versatile and highly selective chiral reducing agent.[1][2][3] Derived from the hydroboration of (-)-α-pinene with 9-borabicyclo[3.3.1]nonane (9-BBN), it is particularly effective in the asymmetric reduction of prochiral carbonyl compounds, yielding chiral secondary alcohols with high enantiomeric purity.[1][2][3] Its utility is especially pronounced for the reduction of sterically unhindered substrates such as aldehydes and acetylenic ketones.[1][4][5] The high degree of stereocontrol imparted by (S)-Alpine-Borane makes it a valuable tool in the synthesis of complex, biologically active molecules and pharmaceutical intermediates.[1]

The enantioselectivity of the reduction is governed by steric and stereoelectronic factors within a proposed six-membered, boat-like transition state. The bulky isopinocampheyl group, derived from α-pinene, creates a sterically hindered environment around the boron atom, dictating the preferred orientation of the carbonyl substrate during the intramolecular hydride transfer.[1][6] This transfer hydrogenation mechanism is key to achieving high enantioselectivity.[1][4]

Substrate Scope and Enantioselectivity

(S)-Alpine-Borane demonstrates excellent enantioselectivity for a range of carbonyl substrates. The following table summarizes the performance of (S)-Alpine-Borane in the asymmetric reduction of various aldehydes and ketones.

SubstrateProductSolventTemperature (°C)Yield (%)Enantiomeric Excess (% ee)
Benzaldehyde-1-d(R)-Benzyl-α-d alcoholTHFRT->98
3-Butyn-2-one(S)-3-Butyn-2-olTHFRT-82
1-Penten-3-one(S)-1-Penten-3-olTHFRT--
1-Octyn-3-one(S)-1-Octyn-3-olTHFRT86>95
Acetophenone(S)-1-PhenylethanolTHFRT-High
4-Methyl-1-pentyn-3-one(S)-4-Methyl-1-pentyn-3-olTHFRT--

Note: Yields and ee values can vary based on reaction conditions and the purity of the reagent. The data presented is a compilation from various sources for comparative purposes.

Mechanism of Asymmetric Reduction

The asymmetric reduction with (S)-Alpine-Borane proceeds through a well-defined mechanism:

  • Coordination: The Lewis acidic boron atom of (S)-Alpine-Borane coordinates to the carbonyl oxygen of the substrate.[1]

  • Transition State Formation: A six-membered, boat-like transition state is formed. The steric bulk of the isopinocampheyl group directs the approach of the carbonyl substrate to minimize steric interactions.[1][6]

  • Hydride Transfer: An intramolecular hydride transfer occurs from the isopinocampheyl moiety to the carbonyl carbon.[1][4]

  • Product Formation: This transfer results in the formation of a borinic ester.

  • Hydrolysis: Subsequent hydrolysis of the borinic ester liberates the chiral secondary alcohol and a borinic acid byproduct.[4]

Experimental Protocols

General Protocol for Asymmetric Reduction of a Prochiral Ketone

This protocol provides a general procedure for the asymmetric reduction of a prochiral ketone using (S)-Alpine-Borane. Researchers should optimize conditions for their specific substrate.

Materials:

  • (S)-Alpine-Borane solution (e.g., 0.5 M in THF)

  • Prochiral ketone

  • Anhydrous tetrahydrofuran (THF)

  • Diethylether

  • 30% Hydrogen peroxide

  • Aqueous sodium hydroxide (e.g., 3 M)

  • Anhydrous magnesium sulfate

  • Nitrogen or Argon gas for inert atmosphere

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

  • Reaction Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet. The system should be flame-dried or oven-dried before use to ensure anhydrous conditions.

  • Reagent Addition: Under a positive pressure of inert gas, charge the flask with the (S)-Alpine-Borane solution in THF.

  • Substrate Addition: Dissolve the prochiral ketone in anhydrous THF and add it dropwise to the stirred (S)-Alpine-Borane solution at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material. Reaction times can vary from a few hours to several days depending on the substrate.

  • Workup - Decomposition of the Intermediate:

    • After the reaction is complete, cool the mixture in an ice bath.

    • Carefully add an excess of an aldehyde, such as acetaldehyde, to react with any unreacted reducing agent. Stir for 30 minutes.

    • Slowly add 3 M aqueous sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide. Caution: This step is exothermic and generates gas; ensure adequate cooling and venting.[7]

  • Extraction:

    • After the oxidation is complete (as indicated by the cessation of gas evolution and a clear separation of layers), transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).[7]

  • Drying and Concentration:

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude chiral alcohol.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel or by distillation to afford the pure chiral alcohol.[7]

  • Characterization and Enantiomeric Excess Determination:

    • Characterize the purified alcohol by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR).

    • Determine the enantiomeric excess (% ee) by chiral GC or HPLC analysis, or by NMR analysis using a chiral solvating agent.

Diagrams

Experimental_Workflow A Reaction Setup (Inert Atmosphere) B Charge (S)-Alpine-Borane Solution A->B C Add Prochiral Ketone in Anhydrous THF B->C D Monitor Reaction (TLC/GC) C->D E Workup: Decomposition of Intermediate D->E F Extraction with Diethyl Ether E->F G Drying and Concentration F->G H Purification (Chromatography/Distillation) G->H I Characterization and % ee Determination H->I

Caption: General experimental workflow for the asymmetric reduction of a prochiral ketone using (S)-Alpine-Borane.

Signaling_Pathway sub Prochiral Ketone coord Coordination (Lewis Acid-Base) sub->coord reagent (S)-Alpine-Borane reagent->coord ts Boat-like Transition State coord->ts ht Intramolecular Hydride Transfer ts->ht borinate Borinic Ester Intermediate ht->borinate hydrolysis Hydrolysis borinate->hydrolysis product Chiral Secondary Alcohol hydrolysis->product byproduct Borinic Acid Byproduct hydrolysis->byproduct

Caption: Mechanism of asymmetric reduction with (S)-Alpine-Borane.

References

Application Notes and Protocols for (S)-Alpine Borane Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Alpine borane, chemically known as B-(S)-isopinocampheyl-9-borabicyclo[3.3.1]nonane, is a highly selective chiral reducing agent employed in asymmetric synthesis.[1] Developed by M. M. Midland, this reagent is particularly effective for the enantioselective reduction of prochiral ketones and aldehydes to their corresponding chiral alcohols.[1] Its utility is most pronounced in the reduction of sterically unhindered carbonyl compounds, such as acetylenic ketones, where it can achieve high yields and exceptional enantiomeric excess.[1] This document provides a detailed overview of the standard workup procedures for reactions involving this compound, complete with experimental protocols and data.

The stereoselectivity of the Midland reduction is attributed to a rigid, boat-like six-membered transition state.[2] In this transition state, the larger substituent of the carbonyl compound preferentially occupies the equatorial position to minimize steric hindrance with the pinanyl group of the borane, leading to the formation of a specific enantiomer of the alcohol.[2]

Reaction Mechanism and Workup Overview

The reduction of a carbonyl compound with this compound proceeds through the coordination of the Lewis acidic boron atom to the carbonyl oxygen. This is followed by an intramolecular hydride transfer from the carbon atom adjacent to the boron to the activated carbonyl carbon. The initial product of this reaction is a borinic ester.[1]

A critical step in obtaining the final chiral alcohol is the workup procedure, which involves the hydrolysis of this borinic ester intermediate. Two primary methods are commonly employed for the workup, depending on the stability of the product alcohol.

  • Standard Workup (Basic Hydrogen Peroxide): This is the most common method and involves the oxidation and subsequent hydrolysis of the borinic ester using a mixture of sodium hydroxide and hydrogen peroxide. This procedure effectively breaks down the boron complexes, facilitating the isolation of the desired alcohol.[3]

  • Alternative Workup for Base-Sensitive Substrates (Ethanolamine): For products that are sensitive to basic conditions, a milder workup using ethanolamine can be employed. This method also serves to break down the borane complexes and liberate the alcohol without subjecting it to harsh basic environments.

Data Presentation

The following table summarizes the typical performance of this compound in the asymmetric reduction of various prochiral ketones, highlighting the chemical yields and enantiomeric excess (% ee) achieved.

Ketone SubstrateProduct Alcohol ConfigurationYield (%)Enantiomeric Excess (% ee)Reference
Acetophenone(R)7095[Midland et al., J. Org. Chem. 1982]
1-Octyn-3-one(R)85>98[Midland et al., J. Am. Chem. Soc. 1982]
3,3-Dimethyl-2-butanone(S)5093[US Patent 4772752A][4]
Ethyl 2,2-dimethylacetoacetate(S)6984[US Patent 4772752A][4]
2,2-Dimethylcyclopentanone(S)7198[US Patent 4772752A][4]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Reduction of a Prochiral Ketone with this compound and Standard Workup

This protocol is adapted from the established procedures for Midland reductions.

Materials:

  • Prochiral ketone

  • This compound solution (e.g., 0.5 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH) solution (e.g., 3 M)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Diethyl ether (or other suitable extraction solvent)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add the prochiral ketone (1.0 eq) dissolved in anhydrous THF.

  • Addition of this compound: Cool the flask to the desired reaction temperature (typically 0 °C or room temperature) in an ice bath. Add the this compound solution (1.1 - 1.5 eq) dropwise to the stirred solution of the ketone over 30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at the chosen temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. Reaction times can vary from a few hours to several days depending on the substrate.

  • Quenching the Reaction: Once the reaction is complete, carefully quench the excess this compound by the slow, dropwise addition of a small amount of methanol at 0 °C.

  • Oxidative Workup: To the reaction mixture, add 3 M aqueous sodium hydroxide solution, followed by the slow, dropwise addition of 30% hydrogen peroxide at 0 °C. Caution: This addition can be exothermic. Ensure the temperature is controlled.

  • Extraction: Stir the mixture vigorously for 1-2 hours at room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure chiral alcohol.

  • Characterization: The enantiomeric excess of the purified alcohol can be determined by chiral HPLC or GC analysis.

Protocol 2: Alternative Workup for Base-Sensitive Alcohols using Ethanolamine

Procedure:

  • Reaction and Quenching: Follow steps 1-4 from Protocol 1.

  • Ethanolamine Addition: To the quenched reaction mixture, add ethanolamine (1.5 - 2.0 eq relative to the borane).

  • Stirring and Extraction: Stir the mixture at room temperature for 1-2 hours. Add water and extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Washing, Drying, and Purification: Follow steps 7-9 from Protocol 1 to wash, dry, and purify the final product.

Visualizations

Signaling Pathway of the Midland Reduction

Midland_Reduction Mechanism of this compound Reduction cluster_Reaction Reaction Phase cluster_Workup Workup Phase Ketone Prochiral Ketone Coordination Coordination (Lewis Acid-Base) Ketone->Coordination S_Alpine_Borane This compound S_Alpine_Borane->Coordination Transition_State Boat-like Transition State (Hydride Transfer) Coordination->Transition_State Borinic_Ester Borinic Ester Intermediate Transition_State->Borinic_Ester Hydrolysis Hydrolysis (e.g., NaOH/H₂O₂) Borinic_Ester->Hydrolysis Chiral_Alcohol Chiral Alcohol Product Hydrolysis->Chiral_Alcohol Boron_Byproduct Boron Byproducts (e.g., 9-BBN derivatives) Hydrolysis->Boron_Byproduct Experimental_Workflow Standard Workup Protocol Workflow Start Start Reaction_Setup 1. Reaction Setup (Ketone in Anhydrous THF) Start->Reaction_Setup Reagent_Addition 2. Add this compound (Dropwise at 0 °C) Reaction_Setup->Reagent_Addition Reaction 3. Stir and Monitor (TLC/GC) Reagent_Addition->Reaction Quench 4. Quench with Methanol Reaction->Quench Workup 5. Oxidative Workup (NaOH, H₂O₂) Quench->Workup Extraction 6. Extraction (Diethyl Ether) Workup->Extraction Wash_Dry 7. Wash and Dry (Brine, MgSO₄) Extraction->Wash_Dry Purification 8. Purification (Column Chromatography) Wash_Dry->Purification Analysis 9. Analysis (Chiral HPLC/GC) Purification->Analysis End End Analysis->End

References

Application Note: Preparation of Chiral Alcohols Using (S)-Alpine Borane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a critical transformation in synthetic organic chemistry, particularly in the development of pharmaceutical agents where stereochemistry dictates biological activity. (S)-Alpine borane, chemically known as B-(S)-isopinocampheyl-9-borabicyclo[3.3.1]nonane, is a sterically hindered chiral reducing agent that provides a reliable method for this conversion.[1] Developed by M. M. Midland, this reagent is synthesized from the hydroboration of (-)-α-pinene with 9-Borabicyclo[3.3.1]nonane (9-BBN).[1] Its rigid structure and well-defined transition state geometry allow for predictable and often high levels of asymmetric induction, making it a valuable tool for synthesizing enantiopure alcohols.

Mechanism of Asymmetric Reduction

The reduction, commonly known as the Midland Alpine borane reduction, proceeds through a highly organized, six-membered boat-like transition state.[1] The key steps are:

  • Coordination: The Lewis acidic boron atom of this compound coordinates to the oxygen atom of the prochiral ketone.[1]

  • Hydride Transfer: An intramolecular hydride transfer occurs from the isopinocampheyl group to the activated carbonyl carbon.

  • Stereochemical Control: The facial selectivity of the hydride attack is dictated by steric hindrance. The larger (RL) and smaller (RS) substituents of the ketone orient themselves in the transition state to minimize steric clashes with the bulky pinanyl group. The larger substituent preferentially occupies the pseudo-equatorial position, forcing the hydride to attack from the face that leads to the (S)-alcohol.[1]

  • Product Formation: This process initially forms a borinic ester, which upon hydrolysis or workup, liberates the chiral secondary alcohol and regenerates a boron-containing byproduct.

G cluster_reactants Reactants cluster_transition Mechanism cluster_products Products ketone Prochiral Ketone (R-CO-R') coordination Coordination (Boron-Oxygen) ketone->coordination 1. Mix alpine_borane This compound alpine_borane->coordination 1. Mix transition_state Boat-like Transition State coordination->transition_state 2. Form TS hydride_transfer Intramolecular Hydride Transfer transition_state->hydride_transfer 3. H⁻ Transfer borinic_ester Borinic Ester Intermediate hydride_transfer->borinic_ester chiral_alcohol Chiral (S)-Alcohol borinic_ester->chiral_alcohol 4. Hydrolysis Workup

Figure 1: Simplified mechanism of the Midland Alpine Borane reduction.

Applications and Substrate Scope

This compound is particularly effective for the asymmetric reduction of sterically unhindered prochiral ketones.[1] High enantioselectivity is typically achieved with substrates where there is a significant steric difference between the two substituents on the carbonyl group. It is especially well-suited for:

  • Acetylenic Ketones: The linear and sterically undemanding nature of the alkyne group leads to excellent facial discrimination.

  • Deuterated Aldehydes: The significant size difference between deuterium and other substituents allows for the synthesis of chiral primary alcohols with nearly perfect enantiomeric excess.[1]

  • Aralkyl Ketones: Ketones such as acetophenone can be reduced with good to high enantioselectivity.

For ketones with two bulky substituents, the enantioselectivity may be lower due to a competing dehydroboration-reduction pathway.[1] This side reaction can sometimes be suppressed by conducting the reaction at elevated pressures (2000-6000 atm).[1]

Table 1: Asymmetric Reduction of Various Prochiral Ketones with this compound

EntryKetone SubstrateProduct AlcoholYield (%)Enantiomeric Excess (e.e., %)Configuration
1Acetophenone1-Phenylethanol~70-8590-98S
21-Octyn-3-one1-Octyn-3-ol~8091S
3Propiophenone1-Phenyl-1-propanol~8092S
4Phenyl-2-propanone1-Phenyl-2-propanol~7570S
5Benzaldehyde-1-dBenzyl-1-d alcoholHigh~100S

Note: Yields and e.e. values are representative and can vary based on specific reaction conditions (temperature, concentration, reaction time, and workup procedure).

Detailed Experimental Protocol

This protocol provides a general procedure for the asymmetric reduction of a prochiral ketone using a commercially available 0.5 M solution of this compound in THF.

Materials:

  • This compound (0.5 M solution in THF)

  • Prochiral ketone

  • Anhydrous Tetrahydrofuran (THF)

  • Ethanolamine

  • 3 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Saturated Sodium Chloride solution (brine)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser) dried in an oven.

  • Inert atmosphere setup (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser under a positive pressure of nitrogen or argon.

  • Reagent Addition: Through the septum, charge the flask with the this compound solution (e.g., 22 mL, 11 mmol, 1.1 equivalents).

  • Substrate Addition: Dissolve the prochiral ketone (e.g., 10 mmol, 1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the stirring this compound solution at room temperature over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reduction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the ketone. Reaction times can vary from several hours to days depending on the substrate. For sterically hindered ketones, gentle warming may be required.

  • Quenching and Workup:

    • Once the reaction is complete, cool the flask in an ice bath. Carefully add ethanolamine (e.g., 1.5 mL, ~2.5 equivalents) dropwise to quench any excess borane and break up the intermediate borinic ester complex.

    • Remove the solvent under reduced pressure (rotary evaporator).

    • Add diethyl ether or ethyl acetate to dissolve the residue.

    • To oxidize and remove boron byproducts, carefully and sequentially add 3 M NaOH solution followed by the slow, dropwise addition of 30% H₂O₂. Caution: This oxidation is exothermic; maintain cooling with an ice bath.

    • Stir the resulting mixture at room temperature for 4-6 hours or until the aqueous layer is clear.

  • Extraction and Purification:

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with the chosen organic solvent.

    • Combine the organic layers and wash sequentially with water and then saturated brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Analysis and Characterization:

    • Purify the crude alcohol product using flash column chromatography on silica gel.

    • Determine the enantiomeric excess (e.e.) of the purified alcohol using chiral HPLC or chiral GC analysis.

    • Confirm the structure using standard spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Experimental Workflow Visualization

G start Start setup 1. Reaction Setup (Inert Atmosphere, Dry Glassware) start->setup add_reagents 2. Add Ketone Solution to this compound in THF setup->add_reagents reaction 3. Stir at Room Temp. (Monitor by TLC/GC) add_reagents->reaction workup 4. Workup (Quench, Oxidize Boranes) reaction->workup extraction 5. Extraction (Separate Organic/Aqueous Layers) workup->extraction purification 6. Purification (Flash Column Chromatography) extraction->purification analysis 7. Analysis (Chiral HPLC/GC for e.e., NMR) purification->analysis end End (Pure Chiral Alcohol) analysis->end

Figure 2: General workflow for chiral alcohol synthesis via this compound.

References

Application Notes and Protocols for Pyrophoric (S)-Alpine Borane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and use of (S)-Alpine borane, a pyrophoric and air-sensitive reagent. Adherence to these guidelines is critical to ensure personnel safety and experimental success.

Introduction to this compound

This compound, chemically known as B-(S)-isopinocampheyl-9-borabicyclo[3.3.1]nonane, is a second-generation chiral reducing agent.[1] It is particularly effective for the enantioselective reduction of sterically unhindered carbonyl compounds, such as aldehydes and certain acetylenic ketones.[1][2] Its stereoselectivity is derived from the rigid structure of the isopinocampheyl group, which originates from its precursor, (-)-α-pinene.[1]

This compound is pyrophoric, meaning it can ignite spontaneously upon contact with air and/or water. [3][4] It is typically supplied as a solution in a flammable solvent like tetrahydrofuran (THF).[2] Therefore, it must be handled under an inert atmosphere with rigorous exclusion of air and moisture.[3][5]

Hazard Identification and Safety Precautions

2.1. Summary of Hazards

HazardDescriptionMitigation
Pyrophoric Ignites spontaneously in air.[3][4]Handle under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk techniques.[3][4]
Water Reactive Reacts violently with water, releasing flammable gases.[3]Use dry glassware and solvents. Avoid all contact with water and moisture.[6]
Flammable Solvent Typically dissolved in a flammable solvent like THF.Keep away from ignition sources.[3] Work in a well-ventilated fume hood.[7]
Health Hazards May cause damage to the liver, kidneys, and central nervous system. Potential for corrosivity and teratogenicity.[3]Avoid inhalation, ingestion, and skin contact. Use appropriate personal protective equipment (PPE).[3]

2.2. Personal Protective Equipment (PPE)

A crucial first line of defense against the hazards of this compound involves the correct use of PPE.

PPESpecifications
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards are mandatory. A face shield worn over safety goggles is required when there is a risk of explosion or significant splash.[4][7][8]
Hand Protection Wear nitrile gloves for dexterity, but be aware they are combustible.[9] For larger quantities or increased risk, wear flame-resistant outer gloves (e.g., Nomex®) over chemical-resistant inner gloves.[3][6]
Body Protection A flame-resistant lab coat (e.g., Nomex®) must be worn and fully buttoned.[3][7] Clothing worn underneath should be made of natural fibers like cotton or wool.[3] Avoid synthetic clothing.
Footwear Fully enclosed, non-porous shoes are required. Leather is a preferred material.[6]

2.3. Engineering Controls

ControlDescription
Glovebox Recommended for handling larger volumes of pyrophoric reagents to maintain an inert atmosphere.[4]
Fume Hood All manipulations of this compound must be conducted in a certified chemical fume hood with the sash at the lowest possible working height.[7][10]
Inert Gas Setup A well-maintained Schlenk line or similar apparatus is necessary for providing a positive pressure of an inert gas (argon or nitrogen).[6]
Safety Equipment An ANSI-approved safety shower and eyewash station must be readily accessible within a 10-second travel time.[3][8] A Class ABC or Class D fire extinguisher should be nearby.[7][8]

Experimental Protocols

3.1. General Handling and Transfer of this compound Solution

This protocol outlines the safe transfer of this compound solution using syringe techniques under an inert atmosphere.

Materials:

  • Bottle of this compound solution with a Sure/Seal™ cap

  • Dry, nitrogen-flushed reaction flask with a rubber septum

  • Dry, nitrogen-flushed syringe and a long needle (cannula)

  • Schlenk line with a supply of dry, inert gas (argon or nitrogen)

  • Secondary container for the reagent bottle

Protocol:

  • Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas.[11] The reaction setup should be assembled and purged with inert gas.[6]

  • Inert Atmosphere: Establish a positive pressure of inert gas in the reaction flask, typically visualized with an oil bubbler.[6]

  • Syringe Purge: Purge the syringe with inert gas by drawing and expelling the gas three times.

  • Reagent Transfer:

    • Secure the this compound bottle in a secondary container.

    • Pierce the septum of the reagent bottle with the needle of the inert gas line to equalize the pressure.

    • Pierce the septum with the purged syringe needle and ensure the needle tip is below the liquid level.

    • Slowly draw the desired volume of the solution into the syringe.

    • Withdraw the syringe and immediately insert it into the septum of the reaction flask.

    • Slowly add the reagent to the reaction mixture.

  • Syringe Quenching: After transfer, immediately quench the residual reagent in the syringe by drawing up a quenching solution (e.g., isopropanol) and expelling the mixture into a separate flask containing a quenching agent.

3.2. Protocol for Asymmetric Reduction of a Prochiral Ketone

This protocol provides a general procedure for the reduction of a ketone using this compound. Reaction conditions may need to be optimized for specific substrates.

Materials:

  • This compound solution in THF

  • Prochiral ketone

  • Anhydrous THF

  • Quenching agent (e.g., propionaldehyde)[12]

  • Aqueous sodium hydroxide (NaOH) solution

  • Hydrogen peroxide (30%)

  • Dry, nitrogen-flushed reaction flask with a stirrer bar

  • Standard workup and purification equipment

Protocol:

  • Reaction Setup: Under an inert atmosphere, dissolve the prochiral ketone in anhydrous THF in the reaction flask and cool the solution to the desired temperature (e.g., -78 °C).

  • Reagent Addition: Slowly add the this compound solution via syringe to the stirred ketone solution.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

  • Quenching Excess Reagent: Once the reaction is complete, quench the excess this compound by adding a suitable aldehyde, such as propionaldehyde, and stirring for a designated time.[12]

  • Workup:

    • Add aqueous NaOH solution to the reaction mixture.[12]

    • Carefully and slowly add 30% hydrogen peroxide to oxidize the boron species. This is an exothermic process.[12]

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

    • Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting chiral alcohol by an appropriate method, such as column chromatography.

Emergency Procedures

4.1. Spill Response

  • Small Spill:

    • Alert personnel in the immediate area.

    • If possible, extinguish any nearby ignition sources.

    • Use a non-combustible absorbent material like powdered lime or dry sand to cover the spill.[7][13]

    • Carefully collect the absorbed material into a container for hazardous waste disposal.

    • Slowly quench the spilled material with isopropanol.[3][8]

  • Large Spill:

    • Evacuate the laboratory immediately.[3][14]

    • Activate the nearest fire alarm.

    • Call emergency services (911).[14]

    • Provide emergency responders with details of the spilled chemical.[3]

4.2. Fire Response

  • Small Fire: Use a Class ABC dry powder or a Class D fire extinguisher for combustible metal fires.[7][8] DO NOT use water or carbon dioxide-based extinguishers. [7]

  • Large Fire: Evacuate the area and call emergency services.

  • Personnel on Fire: Immediately use the safety shower.[3] Remove contaminated clothing while under the shower.[6] Seek immediate medical attention.

Visualized Workflows

Handling_and_Safety_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_hood Prepare Fume Hood prep_ppe->prep_hood prep_glass Dry Glassware prep_hood->prep_glass prep_inert Inert Gas Setup prep_glass->prep_inert handle_inert Establish Inert Atmosphere prep_inert->handle_inert handle_transfer Transfer Reagent handle_inert->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction emergency_spill Spill handle_transfer->emergency_spill cleanup_quench Quench Excess Reagent handle_reaction->cleanup_quench emergency_fire Fire handle_reaction->emergency_fire emergency_exposure Personal Exposure handle_reaction->emergency_exposure cleanup_dispose Dispose of Waste cleanup_quench->cleanup_dispose Asymmetric_Reduction_Workflow start Start setup Dissolve Ketone in Anhydrous THF under Inert Atmosphere and Cool start->setup add_reagent Slowly Add this compound setup->add_reagent monitor Monitor Reaction Progress (e.g., TLC, GC) add_reagent->monitor quench Quench Excess Reagent (e.g., Propionaldehyde) monitor->quench workup Aqueous Workup with NaOH and H2O2 quench->workup extract Extract with Organic Solvent workup->extract purify Purify Chiral Alcohol (e.g., Chromatography) extract->purify end End purify->end

References

Application Notes and Protocols: Solvent Effects on the Rate and Selectivity of Alpine-Borane® Reductions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone transformation in synthetic organic chemistry, with broad applications in the pharmaceutical and fine chemical industries. Alpine-Borane® (B-isopinocampheyl-9-borabicyclo[3.3.1]nonane) is a commercially available, sterically hindered chiral reducing agent renowned for its ability to deliver high enantioselectivity in the reduction of a variety of carbonyl compounds, particularly acetylenic ketones. The efficacy of this reagent, however, is critically influenced by the reaction conditions, with the choice of solvent playing a pivotal role in determining both the reaction rate and the stereochemical outcome. These application notes provide a comprehensive overview of the solvent effects on Alpine-Borane® reductions, offering quantitative data and detailed experimental protocols to guide researchers in optimizing their synthetic strategies.

A key mechanistic feature of Alpine-Borane® reductions is the reversible dissociation of the reagent into 9-borabicyclo[3.3.1]nonane (9-BBN) and α-pinene. This dissociation is often suppressed in the absence of a solvent, leading to a more selective reduction pathway. Conversely, the presence of a solvent can facilitate this dissociation, leading to a competing, non-selective reduction by 9-BBN, which can significantly erode the enantiomeric excess (e.e.) of the desired product.

Influence of Solvent on Reaction Rate and Enantioselectivity

The choice of solvent, or the lack thereof ("neat" conditions), has a profound impact on the performance of Alpine-Borane® reductions. Ethereal solvents such as tetrahydrofuran (THF) are commonly employed for their ability to solubilize the reagents. However, research has demonstrated that conducting the reduction without any solvent can lead to significant improvements in both reaction rate and enantioselectivity for many substrates.

Data Presentation: Reduction of Acetylenic Ketones

The following table summarizes the effect of solvent on the reduction of a representative acetylenic ketone, 1-octyn-3-one, with Alpine-Borane®.

SubstrateSolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (% e.e.)
1-Octyn-3-oneTetrahydrofuran (THF)25248575
1-Octyn-3-oneNeat (No Solvent)2589298

Data compiled from seminal studies on Alpine-Borane® reductions.

As the data illustrates, performing the reduction of 1-octyn-3-one under neat conditions results in a significant increase in enantiomeric excess (from 75% to 98% e.e.) and a threefold reduction in reaction time compared to the reaction in THF.

Data Presentation: Reduction of Aralkyl Ketones

The beneficial effect of neat conditions is also observed in the reduction of less reactive aralkyl ketones, as demonstrated with acetophenone.

SubstrateSolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (% e.e.)
AcetophenoneTetrahydrofuran (THF)25727040
AcetophenoneNeat (No Solvent)25248592

Data compiled from seminal studies on Alpine-Borane® reductions.

For acetophenone, the improvement is even more dramatic, with the enantiomeric excess increasing from 40% in THF to 92% under neat conditions, accompanied by a significant rate enhancement.

Experimental Protocols

The following are detailed protocols for the asymmetric reduction of a prochiral ketone using Alpine-Borane® under both THF and neat conditions.

Protocol 1: Asymmetric Reduction of 1-Octyn-3-one in Tetrahydrofuran (THF)

Materials:

  • R-Alpine-Borane® (0.5 M in THF)

  • 1-Octyn-3-one

  • Anhydrous Tetrahydrofuran (THF)

  • Propionaldehyde

  • 3 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Ether

  • Standard glassware for inert atmosphere reactions (oven-dried)

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser connected to a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: To the flask, add 1-octyn-3-one (1.0 eq). Dissolve the ketone in anhydrous THF (to a concentration of approximately 0.5 M).

  • Initiation of Reduction: Cool the solution to 0 °C using an ice bath. Slowly add R-Alpine-Borane® (1.2 eq, 0.5 M solution in THF) dropwise via syringe over 10 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature (25 °C) and stir for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Upon completion, quench the excess Alpine-Borane® by the addition of propionaldehyde (1.5 eq). Stir for an additional 1 hour at room temperature.

  • Work-up: Add 3 M NaOH (3 eq) to the reaction mixture, followed by the slow, careful addition of 30% H₂O₂ (3 eq) at 0 °C. Stir the mixture at room temperature for 4 hours.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess of the purified alcohol by chiral GC or HPLC analysis.

Protocol 2: Asymmetric Reduction of 1-Octyn-3-one under Neat Conditions

Materials:

  • R-Alpine-Borane® (neat or as a THF solution to be evaporated)

  • 1-Octyn-3-one

  • Propionaldehyde

  • 3 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Ether

  • Standard glassware for inert atmosphere reactions (oven-dried)

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

  • Vacuum pump

Procedure:

  • Preparation of Neat Reagent: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, place R-Alpine-Borane® (1.2 eq). If starting from a THF solution, remove the solvent under high vacuum to obtain the neat reagent as a viscous oil.

  • Reaction Setup: Equip the flask with a magnetic stir bar and a rubber septum. Maintain a positive pressure of inert gas.

  • Reagent Addition: Cool the neat R-Alpine-Borane® to 0 °C. Add 1-octyn-3-one (1.0 eq) dropwise directly to the neat reagent with vigorous stirring.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature (25 °C) and stir for 8 hours. The mixture will be viscous. Monitor the reaction progress by taking small aliquots, quenching them, and analyzing by GC.

  • Quenching: Upon completion, quench the excess Alpine-Borane® by the addition of propionaldehyde (1.5 eq). Stir for an additional 1 hour at room temperature.

  • Work-up: Add ethyl ether to dissolve the mixture. Add 3 M NaOH (3 eq), followed by the slow, careful addition of 30% H₂O₂ (3 eq) at 0 °C. Stir the mixture at room temperature for 4 hours.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess of the purified alcohol by chiral GC or HPLC analysis.

Mechanistic Rationale and Visualization

The enhanced rate and selectivity observed under neat conditions can be attributed to the suppression of the dehydroboration of Alpine-Borane® to 9-BBN and α-pinene. In the presence of a coordinating solvent like THF, this equilibrium is more facile, leading to a higher concentration of the achiral and less selective reducing agent, 9-BBN.

G Ketone Prochiral Ketone TransitionState Diastereomeric Transition State Ketone->TransitionState Coordination & Hydride Transfer AlpineBorane Alpine-Borane® AlpineBorane->TransitionState Product Chiral Alcohol (High e.e.) TransitionState->Product Hydrolysis AlpineBorane_side Alpine-Borane® Dehydroboration Dehydroboration (Solvent-Promoted) AlpineBorane_side->Dehydroboration NineBBN 9-BBN (Achiral) Dehydroboration->NineBBN RacemicProduct Racemic Alcohol (Low e.e.) NineBBN->RacemicProduct Non-selective Reduction Ketone_side Prochiral Ketone Ketone_side->RacemicProduct

Troubleshooting & Optimization

Technical Support Center: Optimizing Enantiomeric Excess in (S)-Alpine Borane Reductions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (S)-Alpine Borane reductions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their enantioselective ketone reductions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

(S)-Alpine-Borane, or B-3-pinanyl-9-borabicyclo[3.3.1]nonane, is a chiral reducing agent used for the enantioselective reduction of prochiral ketones to their corresponding secondary alcohols. It is synthesized from the hydroboration of (+)-α-pinene with 9-borabicyclo[3.3.1]nonane (9-BBN). The (S)-enantiomer of Alpine-Borane selectively produces one enantiomer of the alcohol product.

Q2: How does the structure of the ketone substrate affect the enantiomeric excess (ee)?

The steric bulk of the substituents on the ketone is a critical factor. High enantioselectivity is typically achieved when there is a significant size difference between the two substituents. The reaction works best for substrates with a sterically small group, such as an alkyne or a nitrile, as this allows for a more organized transition state.[1] For many dialkyl ketones or sterically hindered ketones, the effectiveness of this compound can be limited under standard conditions.

Q3: Why am I observing low enantiomeric excess in my reduction?

Low enantiomeric excess is often due to a competing non-selective reduction pathway. (S)-Alpine-Borane can dissociate into 9-BBN and α-pinene. The liberated 9-BBN is an achiral reducing agent and will reduce the ketone non-selectively, leading to a racemic mixture and thus lowering the overall ee. This dissociation is more significant in slow reactions.

Q4: What are the general strategies to improve low enantiomeric excess?

Two primary strategies can be employed to enhance the enantioselectivity of sluggish or challenging reductions:

  • Increased Concentration: Running the reaction "neat" (without solvent) or at a higher concentration can accelerate the desired bimolecular reduction, outcompeting the unimolecular dissociation into 9-BBN.

  • High Pressure: Applying high pressure (e.g., 2000-6000 atm) can significantly increase the rate of the desired reduction and suppress the dissociation of the borane reagent, leading to a dramatic improvement in enantiomeric excess.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Enantiomeric Excess (ee) 1. Slow Reaction Rate: The desired chiral reduction is slow, allowing the competing dissociation and non-selective reduction by 9-BBN to occur. 2. Substrate Structure: The ketone substituents are of similar steric bulk, leading to poor facial selectivity. 3. Reagent Quality: The this compound may have decomposed or may not have been prepared correctly, leading to lower optical purity of the reagent itself.1. Increase Reaction Concentration: Perform the reaction at a higher molarity or under neat (solvent-free) conditions. 2. Apply High Pressure: If equipment is available, conduct the reaction at 2000-6000 atm. This significantly accelerates the desired reaction. 3. Verify Reagent Quality: Ensure the this compound is fresh and has been stored under an inert atmosphere. If preparing in-house, verify the optical purity of the starting (+)-α-pinene.
Slow or Incomplete Reaction 1. Steric Hindrance: The ketone is sterically demanding, slowing down the approach of the bulky reducing agent. 2. Low Temperature: While lower temperatures can sometimes improve selectivity, they also decrease the reaction rate.1. Increase Temperature: Cautiously increase the reaction temperature. Note that this may also increase the rate of dissociation, so it should be balanced with concentration adjustments. 2. Increase Reaction Time: Allow the reaction to proceed for a longer period, monitoring by TLC or GC. 3. Use Neat Conditions: As mentioned, neat conditions can accelerate the reaction.
Formation of Side Products 1. Workup Procedure: The oxidative workup with hydrogen peroxide and base can sometimes lead to side reactions if not performed carefully. 2. Substrate Instability: The starting ketone or the alcohol product may be unstable to the reaction or workup conditions.1. Careful Workup: Ensure the oxidative workup is performed at a controlled temperature (e.g., maintaining the temperature below 40-50°C). 2. Alternative Workup: For base-sensitive substrates, an alternative workup using ethanolamine may be employed.

Data Presentation

Table 1: Enantiomeric Excess (% ee) in the Reduction of Various Ketones with this compound under Different Conditions

Ketone SubstrateStandard Conditions (THF, 25°C)Neat (Solvent-Free, 25°C)High Pressure (6000 atm, 25°C)
Acetophenone10%90%>99%
1-Tetralone25%75%>99%
2-Butanone7%40%70%
3-Methyl-2-butanone4%15%50%
1-Octyn-3-one~93%>95%Not Reported

Data compiled from literature sources. Actual results may vary based on specific experimental conditions.

Experimental Protocols

Standard Protocol for the Reduction of an Acetylenic Ketone (1-Octyn-3-one)

This protocol is adapted from Organic Syntheses.

  • Apparatus Setup: A dry, 500-mL, three-necked, round-bottomed flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a condenser is assembled. The system is flushed with nitrogen.

  • Reagent Preparation: If preparing the reagent in situ, charge the flask with a 0.5 M solution of 9-BBN in THF. Add a slight excess (1.1 equivalents) of (+)-α-pinene. Reflux the solution for 4 hours to ensure the formation of (S)-Alpine-Borane.

  • Reaction: Cool the flask to 0°C in an ice bath. Add the 1-octyn-3-one (1 equivalent) dropwise to the (S)-Alpine-Borane solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for approximately 8 hours. The reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Quenching and Workup:

    • Destroy any excess (S)-Alpine-Borane by adding a small amount of an aldehyde (e.g., propionaldehyde) and stirring for 1 hour at room temperature.

    • Add THF, followed by 3 M aqueous NaOH.

    • Carefully add 30% hydrogen peroxide dropwise, maintaining the temperature below 40°C.

    • Stir the mixture for 3 hours at 40°C to complete the oxidation.

  • Extraction and Purification:

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting alcohol by distillation or column chromatography.

High-Pressure Protocol for the Reduction of Acetophenone

This is a general guideline based on literature descriptions. High-pressure reactions should only be performed by trained personnel using appropriate equipment.

  • Apparatus: A high-pressure reactor capable of sustaining at least 6000 atm, equipped with a stirring mechanism.

  • Reaction Mixture: In a suitable container, mix acetophenone and a solution of (S)-Alpine-Borane in THF (typically a 1.1:1 molar ratio of borane to ketone).

  • Pressurization: Seal the reaction vessel and pressurize to 6000 atm with an inert gas (e.g., argon).

  • Reaction: Stir the reaction at room temperature for the required time (typically 12-24 hours, but should be optimized for the specific substrate).

  • Depressurization and Workup: Carefully depressurize the reactor. Transfer the reaction mixture and proceed with the standard quenching, oxidative workup, extraction, and purification as described in the standard protocol.

Visualizations

reaction_mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products ketone Prochiral Ketone ts Boat-like Six-membered Transition State ketone->ts Coordination alpine_borane This compound alpine_borane->ts Hydride Transfer borinic_ester Borinic Ester Intermediate ts->borinic_ester alcohol Chiral Alcohol borinic_ester->alcohol Oxidative Workup (H₂O₂, NaOH)

Caption: Mechanism of this compound Reduction.

experimental_workflow start Start setup Assemble and Dry Glassware under Inert Atmosphere start->setup reagents Charge with this compound and Solvent (e.g., THF) setup->reagents cool Cool Reaction to 0°C reagents->cool add_ketone Add Prochiral Ketone cool->add_ketone react Stir at Room Temperature (Monitor by TLC/GC) add_ketone->react workup Quench and Oxidative Workup (H₂O₂, NaOH) react->workup extract Extract with Organic Solvent workup->extract purify Dry, Concentrate, and Purify (Distillation or Chromatography) extract->purify end End purify->end

Caption: Standard Experimental Workflow.

troubleshooting_guide start Low Enantiomeric Excess? check_rate Is the reaction slow? start->check_rate increase_conc Increase Concentration (Run 'neat') check_rate->increase_conc Yes check_substrate Are ketone substituents sterically similar? check_rate->check_substrate No high_pressure Apply High Pressure (2000-6000 atm) increase_conc->high_pressure For further improvement success Problem Solved increase_conc->success high_pressure->success check_substrate->start No, re-evaluate consider_alt Consider Alternative Chiral Reducing Agent check_substrate->consider_alt Yes consider_alt->success

Caption: Troubleshooting Low Enantiomeric Excess.

References

Technical Support Center: Troubleshooting Low Yields in Midland Reduction Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Midland reduction reactions. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize your experiments. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during the asymmetric reduction of ketones to chiral alcohols using B-3-pinanyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane).

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low, even with a simple substrate. What are the common causes?

Low yields in Midland reductions can stem from several factors:

  • Reagent Quality: The purity of the Alpine-Borane reagent is critical. Old or improperly stored reagents can decompose, leading to lower reactivity. Similarly, the purity of the α-pinene used to prepare the reagent is crucial for achieving high stereoselectivity and yield.

  • Reaction Conditions: Temperature and reaction time are key parameters. While lower temperatures generally favor higher enantioselectivity, they can also lead to slower reaction rates and incomplete conversion.

  • Workup Procedure: Improper workup can lead to product loss. The oxidative workup with hydrogen peroxide and a base must be performed carefully to ensure complete conversion of the borinic ester to the desired alcohol.

  • Substrate Compatibility: While robust, the Midland reduction can be sensitive to certain functional groups on the substrate that may undergo side reactions.

Q2: I'm observing low enantioselectivity in my reaction. What could be the problem?

Poor enantioselectivity is often traced back to:

  • Purity of α-pinene: The enantiomeric excess (e.e.) of the α-pinene used to synthesize the Alpine-Borane directly impacts the e.e. of the final product.

  • Reaction Temperature: Higher reaction temperatures can lead to a decrease in enantioselectivity. It is crucial to maintain the recommended low temperature throughout the reaction.

  • Steric Hindrance: Substrates with significant steric bulk near the carbonyl group can hinder the approach of the chiral reducing agent, leading to lower enantioselectivity.

  • Presence of Achiral Boranes: The presence of unreacted 9-BBN or other achiral borane species can lead to a competing, non-selective reduction, thus lowering the overall enantiomeric excess.

Q3: My reaction is very slow or appears to have stalled. What steps can I take?

A sluggish reaction can be addressed by:

  • Increasing Reagent Concentration: Using a higher concentration of the Alpine-Borane reagent can increase the reaction rate.

  • Elevating the Temperature: While this may compromise enantioselectivity, a modest increase in temperature can significantly accelerate the reaction. A careful optimization study is recommended.

  • Using High Pressure: Applying high pressure (up to 6000 atm) has been shown to accelerate the reaction rate while suppressing competing side reactions.

Troubleshooting Guides

Issue 1: Low Chemical Yield

This guide provides a systematic approach to diagnosing and resolving low chemical yields.

Troubleshooting Workflow for Low Yield

LowYield Start Low Yield Observed CheckReagent 1. Verify Reagent Quality Start->CheckReagent CheckConditions 2. Optimize Reaction Conditions CheckReagent->CheckConditions Purity confirmed PurifyReagent Purify/Synthesize Fresh Alpine-Borane CheckReagent->PurifyReagent Purity issue suspected CheckWorkup 3. Review Workup Procedure CheckConditions->CheckWorkup Conditions optimal AdjustTempTime Adjust Temperature and Reaction Time CheckConditions->AdjustTempTime Suboptimal conditions CheckSubstrate 4. Assess Substrate Compatibility CheckWorkup->CheckSubstrate Workup correct OptimizeOxidation Optimize Oxidative Workup CheckWorkup->OptimizeOxidation Incomplete workup ModifySubstrate Protect Interfering Functional Groups CheckSubstrate->ModifySubstrate Side reactions possible PurifyReagent->CheckConditions Success Yield Improved PurifyReagent->Success AdjustTempTime->CheckWorkup AdjustTempTime->Success OptimizeOxidation->CheckSubstrate OptimizeOxidation->Success ModifySubstrate->Success

Caption: A stepwise workflow for troubleshooting low yields.

Experimental Protocol: Preparation and Purification of Alpine-Borane

This protocol describes the in-situ preparation of B-3-pinanyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane).

Materials:

  • 9-Borabicyclo[3.3.1]nonane (9-BBN) (0.5 M solution in THF)

  • (+)-α-pinene (or (-)-α-pinene for the other enantiomer), freshly distilled

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard glassware for air-sensitive reactions (Schlenk line, septa, etc.)

Procedure:

  • Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet.

  • Under a positive pressure of inert gas, charge the flask with a 0.5 M solution of 9-BBN in THF.

  • Add a slight excess (1.1 equivalents) of freshly distilled (+)-α-pinene to the flask via syringe.

  • Heat the reaction mixture to reflux and maintain for 4 hours to ensure complete formation of the Alpine-Borane.

  • Cool the solution to room temperature. The reagent is now ready for use in the reduction reaction.

Note: For commercial Alpine-Borane, it is recommended to check the molarity by ¹¹B NMR before use.

Issue 2: Low Enantioselectivity

This guide outlines steps to improve the enantiomeric excess of your product.

LowEE Start Low Enantioselectivity Observed CheckPinene 1. Verify Enantiomeric Purity of α-pinene Start->CheckPinene CheckTemp 2. Control Reaction Temperature CheckPinene->CheckTemp High e.e. confirmed UseHighEEPurity Use α-pinene with >99% e.e. CheckPinene->UseHighEEPurity Low e.e. of starting material CheckSubstrateSterics 3. Evaluate Substrate Steric Hindrance CheckTemp->CheckSubstrateSterics Temperature controlled LowerTemp Lower Reaction Temperature (-20°C to 0°C) CheckTemp->LowerTemp Temperature too high CheckAchiralBoranes 4. Minimize Achiral Borane Concentration CheckSubstrateSterics->CheckAchiralBoranes Low steric hindrance SlowAddition Slowly Add Substrate to Reagent CheckSubstrateSterics->SlowAddition High steric hindrance Success Enantioselectivity Improved CheckAchiralBoranes->Success Ensure complete formation of Alpine-Borane UseHighEEPurity->CheckTemp IncreaseReactionTime Increase Reaction Time at Lower Temperature LowerTemp->IncreaseReactionTime IncreaseReactionTime->Success SlowAddition->Success

effect of temperature and pressure on Alpine borane selectivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Alpine borane for stereoselective reductions.

Troubleshooting Guide

Issue 1: Low Enantioselectivity or Diastereoselectivity

Low stereoselectivity is a common issue in Alpine borane reductions. Several factors can contribute to this problem.

Potential Cause Troubleshooting Steps
Suboptimal Reaction Temperature Lowering the reaction temperature often improves enantioselectivity. However, an overly low temperature can sometimes be detrimental. A non-linear effect has been observed in similar borane reductions where selectivity increases as the temperature is lowered to a certain point (e.g., -20 °C) and then decreases at even lower temperatures (e.g., -40 °C). It is crucial to perform a temperature optimization study for your specific substrate.
Decomposition of Alpine Borane Alpine borane can undergo dehydroboration to form 9-borabicyclo[3.3.1]nonane (9-BBN), which is an achiral reducing agent. This side reaction is more prevalent at higher temperatures and with sterically hindered substrates, leading to a decrease in overall enantioselectivity. Running the reaction at the lowest effective temperature can minimize this decomposition.
Substrate Purity Impurities in the ketone substrate can react with Alpine borane or interfere with the desired reaction pathway, leading to lower selectivity. Ensure the substrate is of high purity before use.
Reagent Quality The quality of the Alpine borane reagent is critical. If preparing it in-situ from 9-BBN and α-pinene, ensure the purity of both starting materials. Commercially available solutions should be properly stored to prevent degradation.
Solvent Effects The choice of solvent can influence the stereochemical outcome. Tetrahydrofuran (THF) is a common solvent for these reductions. However, exploring other ethereal solvents might be beneficial for specific substrates.
Reaction Time Prolonged reaction times can sometimes lead to lower selectivity, potentially due to the slow, non-selective reduction by 9-BBN. Monitor the reaction progress and quench it as soon as the starting material is consumed.
Issue 2: Slow or Incomplete Reaction

While Alpine borane is a powerful reducing agent, some reactions can be sluggish.

Potential Cause Troubleshooting Steps
Steric Hindrance Alpine borane is a bulky reagent, and highly hindered ketones may react slowly. Increasing the reaction temperature can improve the rate, but this may come at the cost of lower selectivity. A careful balance must be found.
Application of High Pressure For sterically hindered or unreactive ketones, applying high static pressure (e.g., 6000 atm) has been shown to significantly increase the reaction rate and, in many cases, also improve the enantioselectivity.
Insufficient Reagent Ensure that a sufficient excess of Alpine borane is used, typically 1.5 to 2.0 equivalents relative to the ketone.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of an Alpine borane reduction?

A1: The reduction proceeds through a proposed six-membered ring transition state. The carbonyl oxygen of the substrate coordinates to the boron atom of Alpine borane. This is followed by an intramolecular hydride transfer from the isopinocampheyl group to the carbonyl carbon. The stereoselectivity is dictated by the steric interactions between the substituents on the ketone and the methyl groups of the pinane moiety in the transition state.

Q2: How does temperature affect the selectivity of the reduction?

A2: Generally, lower reaction temperatures lead to higher enantioselectivity. This is because the transition states leading to the major and minor enantiomers are closer in energy, and lower temperatures amplify this small energy difference, favoring the formation of the major product. However, the effect can be non-linear, and excessive cooling might not always be beneficial.

Q3: What is the effect of pressure on the reaction?

A3: Elevated pressure can be a valuable tool for improving both the rate and selectivity of Alpine borane reductions, particularly for substrates that are unreactive under standard conditions. The application of high pressure can favor the more compact transition state, leading to the desired product.

Q4: Can Alpine borane reduce aldehydes?

A4: Yes, Alpine borane is also effective for the asymmetric reduction of aldehydes.

Q5: What is a typical work-up procedure for an Alpine borane reduction?

A5: After the reaction is complete, the resulting borinic ester is typically hydrolyzed to afford the desired alcohol. This is often achieved by the addition of a reagent like ethanolamine or by oxidative work-up with basic hydrogen peroxide.

Data Presentation

Effect of Temperature on Enantioselectivity

The following table summarizes the qualitative and observed quantitative trends of temperature on the enantioselectivity of borane-mediated reductions.

SubstrateTemperature (°C)Enantiomeric Excess (% ee)Trend
A generic ketone20LowerDecreases with increasing temperature
A generic ketone-20HigherIncreases as temperature is lowered
A generic ketone-40May DecreasePotential for non-linear behavior at very low temperatures

Note: Specific % ee values are highly substrate-dependent. The data presented for the generic ketone is based on observed trends in analogous systems.

Effect of Pressure on Selectivity

The application of high pressure has been shown to be beneficial for Alpine borane reductions.

PressureReaction RateEnantioselectivity
AtmosphericMay be slow for hindered substratesCan be low for hindered substrates
High Pressure (e.g., 6000 atm)Significantly IncreasedGenerally Improved

Experimental Protocols

General Procedure for the Asymmetric Reduction of a Ketone with Alpine Borane
  • Preparation of the Reagent (In-situ): To a solution of 9-BBN (1.0 M in THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of (+)-α-pinene (1.0 M in THF) at room temperature. Stir the mixture for 1-2 hours to ensure the formation of Alpine borane.

  • Reduction: Cool the freshly prepared Alpine borane solution to the desired temperature (e.g., 0 °C, -20 °C). To this, add a solution of the ketone in THF dropwise over a period of 15-30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the starting material is consumed, quench the reaction by the slow addition of ethanolamine. Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Isolation: Add diethyl ether and water to the reaction mixture. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude alcohol by column chromatography on silica gel to obtain the desired product.

  • Chiral Analysis: Determine the enantiomeric excess of the product by chiral HPLC or chiral GC analysis.

Visualizations

G cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes cluster_side_reaction Side Reaction Temp Temperature Selectivity Stereoselectivity (Enantiomeric Excess) Temp->Selectivity Inverse Relationship (Generally) Dehydroboration Dehydroboration to 9-BBN Temp->Dehydroboration Promotes Pressure Pressure Pressure->Selectivity Direct Relationship (Often) Rate Reaction Rate Pressure->Rate Direct Relationship Dehydroboration->Selectivity Decreases

Caption: Logical relationship between temperature, pressure, and selectivity.

G start Start prep Prepare Alpine Borane (9-BBN + α-pinene in THF) start->prep cool Cool Reagent to Desired Temperature prep->cool add_ketone Add Ketone Solution Dropwise cool->add_ketone react Stir and Monitor Reaction (TLC/GC) add_ketone->react workup Quench and Work-up (e.g., Ethanolamine) react->workup isolate Isolate and Purify Crude Alcohol workup->isolate analyze Analyze Enantiomeric Excess (Chiral HPLC/GC) isolate->analyze end End analyze->end

Caption: General experimental workflow for Alpine borane reduction.

Technical Support Center: Overcoming Substrate Limitations in Enantioselective Reductions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enantioselective reductions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and overcome substrate limitations in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low enantioselectivity in the reduction of a prochiral ketone?

A1: Low enantioselectivity can stem from several factors:

  • Substrate-Catalyst Mismatch: The chosen chiral catalyst or biocatalyst may not be optimal for the specific substrate. Steric and electronic properties of the substrate play a crucial role in the stereochemical outcome.

  • Background Uncatalyzed Reaction: The reducing agent (e.g., borane) may directly reduce the ketone without the influence of the chiral catalyst, leading to a racemic background reaction. This is more prevalent with highly reactive substrates or at elevated temperatures.

  • Catalyst Decomposition or Inhibition: The catalyst may be unstable under the reaction conditions or could be inhibited by impurities in the substrate or solvent. For instance, oxazaborolidine catalysts can be sensitive to moisture.[1]

  • Incorrect Reaction Conditions: Temperature, solvent, and concentration can all significantly impact enantioselectivity. For example, in some CBS reductions, lower temperatures are crucial for achieving high enantiomeric excess (ee).

  • Inappropriate Stoichiometry: An incorrect ratio of substrate to catalyst or reducing agent can lead to suboptimal results.

Q2: How can I improve the yield of my enantioselective reduction, especially with poorly soluble substrates?

A2: Improving yield often involves addressing reaction kinetics and substrate availability:

  • Optimize Reaction Conditions: Increasing the temperature (while monitoring enantioselectivity), extending the reaction time, or using a more concentrated solution can improve conversion.

  • Co-solvents: For poorly soluble substrates, particularly in biocatalytic reductions, the use of a water-miscible co-solvent can enhance substrate availability to the enzyme. However, the co-solvent must be chosen carefully to avoid denaturing the enzyme.

  • Phase-Transfer Catalysis: In biphasic systems, a phase-transfer catalyst can facilitate the transport of the substrate from the organic phase to the aqueous phase containing the biocatalyst.

  • Substrate Feeding Strategies: For reactions susceptible to substrate inhibition, a fed-batch approach where the substrate is added gradually can maintain a low, non-inhibitory concentration, leading to higher overall conversion.

  • Catalyst Loading: Increasing the catalyst loading can improve the reaction rate and overall yield, although this may not be economically viable for large-scale syntheses.

Q3: My CBS reduction is not reproducible. What are the likely causes and how can I address them?

A3: Reproducibility issues with CBS reductions often relate to the catalyst's sensitivity:

  • Catalyst Integrity: Oxazaborolidine catalysts can degrade upon storage, especially if exposed to air and moisture. It is crucial to use freshly prepared or properly stored catalyst.

  • In Situ Catalyst Generation: To ensure a consistent and active catalyst, consider generating the oxazaborolidine catalyst in situ from the corresponding chiral amino alcohol and borane source immediately before the reduction.[2][3][4]

  • Purity of Reagents and Solvents: Impurities in the borane source, solvent, or substrate can interfere with the catalyst. Ensure all reagents and solvents are of high purity and anhydrous.

  • Strict Control of Reaction Parameters: Minor variations in temperature, addition rates, and stirring speed can affect the outcome. Maintain strict control over all experimental parameters.

Troubleshooting Guides

Issue 1: Low Enantioselectivity in the Reduction of Sterically Hindered Ketones

Symptom: You are attempting an enantioselective reduction of a sterically bulky ketone (e.g., a ketone with a t-butyl or adamantyl group) and are obtaining low enantiomeric excess (ee).

Possible Causes and Solutions:

CauseTroubleshooting StepRationale
Steric Clash in the Transition State 1. Switch to a catalyst with a smaller chiral directing group. For CBS reductions, a catalyst with a smaller B-alkyl group might be beneficial.A smaller catalyst may create a less congested transition state, allowing for better facial discrimination of the bulky ketone.
2. Employ a biocatalyst. Ketoreductases (KREDs) often have finely-tuned active sites that can accommodate bulky substrates with high stereoselectivity.The three-dimensional active site of an enzyme can provide a chiral environment that is difficult to replicate with small-molecule catalysts.
Insufficient Catalyst Control 1. Lower the reaction temperature. Perform the reaction at 0 °C, -20 °C, or even -78 °C.Lowering the temperature can enhance the energy difference between the two diastereomeric transition states, leading to higher enantioselectivity.
2. Increase catalyst loading. While not always ideal, a higher catalyst concentration can sometimes improve selectivity.This can favor the catalyzed pathway over any background uncatalyzed reduction.
Unfavorable Substrate-Catalyst Interaction 1. Modify the substrate. If possible, introduce a coordinating group near the carbonyl that can interact with the catalyst to lock in a specific conformation in the transition state.This pre-organization can significantly enhance stereochemical control.
2. Screen different types of catalysts. If a CBS reduction fails, consider a Noyori-type hydrogenation or a different class of biocatalyst.Different catalytic systems operate via different mechanisms and transition states, one of which may be more suitable for your substrate.
Issue 2: Poor Conversion in the Biocatalytic Reduction of a Hydrophobic Ketone

Symptom: You are using a whole-cell biocatalyst (e.g., baker's yeast) or an isolated ketoreductase to reduce a hydrophobic ketone, but the reaction stalls at a low conversion.

Possible Causes and Solutions:

CauseTroubleshooting StepRationale
Low Substrate Solubility in Aqueous Media 1. Add a water-miscible co-solvent. Screen co-solvents such as DMSO, isopropanol, or THF at 5-20% (v/v).The co-solvent increases the solubility of the hydrophobic substrate in the aqueous reaction medium, making it more accessible to the enzyme.
2. Use a biphasic system. Employ a water-immiscible organic solvent (e.g., hexane, toluene) to dissolve the substrate, creating a two-phase system where the reaction occurs at the interface.This can provide a high concentration of the substrate in the organic phase while avoiding toxic effects on the cells in the aqueous phase.
3. Immobilize the enzyme/cells. Immobilization can sometimes improve stability in the presence of organic solvents.An immobilized biocatalyst can be more robust and easier to separate from the reaction mixture.
Substrate or Product Inhibition 1. Implement a substrate fed-batch strategy. Add the substrate gradually over the course of the reaction.This maintains a low, non-inhibitory concentration of the substrate.
2. In situ product removal (ISPR). Use techniques like liquid-liquid extraction or adsorption to remove the product from the reaction mixture as it is formed.This prevents the accumulation of product to inhibitory levels.
Cofactor Limitation 1. Ensure adequate cofactor regeneration. For whole-cell systems, provide a co-substrate like glucose. For isolated enzymes, use a coupled enzyme system (e.g., glucose dehydrogenase) to regenerate the NAD(P)H cofactor.The reductase enzyme requires a stoichiometric amount of the reduced cofactor (NAD(P)H) for each molecule of ketone reduced.

Data Presentation: Comparison of Enantioselective Reduction Methods

The following tables summarize the performance of different catalytic systems for the reduction of various classes of ketones.

Table 1: Enantioselective Reduction of Aromatic Ketones

SubstrateCatalyst SystemYield (%)ee (%)Reference
Acetophenone(S)-Me-CBS, BH₃·SMe₂>9597 (R)[1]
AcetophenoneRuCl₂--INVALID-LINK--n, H₂10095 (R)[5]
AcetophenoneAcetobacter sp. CCTCC M20906198.9>99 (R)[6]
2-Chloroacetophenone(S)-Me-CBS, BH₃·SMe₂>9595 (R)[1]
4-MethoxyacetophenoneRuCl₂--INVALID-LINK--n, H₂9898 (R)[5]

Table 2: Enantioselective Reduction of Aliphatic Ketones

SubstrateCatalyst SystemYield (%)ee (%)Reference
2-OctanoneLactobacillus kefir KRED>99>99 (S)[7]
2-OctanoneRuCl₂--INVALID-LINK--n, H₂9492 (R)[5]
Cyclohexyl methyl ketone(S)-Me-CBS, BH₃·SMe₂>9593 (R)[1]
3-HexanoneGeotrichum candidum NBRC 4597 Reductase>99>99 (S)[8]

Table 3: Enantioselective Reduction of α,β-Unsaturated Ketones

SubstrateCatalyst SystemYield (%)ee (%)Reference
Benzalacetone(S)-Me-CBS, Catecholborane8592 (R)[3]
BenzalacetoneNoyori-type Ru-catalyst, HCOOH/NEt₃9997 (R)[9]
4-Phenyl-3-buten-2-oneCandida chilensis90>95 (R)[10]

Experimental Protocols

Protocol 1: General Procedure for CBS Reduction of an Aromatic Ketone
  • Catalyst Preparation (in situ): To a dry, argon-purged flask is added a solution of (S)-2-methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 eq). The solution is cooled to the desired temperature (e.g., -20 °C).

  • Borane Addition: Borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 M in THF, 1.0 eq) is added dropwise to the catalyst solution while maintaining the temperature. The mixture is stirred for 10-15 minutes.

  • Substrate Addition: A solution of the aromatic ketone (1.0 eq) in anhydrous THF is added dropwise to the reaction mixture over a period of 30-60 minutes.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC or GC analysis.

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of methanol at the reaction temperature.

  • Work-up: The mixture is warmed to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess is determined by chiral HPLC or GC analysis.

Protocol 2: General Procedure for Noyori Asymmetric Hydrogenation
  • Catalyst Activation: In a glovebox, a pressure vessel is charged with the Ru(II) precatalyst (e.g., RuCl₂--INVALID-LINK--n, 0.001-0.01 eq) and a solution of the ketone (1.0 eq) in a suitable solvent (e.g., methanol).

  • Hydrogenation: The vessel is sealed, removed from the glovebox, and purged several times with hydrogen gas. The reaction is then pressurized with hydrogen to the desired pressure (e.g., 4-100 atm) and stirred at the desired temperature (e.g., 25-80 °C).

  • Reaction Monitoring: The reaction progress is monitored by taking aliquots and analyzing them by GC or HPLC.

  • Work-up: Upon completion, the vessel is cooled and the pressure is carefully released. The solvent is removed under reduced pressure.

  • Purification and Analysis: The residue is purified by column chromatography to afford the chiral alcohol. The enantiomeric excess is determined by chiral HPLC or GC analysis.

Protocol 3: General Procedure for Baker's Yeast Reduction of a β-Keto Ester
  • Yeast Suspension Preparation: In a flask, baker's yeast (e.g., 20 g) is suspended in a solution of sucrose (e.g., 30 g) in warm water (e.g., 200 mL). The suspension is stirred at room temperature for about 30 minutes to activate the yeast.

  • Substrate Addition: The β-keto ester (e.g., ethyl acetoacetate, 1.0 eq) is added to the fermenting yeast suspension.

  • Reaction: The mixture is stirred at room temperature for 24-72 hours. The progress of the reduction can be monitored by TLC or GC analysis of an extracted aliquot.

  • Work-up: Celite is added to the reaction mixture, and the yeast cells are removed by filtration. The filter cake is washed with water. The combined filtrate is saturated with NaCl and extracted several times with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification and Analysis: The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by distillation or column chromatography. The enantiomeric excess is determined by chiral GC or HPLC analysis.[11]

Visualizations

Troubleshooting_Low_Enantioselectivity start Low Enantioselectivity Observed substrate_type What is the substrate type? start->substrate_type sterically_hindered Sterically Hindered substrate_type->sterically_hindered Bulky groups electronically_challenging Electron-deficient/ rich substrate_type->electronically_challenging e.g., α-halo ketones aliphatic Simple Aliphatic substrate_type->aliphatic e.g., 2-octanone action1 Try a catalyst with a smaller chiral directing group. Lower reaction temperature. sterically_hindered->action1 action2 Screen alternative catalysts (e.g., Noyori-type, KREDs). Consider substrate modification. sterically_hindered->action2 action3 Optimize solvent polarity. Modify electronic properties of the catalyst. electronically_challenging->action3 action4 Screen a panel of ketoreductases. Use an in situ generated CBS catalyst. aliphatic->action4

Caption: Troubleshooting workflow for low enantioselectivity.

Catalyst_Selection_Guide start Select Substrate q1 Is the ketone sterically demanding? start->q1 q2 Is a high turnover number (TON) required? q1->q2 No cbs Consider CBS Reduction (optimize catalyst's steric bulk) q1->cbs Yes q3 Are mild, aqueous conditions preferred? q2->q3 No noyori Consider Noyori Hydrogenation q2->noyori Yes q3->cbs No kred Consider a Ketoreductase (KRED) q3->kred Yes bakers_yeast Consider Baker's Yeast kred->bakers_yeast If cost is a major factor

Caption: Decision tree for catalyst selection.

References

Technical Support Center: Managing Competitive Reduction in Alpine-Borane Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the competitive reduction by 9-borabicyclo[3.3.1]nonane (9-BBN) in Alpine-Borane reactions. This common side reaction can significantly impact the enantioselectivity of the desired chiral alcohol product.

Frequently Asked Questions (FAQs)

Q1: What is competitive reduction by 9-BBN in the context of Alpine-Borane reactions?

A1: Alpine-Borane is prepared from 9-BBN and α-pinene.[1][2] In solution, Alpine-Borane can exist in equilibrium with its dissociation products, 9-BBN and α-pinene. 9-BBN is a non-chiral reducing agent and can reduce the substrate ketone, leading to a racemic or less enantiomerically enriched alcohol product. This process, which competes with the desired stereoselective reduction by Alpine-Borane, is known as competitive reduction.[3] This side reaction is a primary cause of decreased enantioselectivity in Midland reductions.[3]

Q2: Which types of substrates are most susceptible to competitive reduction by 9-BBN?

A2: Ketones with significant steric hindrance around the carbonyl group are more prone to competitive reduction by 9-BBN.[3] When the sterically demanding Alpine-Borane reacts too slowly with a bulky ketone, the faster, non-selective reduction by the smaller 9-BBN molecule can become a significant pathway, leading to lower enantiomeric excess (ee).[4] Conversely, substrates with less steric bulk, such as acetylenic ketones, are typically reduced with higher selectivity.[1]

Q3: How can I determine if my Alpine-Borane reagent is contaminated with excess 9-BBN?

A3: The most effective method for determining the presence and relative amount of 9-BBN in your Alpine-Borane solution is ¹¹B NMR spectroscopy.[5] In the ¹¹B NMR spectrum, Alpine-Borane and 9-BBN exhibit distinct chemical shifts. Alpine-Borane typically appears around δ 87 ppm, while the 9-BBN dimer shows a signal around δ 28 ppm.[5] By integrating these signals, you can estimate the purity of your reagent.

Q4: Can I purify commercially available Alpine-Borane to remove residual 9-BBN?

A4: While direct purification of the Alpine-Borane solution is not a standard laboratory procedure, you can ensure high purity by preparing it fresh from purified 9-BBN and α-pinene. Commercial 9-BBN can be purified by recrystallization from 1,2-dimethoxyethane.

Troubleshooting Guide

This guide will help you diagnose and resolve issues related to low enantioselectivity in your Alpine-Borane reductions, likely caused by competitive reduction by 9-BBN.

Problem: Low Enantiomeric Excess (ee) in the Product Alcohol

Step 1: Assess the Purity of the Alpine-Borane Reagent

  • Action: Analyze your commercial or self-prepared Alpine-Borane solution using ¹¹B NMR spectroscopy.

  • Expected Outcome: A clean spectrum showing the major peak for Alpine-Borane and a minimal peak for 9-BBN.

  • Troubleshooting: If a significant 9-BBN peak is observed, consider preparing fresh Alpine-Borane from purified 9-BBN.

Step 2: Optimize Reaction Conditions

If the reagent purity is confirmed to be high, the issue may lie in the reaction conditions.

  • Action 1: Lower the Reaction Temperature. The rate of the non-selective reduction by 9-BBN may have a different temperature dependence than the desired Alpine-Borane reduction.

  • Action 2: Change the Solvent or Run the Reaction Neat (Solvent-Free). The exclusion of solvent has been shown to improve selectivity in some cases.[3] Running the reaction neat can favor the desired bimolecular reaction pathway.

  • Action 3: Increase the Pressure. Applying high pressure (e.g., 6000 atm) has been demonstrated to significantly enhance the rate and enantioselectivity of Alpine-Borane reductions, especially for hindered ketones.

Data on the Effect of Pressure on Enantiomeric Excess
Ketone Substrateee (%) at 1 atmee (%) at 6000 atm
Acetophenone1593
2-Acetylnaphthalene1398
3-Methyl-2-butanone750

Data adapted from studies on high-pressure asymmetric reductions.

Experimental Protocols

Protocol 1: ¹¹B NMR Analysis of Alpine-Borane
  • Sample Preparation: Under an inert atmosphere (e.g., in a glovebox), transfer approximately 0.5 mL of the Alpine-Borane solution into a dry NMR tube. If the solution is concentrated, it can be diluted with anhydrous deuterated tetrahydrofuran (THF-d₈).

  • Instrument Setup: Use a multinuclear NMR spectrometer equipped with a boron-observe probe.

  • Acquisition Parameters:

    • Observe Nucleus: ¹¹B

    • Reference: BF₃·OEt₂ (external or internal standard)

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis: Integrate the peaks corresponding to Alpine-Borane (approx. δ 87 ppm) and 9-BBN (approx. δ 28 ppm) to determine their relative ratio.

Protocol 2: Neat (Solvent-Free) Midland Reduction
  • Reagent Preparation: In a flame-dried flask under a nitrogen atmosphere, place the freshly prepared or analyzed high-purity Alpine-Borane.

  • Reaction Setup: Cool the Alpine-Borane to 0 °C. Add the ketone substrate dropwise with stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or GC).

  • Work-up: After completion, carefully quench the reaction with an appropriate reagent (e.g., ethanolamine) and proceed with the standard work-up to isolate the alcohol.

Protocol 3: High-Pressure Midland Reduction
  • Apparatus: A specialized high-pressure reactor is required for this procedure.

  • Reaction Setup: In a Teflon reaction vessel inside the high-pressure apparatus, combine the ketone and the Alpine-Borane solution under an inert atmosphere.

  • Pressurization: Seal the reactor and pressurize to the desired level (e.g., 6000 atm) with an inert gas (e.g., argon).

  • Reaction: Stir the reaction mixture at the desired temperature for the specified time.

  • Depressurization and Work-up: Carefully depressurize the reactor and proceed with the standard work-up procedure.

Visualizations

Reaction_Pathway cluster_main Desired Stereoselective Pathway cluster_side Competitive Non-Selective Pathway Ketone Prochiral Ketone Intermediate_A Diastereomeric Intermediate Ketone->Intermediate_A + Alpine-Borane Alpine_Borane Alpine-Borane Chiral_Alcohol Enantiomerically Enriched Alcohol Intermediate_A->Chiral_Alcohol Hydride Transfer Pinene α-Pinene Intermediate_A->Pinene Elimination Ketone_side Prochiral Ketone Intermediate_B Achiral Intermediate Ketone_side->Intermediate_B + 9-BBN Nine_BBN 9-BBN Racemic_Alcohol Racemic Alcohol Intermediate_B->Racemic_Alcohol Hydride Transfer Alpine_Borane_dissociation Alpine-Borane Nine_BBN_dissociation 9-BBN Alpine_Borane_dissociation->Nine_BBN_dissociation Dissociation Pinene_dissociation α-Pinene Alpine_Borane_dissociation->Pinene_dissociation Dissociation

Caption: Reaction pathways in Alpine-Borane reductions.

Troubleshooting_Workflow Start Low Enantioselectivity Observed Check_Purity Analyze Alpine-Borane Purity via ¹¹B NMR Start->Check_Purity Purity_OK Purity Acceptable? Check_Purity->Purity_OK Prepare_Fresh Prepare Fresh Alpine-Borane from Purified 9-BBN Purity_OK->Prepare_Fresh No Optimize_Conditions Optimize Reaction Conditions Purity_OK->Optimize_Conditions Yes Prepare_Fresh->Check_Purity Lower_Temp Lower Reaction Temperature Optimize_Conditions->Lower_Temp Neat_Reaction Run Reaction Neat (Solvent-Free) Optimize_Conditions->Neat_Reaction High_Pressure Use High Pressure Optimize_Conditions->High_Pressure Re_evaluate Re-evaluate Enantioselectivity Lower_Temp->Re_evaluate Neat_Reaction->Re_evaluate High_Pressure->Re_evaluate Success Problem Resolved Re_evaluate->Success Improved Consult Consult Further Literature or Technical Support Re_evaluate->Consult No Improvement Logic_Diagram Start Planning an Alpine-Borane Reduction Check_Reagent_Purity Ensure High Purity of Alpine-Borane (¹¹B NMR) Start->Check_Reagent_Purity Substrate_Hindrance Is the ketone sterically hindered? Standard_Conditions Proceed with Standard Conditions (e.g., in THF at RT) Substrate_Hindrance->Standard_Conditions No Consider_Alternatives Consider Alternative Conditions to Minimize 9-BBN Reduction Substrate_Hindrance->Consider_Alternatives Yes End Proceed with Experiment Standard_Conditions->End Use_Neat Solvent-Free (Neat) Reaction Consider_Alternatives->Use_Neat Use_High_Pressure High-Pressure Reaction Consider_Alternatives->Use_High_Pressure Use_Neat->End Use_High_Pressure->End Check_Reagent_Purity->Substrate_Hindrance

References

Technical Support Center: Optimizing Reagent Stoichiometry for Efficient Ketone Reduction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing ketone reduction reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to this fundamental organic transformation.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the reduction of ketones to secondary alcohols, focusing on reactions using sodium borohydride (NaBH₄) as the reducing agent.

Issue 1: Incomplete Reaction or Low Yield of Alcohol

Symptoms:

  • TLC analysis shows a significant amount of starting ketone remaining after the expected reaction time.

  • The isolated product yield is lower than anticipated.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Insufficient Reducing Agent Theoretically, one mole of NaBH₄ can reduce four moles of a ketone.[1] However, in practice, it is common to use a molar excess of the reducing agent to ensure the reaction goes to completion. Start with a 1.5 to 2.0 molar equivalent of NaBH₄ relative to the ketone.
Decomposition of NaBH₄ Sodium borohydride can react with protic solvents, especially at lower pH. While it is generally stable in alcoholic solvents like methanol and ethanol at room temperature, prolonged reaction times or acidic impurities can lead to its decomposition.[2] Ensure your solvent is of high purity and consider running the reaction at a lower temperature (e.g., 0 °C) to minimize this side reaction.
Steric Hindrance Bulky substituents on the ketone can hinder the approach of the hydride nucleophile to the carbonyl carbon.[2] For sterically hindered ketones, a longer reaction time or a slight increase in temperature may be necessary. Alternatively, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) could be considered, though this requires stricter anhydrous conditions.
Inadequate Mixing If the reaction mixture is not homogenous, the reagents may not interact effectively. Ensure efficient stirring throughout the reaction.
Issue 2: Formation of Byproducts

Symptoms:

  • TLC analysis shows multiple spots in addition to the starting material and desired product.

  • Spectroscopic analysis (e.g., NMR, GC-MS) of the crude product indicates the presence of impurities.

Potential Causes & Solutions:

Potential CauseRecommended Solution
1,4-Reduction of α,β-Unsaturated Ketones When reducing α,β-unsaturated ketones, the hydride can attack the β-carbon (1,4-addition or conjugate addition) in addition to the carbonyl carbon (1,2-addition). This leads to the formation of a saturated ketone or a mixture of the desired allylic alcohol and the saturated alcohol. To favor 1,2-reduction, perform the reaction at a lower temperature (e.g., -78 °C) or use a reagent system like NaBH₄/CeCl₃ (Luche reduction).
Cannizzaro-type Reactions For ketones lacking α-hydrogens, under strongly basic conditions, a disproportionation reaction can occur, leading to both an alcohol and a carboxylic acid. This is less common with NaBH₄ reductions but can be a consideration if the reaction conditions are not well-controlled. Ensure the reaction is not run under excessively basic conditions.
Side Reactions with Other Functional Groups While NaBH₄ is a relatively mild reducing agent, it can sometimes reduce other functional groups, such as aldehydes, if present in the starting material.[2] If selective reduction of a ketone in the presence of an aldehyde is desired, consider protecting the aldehyde as an acetal before the reduction.
Issue 3: Difficult Product Isolation and Purification

Symptoms:

  • Formation of an emulsion during aqueous workup.

  • The product is difficult to separate from inorganic boron byproducts.

  • The final product is contaminated with the solvent or unreacted starting material.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Emulsion Formation This can occur during the extraction step if the aqueous and organic layers are not well-separated. Adding a saturated brine solution can help to break up emulsions.
Boron Byproducts After the reaction, boron salts are formed, which need to be removed. A common workup procedure involves quenching the reaction with a dilute acid (e.g., 1 M HCl) to neutralize any remaining NaBH₄ and to hydrolyze the borate esters. The product can then be extracted into an organic solvent.
Co-elution during Chromatography If the product and a byproduct have similar polarities, they may be difficult to separate by column chromatography. Experiment with different solvent systems to improve separation.
Incomplete Solvent Removal Ensure that the solvent is completely removed from the final product, for example, by using a rotary evaporator followed by drying under high vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of sodium borohydride to ketone?

A: While the theoretical stoichiometry is 1:4 (NaBH₄:ketone), a molar ratio of 1.5 to 2.0 equivalents of NaBH₄ per equivalent of ketone is often used in practice to ensure the reaction proceeds to completion in a reasonable timeframe.[1] The optimal ratio can depend on the specific ketone's reactivity and the reaction conditions.

Q2: How does the choice of solvent affect the reduction?

A: Protic solvents like methanol and ethanol are commonly used for NaBH₄ reductions and can also serve as the proton source for the final alcohol product.[3] The choice of solvent can influence the reaction rate and, in some cases, the selectivity (e.g., 1,2- vs. 1,4-reduction of enones).

Q3: Can I use sodium borohydride to reduce other carbonyl compounds?

A: Sodium borohydride is a selective reducing agent that primarily reduces aldehydes and ketones.[4] It generally does not reduce esters, carboxylic acids, or amides under standard conditions. For the reduction of these less reactive carbonyl compounds, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) is typically required.

Q4: How can I monitor the progress of my reaction?

A: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction's progress.[1] By spotting the reaction mixture alongside the starting ketone, you can visually track the disappearance of the starting material and the appearance of the more polar alcohol product.

Q5: What are the safety precautions for handling sodium borohydride?

A: Sodium borohydride is a flammable solid and should be handled with care. It can react with water and acids to produce flammable hydrogen gas. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, and work in a well-ventilated fume hood.

Quantitative Data on Reagent Stoichiometry

The following table summarizes the effect of varying the molar ratio of sodium borohydride on the yield of the corresponding alcohol for a generic ketone reduction.

Molar Ratio (NaBH₄:Ketone)Typical Reaction TimeObserved Yield (%)Purity (%)Notes
0.25:124 hours20-30>95Stoichiometrically insufficient for complete conversion.
0.5:112 hours45-55>95Incomplete reaction, significant starting material remains.
1:14 hours80-90>98Generally sufficient for many simple ketones.
1.5:1 1-2 hours >95 >99 Often the optimal ratio for high yield and purity.
2:11 hour>95>99Ensures rapid and complete conversion, especially for less reactive ketones.
4:1< 1 hour>95>99Large excess, may complicate workup due to the need to quench more reagent.

Note: The data presented are representative and can vary depending on the specific substrate, solvent, and reaction temperature.

Experimental Protocols

General Protocol for the Reduction of a Ketone with Sodium Borohydride
  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve the ketone (1.0 eq) in a suitable solvent (e.g., methanol or ethanol, approximately 10-20 mL per gram of ketone).

    • Cool the solution in an ice bath to 0 °C.

  • Addition of Reducing Agent:

    • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 5-10 minutes. Caution: Hydrogen gas may be evolved.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

    • Monitor the progress of the reaction by TLC until the starting ketone is no longer visible.

  • Workup:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully add 1 M HCl to quench the excess NaBH₄ and neutralize the reaction mixture. Caution: Vigorous gas evolution.

    • Remove the organic solvent using a rotary evaporator.

    • Add deionized water to the residue and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization, if it is a solid.

    • Characterize the purified alcohol by appropriate spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis A Dissolve Ketone B Cool to 0 C A->B C Add NaBH4 B->C D Stir and Monitor C->D E Quench with Acid D->E F Solvent Removal E->F G Extraction F->G H Drying G->H I Concentration H->I J Purification I->J K Characterization J->K

Caption: A generalized workflow for the reduction of a ketone to an alcohol.

Troubleshooting Decision Tree for Low Yield

Caption: A decision tree for troubleshooting low product yield in ketone reduction.

References

Technical Support Center: Borane Catalyst Regeneration and Turnover

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with borane catalysts. The information is designed to help you diagnose and resolve common issues encountered during your experiments, with a focus on strategies to regenerate catalysts and enhance turnover.

Troubleshooting Guides

This section addresses specific problems you might encounter with your borane-catalyzed reactions.

Issue 1: Low or No Catalytic Activity

Possible Causes and Solutions

  • Catalyst Poisoning: Lewis acidic borane catalysts are susceptible to poisoning by Lewis bases. Water is a common culprit that can deactivate catalysts like tris(pentafluorophenyl)borane (B(C6F5)3), leading to induction times or complete loss of activity.

    • Solution: Ensure all solvents and reagents are rigorously dried. Reactions may need to be run under an inert atmosphere (e.g., nitrogen or argon). If water contamination is suspected, applying heat or increasing the catalyst loading might overcome the inhibition.

  • "Hidden" Borane Catalysis: The species you believe to be your catalyst may not be the true catalytic agent. In many hydroboration reactions using pinacolborane (HBpin) or catecholborane (HBcat), the intended catalyst can decompose the borane reagent, generating BH3 in situ, which then acts as the actual "hidden" catalyst.

    • Diagnostic Test: To test for hidden BH3 catalysis, add N,N,N',N'-tetramethylethylenediamine (TMEDA) to your reaction. TMEDA traps BH3, and if it inhibits your reaction, it's a strong indicator of hidden catalysis. Note that this test is most effective at temperatures below 60°C.

  • Incorrect Catalyst Loading: The catalyst concentration may be too low to achieve a reasonable reaction rate.

    • Solution: Perform a catalyst loading study to determine the optimal concentration for your specific reaction.

Issue 2: Poor Catalyst Turnover (Low Turnover Number - TON)

Possible Causes and Solutions

  • Catalyst Deactivation Over Time: The catalyst may be degrading under the reaction conditions. General mechanisms of deactivation include:

    • Fouling: Formation of insoluble byproducts that block the active sites of the catalyst.

    • Thermal Degradation: Decomposition of the catalyst at elevated temperatures.

    • Chemical Degradation: The catalyst may react with the substrate, product, or solvent to form an inactive species.

    • Solution: Re-evaluate your reaction conditions (temperature, solvent, concentration). Consider immobilization of the catalyst on a solid support, which can sometimes improve stability.

  • Product Inhibition: The product of the reaction may be acting as an inhibitor, binding to the catalyst and preventing further turnovers.

    • Solution: If possible, remove the product from the reaction mixture as it is formed.

Issue 3: Reaction Stalls Before Completion

Possible Causes and Solutions

  • Catalyst Lifetime Exceeded: The catalyst may have reached the end of its operational life and has deactivated.

  • Reagent Depletion: One of the reactants may have been consumed.

  • Equilibrium Reached: The reaction may have reached a chemical equilibrium.

Frequently Asked Questions (FAQs)

  • Q1: What is the difference between Turnover Number (TON) and Turnover Frequency (TOF)?

    • A1: The Turnover Number (TON) is the total number of moles of substrate that one mole of catalyst can convert into product before becoming inactive. It is a measure of the catalyst's lifetime or stability. The Turnover Frequency (TOF) is the number of turnovers per unit of time, representing the speed or activity of the catalyst.

  • Q2: How can I determine if my borane catalyst is the true catalyst?

    • A2: The issue of "hidden catalysis," particularly with in situ generation of BH3, is a known challenge. A common diagnostic tool is the use of a trapping agent like TMEDA. If the addition of TMEDA inhibits your reaction (at temperatures below 60°C), it suggests that BH3 is the active catalytic species.

  • Q3: My reaction has a long induction period. What could be the cause?

    • A3: An induction period can be caused by the presence of a catalyst poison, such as trace amounts of water, that must be consumed before the reaction can proceed. It can also indicate that the active catalyst is formed in situ from a precatalyst, and this formation takes time.

  • Q4: Is it possible to regenerate tris(pentafluorophenyl)borane (B(C6F5)3)?

    • A4: While B(C6F5)3 is a powerful Lewis acid catalyst, its regeneration after a reaction is not a commonly reported procedure in the literature. It is often used in catalytic amounts, but in some contexts, it acts more like a stoichiometric activator. Deactivation is often due to the formation of stable adducts with Lewis bases (like water or product molecules). Regeneration would require breaking these stable adducts, which can be challenging.

Quantitative Data on Catalyst Regeneration

The regeneration of spent fuel from ammonia borane (AB), a key material for hydrogen storage, is the most well-documented case of borane catalyst/reagent regeneration.

Spent FuelRegeneration MethodKey ReagentsReported YieldReference(s)
Polyborazylene (from AB dehydrogenation)Thiol Digestion and ReductionBenzenedithiol, Bu3SnH67% (isolated AB)
Dehydrogenated AB productsHydrazine-based reductionHydrazine (N2H4), liquid ammonia95% conversion to AB (by 11B NMR)
Dehydrogenated AB products (borate esters)Two-step processNot specified68% (overall regeneration)

Experimental Protocols

Protocol 1: Regeneration of Ammonia Borane (AB) from Polyborazylene via Hydrazine

This protocol is based on the direct reaction of the spent AB fuel, polyborazylene, with hydrazine.

Materials:

  • Polyborazylene (spent AB fuel)

  • Hydrazine monohydrate

  • Liquid ammonia

  • Stainless steel reaction vessel

  • THF (for analysis)

Procedure:

  • Suspend the polyborazylene in liquid ammonia at -77°C within a stainless steel reaction vessel.

  • Add an excess of hydrazine monohydrate to the vessel.

  • Seal the reaction vessel and heat it to 60°C. The internal pressure will rise to approximately 400 psi.

  • Maintain the reaction at 60°C for 48 hours.

  • Cool the reaction vessel to -77°C and carefully open it.

  • Pour the ammonia solution into an open beaker in a well-ventilated fume hood and allow the ammonia to evaporate.

  • The resulting solid is the regenerated ammonia borane.

  • The yield can be quantified by dissolving a sample in THF and analyzing it via 11B NMR spectroscopy. A 95% conversion to ammonia borane has been reported using this method.

Protocol 2: Regeneration of Ammonia Borane (AB) using a Thiol Digesting Agent

This multi-step process involves digesting the spent fuel to break B-N bonds, followed by reduction to reform the B-H bonds of ammonia borane.

Materials:

  • Polyborazylene (spent AB fuel)

  • Benzenedithiol

  • Tributyltin hydride (Bu3SnH)

  • Dibutyltin dihydride (Bu2SnH2)

  • Appropriate solvents (e.g., THF)

Procedure:

  • Digestion: React the polyborazylene with benzenedithiol. This step breaks down the polymeric B-N structure and forms a boron-dithiolate species.

  • Reduction of Side Products: Add Bu3SnH to the reaction mixture. This consumes any unreacted benzenedithiol and converts a common side product, [NH4][B(C6H4S2)2], into the desired intermediate, (C6H4S2)B-H-(NH3).

  • Final Reduction to AB: React the intermediate (C6H4S2)B-H-(NH3) with Bu2SnH2. This step replaces the dithiolate ligand with hydride, regenerating the ammonia borane.

  • Purification: The regenerated ammonia borane can be isolated and purified from the tin byproducts. An overall isolated yield of 67% has been reported for this process.

Visualizations

Troubleshooting_Workflow start Low Catalyst Turnover q1 Is the reaction slow or has an induction period? start->q1 q2 Is it a hydroboration with HBpin/HBcat? q1->q2 No sol1 Check for Water/Air Contamination. Dry reagents and use inert atmosphere. q1->sol1 Yes q3 Are you observing product inhibition? q2->q3 No sol2 Test for 'Hidden' BH3 Catalysis: Add TMEDA as a trap (if T < 60°C). q2->sol2 Yes sol3 Re-optimize reaction conditions (e.g., remove product as it forms). q3->sol3 Yes sol4 Consider catalyst degradation. Re-evaluate temperature and solvent. q3->sol4 No

Caption: A workflow for troubleshooting low borane catalyst turnover.

AB_Regeneration_Cycle AB Ammonia Borane (H3N-BH3) SpentFuel Spent Fuel (e.g., Polyborazylene) AB->SpentFuel Dehydrogenation (H2 release) Intermediate Digested Intermediate (e.g., Boron-thiolate) SpentFuel->Intermediate Digestion (e.g., + Thiol) Intermediate->AB Reduction (e.g., + Hydride Source)

Caption: The regeneration cycle of ammonia borane spent fuel.

Hidden_Catalysis cluster_reaction Intended Catalytic Cycle cluster_hidden Hidden Catalytic Cycle Precatalyst Intended Catalyst Product Product Precatalyst->Product Catalysis BH3 BH3 (Actual Catalyst) Precatalyst->BH3 Decomposes HBpin to generate HBpin HBpin HBpin->Product Product_hidden Product BH3->Product_hidden True Catalysis HBpin_hidden HBpin HBpin_hidden->Product_hidden

Caption: The concept of "hidden" BH3 catalysis.

Validation & Comparative

A Researcher's Guide to Chiral HPLC Analysis of Alcohols from (S)-Alpine Borane Reduction

Author: BenchChem Technical Support Team. Date: November 2025

For scientists engaged in asymmetric synthesis and drug development, the accurate determination of enantiomeric excess (e.e.) is a critical step. The reduction of prochiral ketones using (S)-Alpine borane is a well-established method for producing chiral secondary alcohols. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of these alcohols, focusing on the widely used polysaccharide-based chiral stationary phases (CSPs).

Comparison of Chiral Stationary Phases for the Analysis of 1-Phenylethanol

The asymmetric reduction of acetophenone to 1-phenylethanol is a classic example of this compound reduction. The resulting enantiomeric mixture of (R)- and (S)-1-phenylethanol can be effectively resolved using various chiral HPLC columns. Below is a comparison of commonly employed polysaccharide-based CSPs for this separation.

Chiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Retention Time (R)-1-phenylethanol (min)Retention Time (S)-1-phenylethanol (min)Resolution (Rs)
Chiralcel® OD-H n-Hexane / 2-Propanol (95:5)0.4Data not availableData not available> 1.5
Chiralcel® OJ-H n-Hexane / 2-Propanol (99:1)0.5Data not availableData not availableBaseline separated
Chiralcel® AD-H n-Hexane / Ethanol (70:30)0.8Data not availableData not available1.6
Chiralcel® OB Data not availableData not availableData not availableData not availableBaseline separated

Note: Retention times and resolution can vary depending on the specific instrument, column dimensions, and exact mobile phase composition. The data presented is a compilation from various sources to illustrate the comparative performance.

Experimental Workflow

The overall process, from the synthesis of the chiral alcohol to the determination of its enantiomeric excess, is outlined in the workflow diagram below.

G cluster_synthesis Asymmetric Synthesis cluster_analysis Chiral HPLC Analysis ketone Prochiral Ketone (e.g., Acetophenone) reduction Asymmetric Reduction ketone->reduction reagent This compound reagent->reduction alcohol Chiral Alcohol Mixture (e.g., (R/S)-1-Phenylethanol) reduction->alcohol sample_prep Sample Preparation (Dilution in Mobile Phase) alcohol->sample_prep hplc Chiral HPLC System sample_prep->hplc detection UV Detector hplc->detection csp Chiral Stationary Phase (e.g., Chiralcel OD-H) csp->hplc chromatogram Chromatogram (Separated Enantiomers) detection->chromatogram data_analysis Data Analysis (Peak Integration) chromatogram->data_analysis ee_calc Enantiomeric Excess (e.e.) Calculation data_analysis->ee_calc

Workflow from Synthesis to Analysis

Detailed Experimental Protocol: Chiral HPLC Analysis of 1-Phenylethanol

This protocol provides a representative method for the analysis of 1-phenylethanol enantiomers using a Chiralcel® OD-H column.

1. Materials and Reagents

  • Sample: Reaction mixture containing 1-phenylethanol from this compound reduction of acetophenone.

  • HPLC Grade Solvents: n-Hexane and 2-Propanol (Isopropanol).

  • Chiral HPLC Column: Chiralcel® OD-H, 5 µm, 4.6 x 250 mm.

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

2. Preparation of the Mobile Phase

  • Prepare the mobile phase by mixing HPLC grade n-Hexane and 2-Propanol in a 95:5 (v/v) ratio.

  • Degas the mobile phase using sonication or vacuum filtration to prevent bubble formation in the HPLC system.

3. Sample Preparation

  • Quench the this compound reduction reaction mixture according to standard procedures.

  • Extract the 1-phenylethanol into a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and dry the organic layer.

  • Remove the solvent under reduced pressure.

  • Dissolve a small amount of the crude or purified 1-phenylethanol in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

4. HPLC Conditions

  • Column: Chiralcel® OD-H, 5 µm, 4.6 x 250 mm

  • Mobile Phase: n-Hexane / 2-Propanol (95:5, v/v)

  • Flow Rate: 0.4 mL/min[1]

  • Column Temperature: 25 °C (or as specified by the column manufacturer)

  • Detection: UV at 254 nm[1]

  • Injection Volume: 10 µL

5. Analysis and Data Processing

  • Inject the prepared sample onto the HPLC system.

  • Record the chromatogram. The two enantiomers of 1-phenylethanol should be resolved into two separate peaks.

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess (e.e.) using the following formula:

    • e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Conclusion

The selection of the appropriate chiral stationary phase and the optimization of the mobile phase are crucial for achieving accurate and reliable determination of the enantiomeric excess of alcohols produced via this compound reduction. Polysaccharide-based CSPs, such as the Chiralcel® series, have demonstrated excellent performance in resolving a wide range of chiral alcohols. The experimental protocol provided for the analysis of 1-phenylethanol on a Chiralcel® OD-H column serves as a robust starting point for method development. Researchers should consider screening different CSPs and mobile phase compositions to achieve optimal separation for their specific target molecules.

References

A Comparative Guide to Determining Absolute Configuration of Reduction Products

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of the absolute configuration of chiral molecules resulting from reduction reactions is a critical step in chemical synthesis and drug discovery. The spatial arrangement of atoms can dramatically influence a molecule's biological activity. This guide provides a detailed comparison of the three primary analytical techniques used for this purpose: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiroptical Methods.

This document outlines the experimental protocols, performance metrics, and data interpretation for each method, supported by experimental data to aid in the selection of the most appropriate technique for a given research need.

Method Comparison at a Glance

The selection of a method for determining absolute configuration depends on several factors including the nature of the sample, the amount of sample available, and the required accuracy. The following table summarizes the key performance indicators for each technique.

FeatureX-ray CrystallographyNMR Spectroscopy (Mosher's Ester Analysis)Chiroptical Methods (ECD/VCD)
Sample Phase Solid (Single Crystal)SolutionSolution
Sample Amount µg to mg scale1-5 mg per diastereomeric esterECD: 0.1-1 mg/mL; VCD: 1-10 mg
Experimental Time Days to weeks (crystal growth dependent)4-6 hours over 1-2 daysHours to a day
Accuracy High (often considered definitive)High, dependent on clear chemical shift differencesHigh, with reliable computational correlation
Key Requirement High-quality single crystalDerivatizable functional group (e.g., -OH, -NH2)ECD: UV-Vis chromophore; VCD: IR active modes
Primary Output 3D molecular structure, Flack parameterΔδ (δS - δR) values for diastereomersCircular dichroism spectrum

X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining the absolute configuration of a chiral molecule.[1][2][3] By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional electron density map of the molecule can be generated.

Experimental Protocol
  • Crystal Growth: High-quality single crystals of the enantiomerically pure reduction product are grown. This is often the most challenging and time-consuming step.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected as a series of images at various crystal orientations.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved and refined to obtain the precise atomic coordinates.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion effects in the diffraction data.[4] The Flack parameter is a key indicator; a value close to 0 with a small standard uncertainty indicates the correct absolute configuration, while a value near 1 suggests the inverted structure.[3][5] For molecules containing only light atoms, modern techniques and high-quality data can still allow for confident assignment.[4]

xray_workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cluster_output Output start Enantiomerically Pure Reduction Product crystal Grow Single Crystal start->crystal mount Mount Crystal on Diffractometer crystal->mount diffraction X-ray Diffraction Data Collection mount->diffraction process Data Processing & Structure Solution diffraction->process refine Structure Refinement process->refine absolute_config Determine Absolute Configuration (Anomalous Dispersion) refine->absolute_config result 3D Structure & Flack Parameter absolute_config->result

Fig. 1: X-ray Crystallography Workflow

NMR Spectroscopy: Mosher's Ester Analysis in Solution

For molecules that are difficult to crystallize, NMR spectroscopy provides a powerful alternative for determining absolute configuration in solution. The most common method is the Mosher's ester analysis, which involves the formation of diastereomeric esters that exhibit distinct NMR signals.[6]

Experimental Protocol
  • Derivatization: The chiral alcohol (the reduction product) is reacted with both enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride, to form two diastereomeric Mosher esters.[7]

  • NMR Data Acquisition: 1H NMR spectra are acquired for both diastereomeric esters.

  • Data Analysis: The chemical shifts of protons near the chiral center are compared between the two diastereomers. The differences in chemical shifts (Δδ = δS - δR) are calculated.

  • Configuration Assignment: Based on the established Mosher's model, the sign of the Δδ values for protons on either side of the MTPA plane allows for the assignment of the absolute configuration of the original alcohol. A typical Mosher ester analysis can be completed in 4-6 hours over a 1-2 day period.[8]

mosher_workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cluster_output Output start Chiral Alcohol (Reduction Product) react_R React with (R)-MTPA-Cl start->react_R react_S React with (S)-MTPA-Cl start->react_S ester_R (R)-Mosher Ester react_R->ester_R ester_S (S)-Mosher Ester react_S->ester_S nmr_R Acquire 1H NMR of (R)-Ester ester_R->nmr_R nmr_S Acquire 1H NMR of (S)-Ester ester_S->nmr_S compare Compare Chemical Shifts (Calculate Δδ = δS - δR) nmr_R->compare nmr_S->compare assign Assign Absolute Configuration compare->assign result Absolute Configuration assign->result

Fig. 2: Mosher's Ester Analysis Workflow

Chiroptical Methods: CD and VCD Spectroscopy

Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), measure the differential absorption of left- and right-circularly polarized light by a chiral molecule in solution.[2][] The resulting spectrum is highly sensitive to the molecule's absolute configuration.

Electronic Circular Dichroism (ECD)

ECD is applicable to molecules containing a chromophore that absorbs in the UV-Vis range. The absolute configuration is typically determined by comparing the experimental ECD spectrum with the spectrum predicted by quantum chemical calculations.[10]

Vibrational Circular Dichroism (VCD)

VCD extends the principles of CD to the infrared region, measuring the differential absorption of circularly polarized IR light by vibrational transitions. A key advantage of VCD is that all molecules have IR absorptions, eliminating the need for a UV-Vis chromophore.[11][12] However, VCD signals are significantly weaker than ECD signals, often requiring higher sample concentrations and longer acquisition times.[11]

Experimental Protocol (General for ECD/VCD)
  • Sample Preparation: The sample is dissolved in a suitable solvent. For ECD, the solvent must be transparent in the UV-Vis region of interest. For VCD, solvents with minimal IR absorption, such as chloroform or dichloromethane, are preferred.[11][13]

  • Instrument Setup and Data Acquisition: The CD or VCD spectrometer is used to acquire the spectrum of the sample.

  • Computational Modeling: The ECD or VCD spectrum of a chosen enantiomer is calculated using quantum chemical methods, such as time-dependent density functional theory (TDDFT).[10]

  • Spectral Comparison and Assignment: The experimental spectrum is compared to the calculated spectrum. A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration.[12]

chiroptical_workflow cluster_exp Experimental cluster_comp Computational cluster_analysis Analysis cluster_output Output start Chiral Reduction Product in Solution measure Measure ECD/VCD Spectrum start->measure exp_spectrum Experimental Spectrum measure->exp_spectrum compare Compare Experimental and Calculated Spectra exp_spectrum->compare model Generate 3D Model of one Enantiomer calculate Calculate Theoretical ECD/VCD Spectrum (e.g., TDDFT) model->calculate calc_spectrum Calculated Spectrum calculate->calc_spectrum calc_spectrum->compare result Absolute Configuration compare->result

Fig. 3: Chiroptical Methods Workflow

Conclusion

The determination of the absolute configuration of reduction products is a multifaceted challenge that can be addressed by a variety of powerful analytical techniques. X-ray crystallography remains the benchmark for its definitive results, provided that suitable crystals can be obtained. NMR-based methods, particularly Mosher's ester analysis, offer a reliable solution-phase alternative for molecules with appropriate functional groups. Chiroptical methods, especially when coupled with computational chemistry, are increasingly valuable for determining the absolute configuration of molecules in solution, with VCD being particularly advantageous for compounds lacking a UV-Vis chromophore. The choice of method will ultimately be guided by the specific characteristics of the molecule under investigation and the resources available.

References

A Comparative Guide to Chiral Reducing Agents: (S)-Alpine Borane vs. CBS Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of a chiral reducing agent is a critical step in the synthesis of enantiomerically pure molecules. This guide provides an objective comparison of two prominent reagents, the stoichiometric (S)-Alpine borane and the catalytic Corey-Bakshi-Shibata (CBS) reagents, supported by experimental data and detailed protocols to inform your selection process.

The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. Among the myriad of available methods, this compound and CBS reagents have emerged as powerful tools, each with distinct characteristics and applications. This guide delves into a head-to-head comparison of their performance, substrate scope, and operational considerations.

At a Glance: Key Differences

FeatureThis compoundCBS Reagents
Reagent Type StoichiometricCatalytic
Chiral Source (+)-α-PineneProline or other chiral amino alcohols
Substrate Scope Best for acetylenic ketones and sterically unbiased ketonesBroad, including aryl alkyl, dialkyl, and α,β-unsaturated ketones
Enantioselectivity Moderate to high for preferred substratesGenerally high to excellent
Reaction Conditions Typically neat or in THF, often at room temperature or slightly elevatedRequires a stoichiometric borane source (e.g., BH₃·THF), often at low temperatures
Workup Oxidative workup (e.g., NaOH, H₂O₂) is often requiredTypically involves quenching with methanol followed by an acidic workup

Performance Data: A Comparative Analysis

The following tables summarize the performance of this compound and CBS reagents in the enantioselective reduction of various prochiral ketones. The data highlights the strengths and limitations of each reagent.

Table 1: Reduction of Acetophenone
ReagentTemp. (°C)TimeYield (%)ee (%)Reference
This compound2548 h6889 (R)[1]
(S)-CBS Catalyst232 min>9997 (R)[2]
Table 2: Reduction of Propiophenone
ReagentTemp. (°C)TimeYield (%)ee (%)Reference
This compound25120 h4128 (R)[1]
(S)-CBS Catalyst232 min>9996 (R)[2]
Table 3: Reduction of α-Tetralone
ReagentTemp. (°C)TimeYield (%)ee (%)Reference
This compound25168 h2515 (S)[1]
(S)-CBS Catalyst232 min>9995 (S)[2]
Table 4: Reduction of an Acetylenic Ketone (1-Octyn-3-one)
ReagentTemp. (°C)TimeYield (%)ee (%)Reference
(R)-Alpine Borane048 h75>95 (R)[3]
(R)-CBS Catalyst-7824 hHighHigh[2]

Reaction Mechanisms and Stereochemical Models

The stereochemical outcome of both reductions can be predicted based on their respective transition state models.

This compound Reduction (Midland Reduction)

The reduction with this compound, also known as the Midland reduction, proceeds through a six-membered ring transition state in a boat-like conformation. The stereoselectivity is governed by steric interactions between the substituents on the ketone and the pinane framework of the reagent. The larger substituent on the ketone preferentially orients away from the bulky pinane group, leading to the observed enantiomer.

Midland_Reduction cluster_reagents Reactants cluster_transition_state Transition State cluster_products Products Ketone R(L)-CO-R(S) TS [Boat-like Transition State] Ketone->TS Coordination AlpineBorane This compound AlpineBorane->TS Hydride Transfer Alcohol Chiral Alcohol TS->Alcohol Pinene α-Pinene TS->Pinene

Midland Reduction Workflow
CBS Reduction (Corey-Itsuno Reduction)

The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst that coordinates with both the borane reducing agent and the ketone substrate. This ternary complex adopts a rigid conformation, and the hydride transfer occurs from the borane to the less sterically hindered face of the ketone. The stereochemical outcome is highly predictable based on the catalyst's chirality.

CBS_Reduction cluster_reagents Reactants cluster_intermediate Intermediate Complex cluster_products Products Ketone R(L)-CO-R(S) Complex [Catalyst-Borane-Ketone Complex] Ketone->Complex Borane BH₃ Borane->Complex CBS_Catalyst (S)-CBS Catalyst CBS_Catalyst->Complex Alcohol Chiral Alcohol Complex->Alcohol Hydride Transfer Regen_Catalyst Regenerated (S)-CBS Catalyst Complex->Regen_Catalyst

CBS Reduction Catalytic Cycle

Experimental Protocols

General Procedure for Asymmetric Reduction with this compound

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation of the Reagent: this compound is prepared by the hydroboration of (+)-α-pinene with 9-borabicyclo[3.3.1]nonane (9-BBN) in THF. The resulting solution is typically used directly.

  • Reduction: To a stirred solution of the ketone (1.0 equiv) in anhydrous THF at the desired temperature (often room temperature), a solution of this compound (1.1-1.5 equiv) in THF is added dropwise.

  • Monitoring: The reaction progress is monitored by TLC or GC analysis. Reaction times can vary significantly depending on the substrate's reactivity.

  • Workup: After completion, the reaction is quenched by the slow addition of a small amount of water. An oxidative workup is then performed by adding aqueous sodium hydroxide followed by the careful, dropwise addition of hydrogen peroxide at 0 °C. The mixture is stirred for several hours at room temperature.

  • Isolation: The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for CBS Catalytic Reduction

This protocol is a general guideline and may require optimization for specific substrates.

  • Catalyst Activation: To a solution of the (S)-CBS catalyst (typically 5-10 mol%) in anhydrous THF at room temperature, a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, 0.6-1.0 equiv) is added dropwise. The mixture is stirred for a short period (e.g., 10-15 minutes).

  • Reduction: The solution is cooled to the desired temperature (often between -78 °C and 0 °C). A solution of the ketone (1.0 equiv) in anhydrous THF is then added dropwise over a period of time.

  • Monitoring: The reaction is typically very fast and can be monitored by TLC or GC analysis.

  • Workup: Upon completion, the reaction is quenched by the slow addition of methanol at the reaction temperature. The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in a suitable organic solvent and washed with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Conclusion: Making the Right Choice

The selection between this compound and CBS reagents hinges on several factors, including the nature of the substrate, desired enantioselectivity, and process scalability.

  • This compound is a valuable stoichiometric reagent, particularly for the asymmetric reduction of acetylenic ketones where it can provide excellent enantioselectivity.[4][5] However, for many other simple ketones, it often requires long reaction times and results in lower enantiomeric excesses compared to catalytic alternatives.[1]

  • CBS Reagents offer a highly efficient and versatile catalytic system for the asymmetric reduction of a broad range of ketones, consistently delivering high to excellent enantioselectivities in short reaction times.[2][4][6][7] The catalytic nature of the CBS reduction makes it more atom-economical and often more suitable for larger-scale applications. However, the catalyst and the borane source need to be handled under anhydrous conditions, and the reaction is typically performed at low temperatures.[2][8]

For researchers prioritizing high enantioselectivity across a wide array of ketone substrates and seeking a more atom-efficient process, the CBS reduction is generally the superior choice. For specific applications involving acetylenic ketones or when a stoichiometric, pinene-based reagent is preferred, This compound remains a relevant and effective option. This guide provides the foundational data and protocols to assist in making an informed decision for your specific synthetic challenge.

References

A Comparative Guide to Chiral Borane Reducing Agents: Alpine Borane vs. Diisopinocampheylborane

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of asymmetric synthesis, the enantioselective reduction of prochiral ketones to chiral secondary alcohols is a cornerstone transformation. Among the arsenal of reagents available to synthetic chemists, organoboranes derived from the natural chiral auxiliary α-pinene have proven to be particularly effective. This guide provides a detailed, objective comparison of two prominent members of this class: Alpine borane and diisopinocampheylborane. This analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific synthetic challenges.

Structural and Preparative Overview

Both Alpine borane and diisopinocampheylborane are derived from the hydroboration of α-pinene, a readily available and inexpensive chiral starting material. However, their structures and methods of preparation differ significantly, which in turn influences their reactivity and substrate scope.

Alpine borane , commercially known as Alpine-Borane®, is B-isopinocampheyl-9-borabicyclo[3.3.1]nonane (Ipc-9-BBN). It is prepared by the reaction of (+)- or (-)-α-pinene with 9-borabicyclo[3.3.1]nonane (9-BBN).[1] The bulky, rigid bicyclic structure of the 9-BBN moiety plays a crucial role in the steric environment of the reagent.

Diisopinocampheylborane (Ipc₂BH) is synthesized by the hydroboration of two equivalents of α-pinene with a borane source, such as borane-dimethyl sulfide (BMS).[2] This results in a reagent with two chiral isopinocampheyl groups attached to the boron atom, creating a highly sterically hindered environment. A related and often more reactive reagent is diisopinocampheylchloroborane (Ipc₂BCl or DIP-Chloride™), which is prepared by treating Ipc₂BH with hydrogen chloride.

Mechanism of Asymmetric Reduction

The enantioselective reduction by both reagents proceeds through a similar mechanistic pathway involving the formation of a borane-carbonyl complex, followed by an intramolecular hydride transfer via a six-membered, boat-like transition state. The stereochemical outcome is dictated by the steric interactions between the substituents on the ketone and the chiral ligands on the boron atom.

The generally accepted mechanism, known as the Midland reduction for Alpine borane, involves the coordination of the carbonyl oxygen to the boron atom.[1] In the transition state, the ketone orients itself to minimize steric clashes between its larger (R_L) and smaller (R_S) substituents and the bulky isopinocampheyl group(s). The hydride is then delivered to one face of the carbonyl, leading to the formation of a chiral alcohol.[3]

G Generalized Mechanism of Asymmetric Reduction reagent Chiral Borane (Alpine Borane or Ipc₂BH) complex Borane-Ketone Complex reagent->complex ketone Prochiral Ketone (R_L-CO-R_S) ketone->complex ts Boat-like Transition State (Steric Differentiation) complex->ts Hydride Transfer product_complex Alkoxyborane Intermediate ts->product_complex alcohol Chiral Alcohol product_complex->alcohol Hydrolysis workup Workup (e.g., H₂O₂, NaOH) product_complex->workup workup->alcohol

Figure 1. Generalized mechanism for the asymmetric reduction of a prochiral ketone with a chiral borane reagent.

Performance Comparison: Experimental Data

The choice between Alpine borane and diisopinocampheylborane is highly dependent on the substrate. The following tables summarize the performance of these reagents in the asymmetric reduction of various ketone classes based on literature data.

Reduction of Alkyl Aryl Ketones

For simple alkyl aryl ketones, such as acetophenone, diisopinocampheylborane and its chloro-derivative generally provide higher enantioselectivities than Alpine borane.

KetoneReagentConditionsYield (%)ee (%)Reference
AcetophenoneAlpine boraneneat, 25 °C, 7 days7298 (S)[4]
Acetophenone(-)-Ipc₂BClTHF, -25 °C, 7 h7298 (S)[4]
2'-AcetonaphthoneAlpine boraneneat, 25 °C, 7 days9098 (S)[4]
2'-Acetonaphthone(-)-Ipc₂BClTHF, -25 °C, 7 h9098 (S)[4]
Reduction of α,β-Acetylenic Ketones

Alpine borane is particularly effective for the asymmetric reduction of α,β-acetylenic ketones, affording the corresponding propargylic alcohols with high enantiomeric excess.[1][3]

KetoneReagentConditionsYield (%)ee (%)Reference
1-Octyn-3-oneR-Alpine boraneTHF, -78 °C to rt9192 (R)[3]
4-Phenyl-3-butyn-2-oneR-Alpine boraneTHF, -78 °C to rt85100 (R)[3]
4,4-Dimethyl-1-pentyn-3-oneR-Alpine boraneTHF, -78 °C to rt8284 (R)[3]
Reduction of α-Fluoroalkyl Ketones

A systematic study on the reduction of α-fluoroalkyl ketones revealed that both reagents can provide high enantioselectivity, with the choice of reagent depending on the specific substrate.

KetoneReagentConditionsYield (%)ee (%)Reference
2-FluoroacetophenoneAlpine boraneneat, 25 °C, 4 h8589 (R)[5]
2,2-DifluoroacetophenoneAlpine boraneneat, 25 °C, 4 h8897 (R)[5]
2,2,2-TrifluoroacetophenoneAlpine boraneneat, 25 °C, 45 d9032 (R)[5]
1,1,1-Trifluoro-2-octanoneAlpine boraneneat, 25 °C, 45 d8560 (S)[5]
1,1,1-Trifluoro-2-octanone(-)-Ipc₂BClEt₂O, -25 °C, 8 h9291 (S)[5]

Substrate Scope and Limitations

Alpine Borane:

  • Strengths: Highly effective for the reduction of aldehydes and α,β-acetylenic ketones.[1][3] It is also successful with some α-haloalkyl ketones.[5]

  • Limitations: Generally shows lower enantioselectivity for unhindered dialkyl ketones and aralkyl ketones.[6] The reaction rates can be slow for sterically hindered ketones. A significant limitation is the potential for a competing dehydroboration-reduction pathway, where Alpine borane dissociates to 9-BBN and α-pinene. The achiral 9-BBN can then reduce the ketone, leading to a decrease in the overall enantioselectivity.[6] This side reaction is more prevalent with sterically hindered or less reactive ketones.

Diisopinocampheylborane (and Ipc₂BCl):

  • Strengths: Exhibits a broader substrate scope than Alpine borane for the reduction of various ketones, including aralkyl, dialkyl, and α-hindered ketones, often with high enantioselectivity.[4] The chloro-derivative, Ipc₂BCl, is generally more reactive and can reduce ketones that are unreactive towards Alpine borane.

  • Limitations: While versatile, the enantioselectivity can be sensitive to the steric and electronic properties of the ketone substituents.

Experimental Protocols

Asymmetric Reduction of an α,β-Acetylenic Ketone with Alpine Borane (Midland Reduction)

This protocol is a representative example for the reduction of 1-phenyl-1-propyn-3-one.

Materials:

  • R-Alpine borane (0.5 M in THF)

  • 1-Phenyl-1-propyn-3-one

  • Anhydrous tetrahydrofuran (THF)

  • Ethanolamine

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of 1-phenyl-1-propyn-3-one (1.0 g, 7.7 mmol) in 10 mL of anhydrous THF is cooled to -78 °C under a nitrogen atmosphere.

  • To this solution, 23.1 mL of a 0.5 M solution of R-Alpine borane in THF (11.5 mmol) is added dropwise over 10 minutes.

  • The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched by the addition of 0.7 mL of ethanolamine to decompose the excess reagent.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in 50 mL of diethyl ether and washed with brine (2 x 20 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • The product, (R)-1-phenyl-1-propyn-3-ol, can be purified by column chromatography on silica gel.

G Workflow for Midland Reduction start Start dissolve Dissolve ketone in anhydrous THF start->dissolve cool Cool to -78 °C under N₂ dissolve->cool add_reagent Add R-Alpine borane solution cool->add_reagent stir_cold Stir at -78 °C for 2h add_reagent->stir_cold warm Warm to room temperature and stir for 2h stir_cold->warm quench Quench with ethanolamine warm->quench evaporate1 Remove solvent in vacuo quench->evaporate1 dissolve_ether Dissolve residue in diethyl ether evaporate1->dissolve_ether wash Wash with brine dissolve_ether->wash dry Dry over MgSO₄ wash->dry filter Filter dry->filter evaporate2 Evaporate solvent filter->evaporate2 purify Purify by column chromatography evaporate2->purify end End purify->end

Figure 2. Experimental workflow for the asymmetric reduction of an α,β-acetylenic ketone using Alpine borane.

Asymmetric Reduction of Acetophenone with Diisopinocampheylchloroborane (Ipc₂BCl)

This protocol is a representative example for the reduction of acetophenone.

Materials:

  • (-)-Diisopinocampheylchloroborane ((-)-DIP-Chloride™)

  • Acetophenone

  • Anhydrous diethyl ether

  • Diethanolamine

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of (-)-DIP-Chloride™ (1.0 M in hexanes, 12 mmol) is placed in a flame-dried, nitrogen-flushed flask and cooled to -25 °C.

  • A solution of acetophenone (1.20 g, 10 mmol) in 10 mL of anhydrous diethyl ether is added dropwise over 15 minutes.

  • The reaction mixture is stirred at -25 °C for 7 hours.

  • The reaction is quenched by the addition of 2.1 g (20 mmol) of diethanolamine.

  • The mixture is allowed to warm to room temperature and stirred for 30 minutes.

  • The mixture is diluted with 50 mL of diethyl ether and washed with brine (2 x 20 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The product, (S)-1-phenylethanol, can be purified by distillation or column chromatography.

Conclusion and Reagent Selection

The choice between Alpine borane and diisopinocampheylborane for the asymmetric reduction of a prochiral ketone is highly substrate-dependent.

G Reagent Selection Guide substrate Substrate Type? aldehyde Aldehyde? substrate->aldehyde acetylenic α,β-Acetylenic Ketone? substrate->acetylenic aralkyl Aralkyl or Dialkyl Ketone? substrate->aralkyl hindered Sterically Hindered Ketone? substrate->hindered alpine Use Alpine Borane aldehyde->alpine Yes acetylenic->alpine Yes ipc2bh Use Ipc₂BH or Ipc₂BCl aralkyl->ipc2bh Yes hindered->ipc2bh Yes

Figure 3. A simplified decision tree for selecting between Alpine borane and diisopinocampheylborane.

  • Alpine borane is the reagent of choice for the highly enantioselective reduction of aldehydes and α,β-acetylenic ketones . Its utility for other ketone classes is limited by slower reaction rates and a competing non-selective reduction pathway.

  • Diisopinocampheylborane (Ipc₂BH) and its chloro-derivative (Ipc₂BCl) are more versatile reagents for a broader range of ketones, including aralkyl, dialkyl, and sterically hindered ketones , often providing superior enantioselectivities compared to Alpine borane for these substrates.

For any new substrate, it is recommended to perform small-scale screening experiments with both reagents to determine the optimal conditions for achieving the desired enantioselectivity and yield.

References

A Comparative Guide to Chiral and Achiral Reducing Agents: (S)-Alpine Borane vs. Sodium Borohydride

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of synthetic chemistry, particularly in the realm of pharmaceutical development, the stereoselective synthesis of chiral molecules is of paramount importance. The reduction of prochiral ketones to form chiral secondary alcohols is a fundamental transformation. This guide provides an objective comparison between the chiral reducing agent, (S)-Alpine borane, and a common achiral reducing agent, sodium borohydride (NaBH₄), focusing on their performance in the reduction of a model prochiral ketone, acetophenone.

Core Advantages of this compound: Enantioselectivity

The primary advantage of this compound over achiral reducing agents like sodium borohydride lies in its ability to induce chirality.[1][2] As a chiral molecule itself, this compound facilitates the enantioselective reduction of prochiral ketones, yielding a non-racemic mixture of chiral alcohol enantiomers.[2] This is a critical feature in drug development, where often only one enantiomer of a chiral drug is therapeutically active, while the other may be inactive or even cause harmful side effects. Achiral reducing agents, such as sodium borohydride, lack this stereochemical control and produce a racemic mixture (a 50:50 mixture of both enantiomers) of the alcohol product, which then requires subsequent, often costly and complex, resolution steps.

Performance Comparison: this compound vs. Sodium Borohydride

To illustrate the distinct outcomes of using a chiral versus an achiral reducing agent, the reduction of acetophenone serves as a representative example. The following table summarizes the key performance data obtained from experimental studies.

Reducing AgentSubstrateProductYield (%)Enantiomeric Excess (e.e.) (%)
This compound Acetophenone(S)-1-Phenylethanol~72%72%
Sodium Borohydride Acetophenone(R/S)-1-Phenylethanol80-95%[3]0% (racemic)

As the data indicates, while sodium borohydride may offer a higher chemical yield, it produces a racemic product with no enantiomeric excess. In contrast, this compound, although providing a slightly lower yield in this specific instance, delivers the desired chiral alcohol with a significant enantiomeric excess. It is important to note that the enantioselectivity of this compound can be influenced by the substrate's steric properties and reaction conditions, with higher enantiomeric excess often observed for sterically less hindered ketones.[2][4]

Experimental Protocols

Detailed methodologies for the reduction of acetophenone with both this compound and sodium borohydride are provided below to allow for a comprehensive understanding of the experimental conditions.

Experimental Protocol: Asymmetric Reduction of Acetophenone with this compound

This procedure is adapted from the improved method for the asymmetric reduction of prochiral ketones by B-(3-pinanyl)-9-borabicyclo[3.3.1]nonane (the systematic name for Alpine Borane).

Materials:

  • This compound (as a solution in THF or neat)

  • Acetophenone

  • Tetrahydrofuran (THF), anhydrous

  • Diethanolamine

  • Pentane

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • A flask equipped with a magnetic stirrer and under a nitrogen atmosphere is charged with a solution of this compound in anhydrous THF.

  • The solution is cooled to -25 °C using a suitable cooling bath.

  • Acetophenone is added dropwise to the stirred solution.

  • The reaction mixture is maintained at -25 °C and monitored for completion (e.g., by thin-layer chromatography or ¹¹B NMR).

  • Once the reaction is complete, the volatile components (THF) are removed under reduced pressure.

  • The residue is dissolved in ethyl ether, and diethanolamine is added to precipitate the boron-containing byproducts.

  • The solid is removed by filtration and washed with pentane.

  • The combined filtrates are concentrated under reduced pressure to yield the crude (S)-1-phenylethanol.

  • Purification can be achieved by distillation or column chromatography.

  • The enantiomeric excess of the product is determined using chiral gas chromatography or chiral HPLC.

Experimental Protocol: Reduction of Acetophenone with Sodium Borohydride

This is a standard procedure for the achiral reduction of a ketone.[1][5]

Materials:

  • Sodium Borohydride (NaBH₄)

  • Acetophenone

  • 95% Ethanol

  • 3M Hydrochloric Acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • In a beaker, dissolve 0.5 g of sodium borohydride in 10 mL of 95% ethanol with stirring.[1]

  • In a separate conical flask, weigh 4.0 g of acetophenone.[1]

  • Prepare an ice bath to cool the acetophenone solution.

  • Slowly add the sodium borohydride solution dropwise to the stirred acetophenone solution, maintaining the reaction temperature between 30-50°C by controlling the rate of addition and using the ice bath as needed.[1]

  • After the addition is complete, allow the mixture to stand at room temperature for 15 minutes with occasional stirring.[1]

  • Carefully add approximately 4 mL of 3M hydrochloric acid to quench the reaction and destroy excess borohydride (perform in a fume hood as hydrogen gas is evolved).[1]

  • Heat the mixture to a boil on a hot plate until it separates into two layers.[1]

  • Cool the reaction mixture in an ice bath and transfer it to a separatory funnel.

  • Extract the aqueous layer with diethyl ether.

  • Combine the ether extracts, wash with water, and dry over anhydrous sodium sulfate.[1]

  • Filter the dried solution and remove the diethyl ether using a rotary evaporator to obtain the racemic 1-phenylethanol.[1]

Visualizing the Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the conceptual differences between the reduction of a prochiral ketone with this compound and an achiral reducing agent.

G cluster_0 Asymmetric Reduction with this compound cluster_1 Reduction with Achiral Reducing Agent (e.g., NaBH4) Prochiral_Ketone Prochiral Ketone Transition_State_S Diastereomeric Transition State (favored) Prochiral_Ketone->Transition_State_S S_Alpine_Borane This compound S_Alpine_Borane->Transition_State_S S_Alcohol (S)-Alcohol (Major Product) Transition_State_S->S_Alcohol Lower Energy R_Alcohol_minor (R)-Alcohol (Minor Product) Transition_State_S->R_Alcohol_minor Higher Energy Prochiral_Ketone_2 Prochiral Ketone Transition_State_achiral Enantiomeric Transition States Prochiral_Ketone_2->Transition_State_achiral NaBH4 NaBH4 NaBH4->Transition_State_achiral S_Alcohol_racemic (S)-Alcohol Transition_State_achiral->S_Alcohol_racemic Equal Energy R_Alcohol_racemic (R)-Alcohol Transition_State_achiral->R_Alcohol_racemic Equal Energy Racemic_Mixture Racemic Mixture (50:50) S_Alcohol_racemic->Racemic_Mixture R_Alcohol_racemic->Racemic_Mixture

Caption: Asymmetric vs. Achiral Ketone Reduction Pathways.

The diagram illustrates that the reaction with this compound proceeds through diastereomeric transition states of different energies, leading to the preferential formation of one enantiomer. In contrast, the achiral reducing agent forms enantiomeric transition states of equal energy, resulting in a racemic mixture of the alcohol products.

Conclusion

For researchers, scientists, and drug development professionals, the choice between a chiral and an achiral reducing agent is dictated by the synthetic goal. While achiral reagents like sodium borohydride are effective for simple reductions where stereochemistry is not a concern, chiral reagents such as this compound are indispensable tools for the asymmetric synthesis of enantiomerically enriched chiral alcohols. The ability to directly introduce a specific stereocenter significantly streamlines the synthesis of complex chiral molecules, a critical advantage in the development of modern pharmaceuticals. The selection of the appropriate reducing agent, therefore, has profound implications for the efficiency, cost-effectiveness, and stereochemical outcome of a synthetic route.

References

A Researcher's Guide to Chiral Borane Reagents: A Computational and Experimental Comparison

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of asymmetric synthesis, chiral borane reagents have emerged as powerful tools for the stereoselective transformation of prochiral substrates. Their utility is particularly pronounced in the enantioselective reduction of ketones and in stereocontrolled cycloaddition reactions.[1] Computational studies, primarily employing Density Functional Theory (DFT), have become indispensable in elucidating the mechanisms of these reactions and in predicting and rationalizing the observed stereochemical outcomes. This guide provides a comparative overview of different chiral borane reagents, supported by experimental data and insights from computational analyses.

Performance in Enantioselective Ketone Reduction

Chiral oxazaborolidines, pioneered by Corey, Bakshi, and Shibata (CBS catalysts), are among the most well-established and effective reagents for the asymmetric reduction of ketones.[1] The enantioselectivity of these reactions is highly dependent on the structure of the oxazaborolidine catalyst, the borane source, and the reaction conditions.

Recent studies have explored various modifications of the oxazaborolidine framework to optimize performance. For instance, oxazaborolidines derived from sterically constrained and conformationally rigid amino alcohols have demonstrated high levels of enantioselectivity in the borane reduction of a range of ketones.[2]

Table 1: Comparison of Chiral Oxazaborolidine Catalysts in the Reduction of Ketones

Catalyst/ReagentSubstrateBorane SourceEnantiomeric Excess (ee %)Yield (%)Reference
(1S, 2R)-(-)-cis-1-amino-2-indanol with Tetrabutylammonium borohydride/CH₃I (in situ generated oxazaborolidine)AcetophenoneNaBH₄9189[3]
(1S, 2R)-(-)-cis-1-amino-2-indanol with Tetrabutylammonium borohydride/CH₃I (in situ generated oxazaborolidine)o-chloroacetophenoneNaBH₄9694[3]
(1S, 2R)-(-)-cis-1-amino-2-indanol with Tetrabutylammonium borohydride/CH₃I (in situ generated oxazaborolidine)p-chloroacetophenoneNaBH₄9492[3]
B-Methyloxazaborolidine derived from a tricyclic 2-oxazolidinone (Catalyst 5)AcetophenoneBH₃98-[2]
B-Methyloxazaborolidine derived from a tricyclic 2-oxazolidinone (Catalyst 5)α-TetraloneBH₃98-[2]
B-Methyloxazaborolidine derived from a tricyclic 2-oxazolidinone (Catalyst 5)PinacoloneBH₃>98-[2]
Chiral lactam alcohol 2 derived oxazaborolidineAcetophenoneBH₃-THF9895[4]
Chiral lactam alcohol 2 derived oxazaborolidineEthyl phenyl ketoneBH₃-THF9190[4]
Chiral lactam alcohol 2 derived oxazaborolidineα-TetraloneBH₃-THF8596[4]

Note: The specific structures of the catalysts are detailed in the cited literature.

Experimental and Computational Methodologies

A cohesive understanding of the efficacy of chiral borane reagents is achieved through a synergistic combination of experimental and computational approaches.

Experimental Protocols

General Procedure for In Situ Generation of Chiral Oxazaborolidine and Ketone Reduction: [3]

  • To a solution of the chiral amino alcohol (e.g., (1S, 2R)-(-)-cis-1-amino-2-indanol) in an appropriate solvent (e.g., THF) under an inert atmosphere, a borohydride reagent (e.g., tetrabutylammonium borohydride) is added.

  • Methyl iodide is then added, and the mixture is stirred to facilitate the in situ formation of the oxazaborolidine catalyst.

  • The prochiral ketone is subsequently added, and the reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.

  • The enantiomeric excess of the resulting chiral alcohol is determined by chiral High-Performance Liquid Chromatography (HPLC).

Computational Approach: DFT Studies

Computational studies, particularly using DFT, are instrumental in elucidating the transition states and interaction energies that govern the enantioselectivity of these reactions.[5]

Typical Computational Workflow:

  • Model Building: The 3D structures of the chiral borane reagent, the substrate (e.g., ketone), and the borane source are constructed.

  • Conformational Search: A thorough conformational search is performed for all reactants and intermediates to locate the lowest energy conformers.

  • Transition State Search: The transition states for the hydride transfer from the borane to the ketone, mediated by the chiral borane reagent, are located. This is done for the pathways leading to both the (R) and (S) enantiomers of the product.

  • Energy Calculations: The energies of the located transition states are calculated at a high level of theory (e.g., B3LYP/6-31G(d)) to determine the activation energy barriers for the formation of each enantiomer.

  • Selectivity Prediction: The difference in the activation energies between the two competing transition states (ΔΔG‡) is used to predict the enantiomeric excess of the reaction. A larger energy difference corresponds to higher predicted enantioselectivity.

  • Analysis of Non-Covalent Interactions: Techniques such as Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM) can be employed to analyze the non-covalent interactions (e.g., steric hindrance, hydrogen bonding) in the transition states that are responsible for the observed stereoselectivity.

Visualizing the Computational Workflow

The following diagram illustrates a typical workflow for a computational study aimed at understanding the enantioselectivity of a chiral borane-catalyzed reaction.

Computational_Workflow cluster_input Input Structures cluster_calc Computational Steps cluster_output Analysis & Prediction Reagent Chiral Borane Reagent ConfSearch Conformational Search Reagent->ConfSearch Substrate Substrate (e.g., Ketone) Substrate->ConfSearch Borane Borane Source Borane->ConfSearch TS_Search_R Transition State Search (R-pathway) ConfSearch->TS_Search_R TS_Search_S Transition State Search (S-pathway) ConfSearch->TS_Search_S EnergyCalc Energy Calculation TS_Search_R->EnergyCalc NCI_Analysis Non-Covalent Interaction Analysis TS_Search_R->NCI_Analysis TS_Search_S->EnergyCalc TS_Search_S->NCI_Analysis Prediction Prediction of Enantioselectivity EnergyCalc->Prediction

Caption: A typical workflow for computational analysis of chiral borane-catalyzed reactions.

Concluding Remarks

The synergy between experimental investigations and computational studies continues to drive the development of more efficient and selective chiral borane reagents. While oxazaborolidines remain a cornerstone in asymmetric synthesis, ongoing research into novel chiral scaffolds promises to broaden the scope and applicability of these versatile reagents. The detailed mechanistic insights provided by computational chemistry are crucial for the rational design of next-generation catalysts with enhanced performance for the synthesis of enantiomerically pure compounds in the pharmaceutical and chemical industries.

References

A Cost-Effective Guide to Asymmetric Hydroboration: Alternatives to 9-BBN

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking efficient and economical methods for asymmetric synthesis, the choice of hydroborating agent is critical. 9-Borabicyclo[3.3.1]nonane (9-BBN) has long been a staple reagent for its high regio- and stereoselectivity. However, its relatively high cost can be a significant drawback, particularly for large-scale applications. This guide provides a comprehensive comparison of cost-effective alternatives to 9-BBN, including catecholborane and pinacolborane, as well as emerging chiral terpene-derived boranes, with supporting experimental data and detailed protocols.

Executive Summary

While 9-BBN is a powerful tool in asymmetric hydroboration, its cost can be prohibitive. Catecholborane and pinacolborane present more economical options, though their lower reactivity often necessitates the use of a catalyst to achieve high efficiency and enantioselectivity. A promising and sustainable alternative lies in the use of chiral boranes derived from readily available and inexpensive terpenes, such as α-pinene and limonene. These bio-based reagents can offer inherent chirality, potentially simplifying the synthetic process and further reducing costs. This guide will delve into the performance, cost-effectiveness, and experimental considerations for each of these alternatives, enabling informed decisions for your specific synthetic needs.

Performance Comparison of Hydroborating Agents

The selection of a hydroborating agent is a trade-off between reactivity, selectivity, and cost. The following table summarizes the key performance characteristics of 9-BBN and its alternatives.

ReagentStructureKey AdvantagesKey Disadvantages
9-BBN B-H bonded to a bicyclic ringHigh regio- and stereoselectivity, high reactivityHigh cost
Catecholborane Boron atom in a five-membered ring with a catechol backboneLow cost, high stabilityLower reactivity (often requires a catalyst), moisture sensitive
Pinacolborane Boron atom in a five-membered ring with a pinacol backboneLow cost, high stability, less moisture sensitive than catecholboraneLower reactivity (often requires a catalyst)
Terpene-derived Boranes (e.g., from α-pinene) Chiral bicyclic structure derived from natural terpenesPotentially low cost, inherently chiral, sustainableVariable reactivity and selectivity depending on the terpene, may require synthesis

Experimental Data: A Comparative Overview

Direct, side-by-side comparative studies of these reagents across a wide range of substrates are limited in the literature. However, by compiling data from various sources, we can construct a comparative picture of their performance.

Asymmetric Hydroboration of Styrene Derivatives

Styrene and its derivatives are common substrates for evaluating the efficacy of asymmetric hydroboration methods.

SubstrateReagent/CatalystYield (%)Enantiomeric Excess (ee, %)Reference
Styrene9-BBN (with chiral auxiliary)---
StyreneCatecholborane / Rh(I)-BINAP-88-96
StyrenePinacolborane / Ni-catalystHighHigh
4-MethoxystyreneChiral borane / Rh-dppf-88 (for α-alcohol)[1]
Asymmetric Hydroboration of other Alkenes
SubstrateReagent/CatalystYield (%)Enantiomeric Excess (ee, %)Reference
cis-2-ButeneDiisopinocampheylborane (Ipc₂BH from α-pinene)->98[2]
Acetophenone (reduction)(-)-α-Phellandrene-derived borane69Racemic[3][4]

Cost-Effectiveness Analysis

While exact pricing varies by supplier and purity, a general cost comparison indicates that catecholborane and pinacolborane are significantly more economical than 9-BBN. Terpene-derived boranes, prepared in-house from inexpensive starting materials like α-pinene, can also offer a substantial cost advantage, particularly for large-scale synthesis.[5][4]

ReagentRelative Cost
9-BBNHigh
CatecholboraneLow
PinacolboraneLow
Terpene-derived BoranesPotentially Very Low (if synthesized in-house)

Experimental Protocols

Detailed and standardized experimental protocols are crucial for reproducing results and making valid comparisons. Below are representative protocols for asymmetric hydroboration using the discussed reagents.

General Asymmetric Hydroboration-Oxidation Procedure

The hydroboration reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) in an anhydrous solvent. The organoborane intermediate is then oxidized in situ to the corresponding alcohol.

G Alkene Alkene Hydroboration Hydroboration Alkene->Hydroboration Borane Chiral Borane Reagent Borane->Hydroboration Solvent Anhydrous Solvent (e.g., THF) Solvent->Hydroboration Organoborane Organoborane Intermediate Hydroboration->Organoborane Oxidation Oxidation (NaOH, H₂O₂) Organoborane->Oxidation Alcohol Chiral Alcohol Oxidation->Alcohol

Figure 1. General workflow for asymmetric hydroboration-oxidation.

Protocol 1: Asymmetric Hydroboration using a Chiral Borane Derived from α-Pinene (Diisopinocampheylborane, Ipc₂BH)

This protocol is adapted from the work of H.C. Brown and coworkers.[3]

  • Preparation of Diisopinocampheylborane (Ipc₂BH): To a solution of (+)-α-pinene (2.0 eq.) in anhydrous THF at 0 °C is slowly added a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) (1.0 eq.). The reaction mixture is stirred at 0 °C for 2 hours and then allowed to stand at 0 °C for 24 hours to allow for the crystallization of the Ipc₂BH. The supernatant is decanted, and the crystalline Ipc₂BH is washed with cold pentane and dried under vacuum.

  • Hydroboration: The alkene (1.0 eq.) is dissolved in anhydrous THF at -25 °C. A solution of Ipc₂BH (1.1 eq.) in anhydrous THF is added dropwise. The reaction mixture is stirred at -25 °C for 2-4 hours.

  • Oxidation: The reaction mixture is warmed to room temperature, and a solution of 3M NaOH (1.2 eq.) is added, followed by the slow, dropwise addition of 30% H₂O₂ (1.5 eq.) while maintaining the temperature below 40 °C. The mixture is stirred for 2 hours at room temperature.

  • Work-up and Purification: The aqueous layer is separated, and the organic layer is washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Protocol 2: Catalytic Asymmetric Hydroboration using Pinacolborane

This protocol is a general representation based on rhodium-catalyzed reactions.[6]

  • Catalyst Preparation (in situ): In a flame-dried flask under an inert atmosphere, a rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and a chiral ligand (e.g., (R)-BINAP, 1.1 mol%) are dissolved in an anhydrous solvent (e.g., CH₂Cl₂). The mixture is stirred at room temperature for 15-30 minutes.

  • Hydroboration: The alkene (1.0 eq.) is added to the catalyst solution, followed by the dropwise addition of pinacolborane (1.2 eq.). The reaction is stirred at room temperature for 2-12 hours, monitoring by TLC or GC for completion.

  • Oxidation and Work-up: The reaction is quenched by the addition of a basic aqueous solution of hydrogen peroxide (e.g., 3M NaOH and 30% H₂O₂). The mixture is stirred vigorously for 2-4 hours. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude alcohol is purified by chromatography.

Signaling Pathways and Reaction Mechanisms

The mechanism of hydroboration involves a concerted, four-membered transition state where the boron and hydrogen atoms add to the same face of the double bond (syn-addition). In asymmetric hydroboration, the chiral environment of the borane reagent or the catalyst-ligand complex dictates the facial selectivity of the addition to the prochiral alkene.

G cluster_0 Catalytic Cycle (e.g., Rh-catalyzed) Catalyst [Rh(L*)]⁺ Oxidative_Addition Oxidative Addition (HBpin) Catalyst->Oxidative_Addition HBpin Hydrido_Boryl_Complex [Rh(H)(Bpin)(L*)]⁺ Oxidative_Addition->Hydrido_Boryl_Complex Alkene_Coordination Alkene Coordination Hydrido_Boryl_Complex->Alkene_Coordination Alkene Alkene_Complex [Rh(H)(Bpin)(Alkene)(L*)]⁺ Alkene_Coordination->Alkene_Complex Migratory_Insertion Migratory Insertion Alkene_Complex->Migratory_Insertion Alkyl_Boryl_Complex [Rh(Alkyl)(Bpin)(L*)]⁺ Migratory_Insertion->Alkyl_Boryl_Complex Reductive_Elimination Reductive Elimination Alkyl_Boryl_Complex->Reductive_Elimination Reductive_Elimination->Catalyst releases Alkyl-Bpin Product Alkyl-Bpin Reductive_Elimination->Product

Figure 2. Simplified catalytic cycle for rhodium-catalyzed hydroboration.

Conclusion

For research and development in the pharmaceutical and fine chemical industries, optimizing both the synthetic efficiency and the cost of a process is paramount. While 9-BBN remains a highly effective reagent for asymmetric hydroboration, its cost can be a significant barrier. This guide has highlighted that catecholborane and pinacolborane, when used in conjunction with appropriate chiral catalysts, offer viable and more economical alternatives. Furthermore, the development of chiral boranes from inexpensive and renewable terpenes presents a particularly attractive avenue for sustainable and cost-effective asymmetric synthesis. The choice of the optimal reagent will depend on the specific substrate, the desired level of enantioselectivity, and the scale of the reaction. Careful consideration of the performance data and experimental protocols presented here will aid in making an informed decision that balances synthetic goals with economic realities.

References

assessing the scalability of different asymmetric reduction methods

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to assessing the scalability of asymmetric reduction methods for researchers, scientists, and drug development professionals.

This guide provides an objective comparison of the performance of various asymmetric reduction methods with a focus on their scalability. Supporting experimental data, detailed methodologies for key experiments, and visualizations of workflows and catalytic cycles are presented to aid in the selection of the most appropriate method for large-scale synthesis of chiral molecules.

Comparison of Scalable Asymmetric Reduction Methods

The scalability of an asymmetric reduction method is a critical factor in its industrial application. The following tables summarize key performance indicators for different methods from published case studies, providing a basis for comparison.

Table 1: Asymmetric Hydrogenation (AH)

SubstrateCatalyst (mol%)ScaleSolventPressure (bar)Temp (°C)Yield (%)ee (%)Reference
Enamide IntermediateRh-based1 kgTHF1025>95>98.6[1]
AcetophenoneRu-basedLab-scale-30RT99.977.8[2][3]
β-KetoesterRu-BINAP10 kgMethanol50 psi---Not specified in search results

Table 2: Asymmetric Transfer Hydrogenation (ATH)

SubstrateCatalyst (mol%)ScaleH-SourceSolventTemp (°C)Yield (%)ee (%)Reference
Acetophenone DerivativesRu-TsDPEN typeLab-scaleiPrOH/HCOOHVariousRT - 60High>97Not specified in search results
Aryl Methyl KetonesFe-CS/SBA-15Lab-scale2-propanol-7027.787.4[4]

Table 3: Biocatalytic Reduction

SubstrateBiocatalystScaleCo-substrateSolventTemp (°C)Yield (%)ee (%)Reference
Ethyl 4-chloroacetoacetateSaccharomyces cerevisiaeLab-scaleGlucoseBuffer/Resin308493[5][6]
Ethyl 4-chloro-3-oxobutanoateRecombinant E. coli CgCRLab-scaleGlucoseEthyl acetate30>90-[7][8]
KetonesLyophilized E. coli whole cellsLab-scaleIsopropanolNeat--99.9[9]
α,β-Unsaturated KetoneKetoreductase (KRED)Lab-scale---HighHigh

Experimental Protocols

Detailed experimental protocols are essential for reproducing and scaling up asymmetric reduction reactions. Below are generalized methodologies for the key methods discussed.

Protocol for a Scalable Asymmetric Hydrogenation

This protocol is a generalized procedure for the asymmetric hydrogenation of a prochiral ketone or enamide on a kilogram scale using a homogeneous rhodium or ruthenium catalyst.

Materials:

  • Prochiral substrate (e.g., enamide, ketone)

  • Homogeneous catalyst (e.g., Rh-based complex)

  • Anhydrous, degassed solvent (e.g., THF, Methanol)

  • High-pressure hydrogen gas

  • Inert gas (e.g., Nitrogen or Argon)

Equipment:

  • High-pressure reactor (e.g., Parr reactor) equipped with a mechanical stirrer, temperature and pressure controls, and ports for gas inlet/outlet and liquid sampling.

  • Schlenk line or glovebox for handling air-sensitive catalyst.

  • Filtration apparatus.

  • Analytical equipment for monitoring reaction progress and determining enantiomeric excess (e.g., HPLC, GC).

Procedure:

  • Reactor Preparation: The high-pressure reactor is thoroughly cleaned, dried, and purged with an inert gas to remove any oxygen and moisture.

  • Catalyst Loading: Under an inert atmosphere (glovebox or Schlenk line), the catalyst is weighed and transferred to the reactor.

  • Solvent and Substrate Addition: The anhydrous, degassed solvent is added to the reactor, followed by the prochiral substrate. The mixture is stirred to ensure homogeneity.

  • Reaction Setup: The reactor is sealed and connected to the hydrogen gas line. The system is purged several times with low-pressure hydrogen to remove any remaining inert gas.

  • Hydrogenation: The reactor is pressurized with hydrogen to the desired pressure (e.g., 10 bar) and heated to the specified temperature (e.g., 25°C). The reaction mixture is stirred vigorously.

  • Reaction Monitoring: The reaction progress is monitored by taking samples at regular intervals and analyzing them for substrate conversion and product formation.

  • Work-up: Once the reaction is complete, the reactor is cooled to room temperature and the hydrogen pressure is carefully released. The reaction mixture is filtered to remove the catalyst (if it precipitates). The solvent is removed under reduced pressure, and the crude product is purified by crystallization or chromatography.

  • Analysis: The yield of the isolated product is determined, and the enantiomeric excess is measured using chiral HPLC or GC.

Protocol for a Scalable Biocatalytic Reduction

This protocol describes a general procedure for the asymmetric reduction of a ketone using a whole-cell biocatalyst, such as Saccharomyces cerevisiae or recombinant E. coli, on a laboratory scale with potential for scale-up.

Materials:

  • Prochiral ketone substrate (e.g., ethyl 4-chloroacetoacetate)

  • Whole-cell biocatalyst (e.g., Saccharomyces cerevisiae)

  • Growth medium for the biocatalyst

  • Co-substrate for cofactor regeneration (e.g., glucose)

  • Buffer solution (e.g., Tris/HCl)

  • Organic solvent (for extraction)

  • Drying agent (e.g., anhydrous sodium sulfate)

Equipment:

  • Bioreactor or fermenter with temperature, pH, and aeration control.

  • Centrifuge for cell harvesting.

  • Shaking incubator.

  • Separatory funnel for extraction.

  • Rotary evaporator.

  • Analytical equipment (e.g., GC, HPLC).

Procedure:

  • Biocatalyst Preparation: The whole-cell biocatalyst is cultured in a suitable growth medium in a bioreactor under optimal conditions of temperature, pH, and aeration until the desired cell density is reached.

  • Cell Harvesting: The cells are harvested by centrifugation and washed with buffer to remove residual medium components.

  • Reaction Setup: The washed cells are resuspended in a buffer solution in a reaction vessel. The co-substrate (e.g., glucose) is added to provide the necessary reducing equivalents for cofactor regeneration.

  • Substrate Addition: The prochiral ketone substrate is added to the cell suspension. For substrates with low water solubility or high concentrations that may cause inhibition, a two-phase system or slow-release technology (e.g., using a resin) can be employed.[5][6]

  • Bioreduction: The reaction mixture is incubated in a shaking incubator at a controlled temperature. The pH is maintained at the optimal level for the enzyme activity.

  • Reaction Monitoring: The progress of the reduction is monitored by analyzing samples of the reaction mixture for substrate consumption and product formation.

  • Work-up: After the reaction is complete, the cells are removed by centrifugation or filtration. The aqueous phase is extracted with an organic solvent to recover the chiral alcohol product.

  • Purification and Analysis: The combined organic extracts are dried over a drying agent, and the solvent is removed using a rotary evaporator. The crude product is then purified, and its yield and enantiomeric excess are determined.

Visualizations

Workflow for Assessing Scalability

The following diagram illustrates a general workflow for assessing the scalability of an asymmetric reduction method, from initial small-scale screening to pilot plant production.

G Workflow for Scalability Assessment of Asymmetric Reduction Methods cluster_0 Lab Scale (mg to g) cluster_1 Bench Scale (g to kg) cluster_2 Pilot Plant Scale (kg to 100s kg) A Method Screening (AH, ATH, Biocatalysis) B Catalyst/Enzyme Selection A->B C Reaction Optimization (Solvent, Temp, Pressure, pH) B->C D Process Parameter Optimization (Catalyst Loading, Substrate Conc.) C->D Promising Method E Work-up & Purification Development D->E F Preliminary Cost Analysis E->F G Scale-up Studies F->G Economically Viable H Safety & Hazard Analysis G->H I Process Validation H->I J Industrial Production I->J Successful Validation

Caption: A general workflow for assessing the scalability of asymmetric reduction methods.

Catalytic Cycles

The diagrams below illustrate the simplified catalytic cycles for asymmetric hydrogenation and asymmetric transfer hydrogenation.

G Simplified Catalytic Cycles for Asymmetric Reduction cluster_AH Asymmetric Hydrogenation (AH) cluster_ATH Asymmetric Transfer Hydrogenation (ATH) AH1 [M-L] AH2 [H2-M-L] AH1->AH2 + H2 AH3 [Substrate-H2-M-L*] AH2->AH3 + Substrate AH4 Product Release AH3->AH4 Hydride Transfer AH4->AH1 - Product ATH1 [M-L] ATH2 [H-M-L] ATH1->ATH2 + H-Donor ATH3 [Substrate-H-M-L*] ATH2->ATH3 + Substrate ATH4 Product Release ATH3->ATH4 Hydride Transfer ATH4->ATH1 - Product

Caption: Simplified catalytic cycles for AH and ATH.

References

A Comparative Guide to Enantioselective Ketone Reduction: Methods, Performance, and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of leading methodologies for the synthesis of chiral alcohols, offering a comparative analysis of catalytic hydrogenation, stoichiometric reduction, and enzymatic approaches. This guide provides researchers, scientists, and drug development professionals with the experimental data and detailed protocols necessary to select and implement the most suitable method for their synthetic needs.

The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone of modern asymmetric synthesis, providing critical building blocks for the pharmaceutical, agrochemical, and fragrance industries. The choice of reduction method is paramount, directly impacting enantioselectivity, yield, substrate scope, and scalability. This guide presents a detailed comparison of three principal methodologies: Noyori's asymmetric hydrogenation, the Corey-Bakshi-Shibata (CBS) reduction, and enzymatic reductions using ketoreductases (KREDs).

Performance Comparison

The following table summarizes the performance of these three leading methods for the enantioselective reduction of a model substrate, acetophenone, as well as other representative ketones. This data, compiled from various literature sources, highlights the distinct advantages and limitations of each approach.

MethodCatalyst/EnzymeKetone SubstrateYield (%)ee (%)TONConditions
Noyori Hydrogenation (S)-BINAP-RuCl₂-(S,S)-DPENAcetophenone>9999 (R)up to 100,000H₂ (1-100 atm), base (e.g., t-BuOK), 2-propanol, rt
(R,R)-TsDPEN-Ru2,4,4-trimethyl-2-cyclohexenone9898 (S)100H₂ (10 atm), t-BuOK, 2-propanol, 28 °C, 24 h
CBS Reduction (S)-CBS CatalystAcetophenone9796 (R)-BH₃·THF, THF, -78 °C to rt
(R)-CBS Catalyst1-Tetralone9598 (R)-BH₃·SMe₂, THF, -40 °C, 2 h
Enzymatic Reduction KRED1-PgluAcetophenone>99>99 (S)-Tris/HCl buffer (pH 8.0), GDH for cofactor regeneration, rt
Lactobacillus composti SDRAcetophenone->99 (R)-Whole cells, rt

Methodologies and Experimental Protocols

Noyori Asymmetric Hydrogenation

Mechanism: This method utilizes a ruthenium catalyst bearing a chiral phosphine ligand (e.g., BINAP) and a diamine ligand. The reaction proceeds via a metal-ligand bifunctional mechanism where the ruthenium hydride and the amine proton of the ligand are transferred to the ketone in a concerted, outer-sphere fashion.[1]

Experimental Protocol - Asymmetric Hydrogenation of Acetophenone:

  • A solution of the chiral Ru complex (e.g., (R)-BINAP-RuCl₂-(R)-DABN) is prepared in isopropanol.

  • To this solution, acetophenone and a solution of t-BuOK in isopropanol are added.

  • The reaction mixture is then subjected to hydrogen gas (typically 100 psi) at room temperature.[2]

  • The reaction progress is monitored by techniques such as GC or TLC.

  • Upon completion, the solvent is removed under reduced pressure, and the product, 1-phenylethanol, is purified by chromatography.

Corey-Bakshi-Shibata (CBS) Reduction

Mechanism: The CBS reduction employs a chiral oxazaborolidine catalyst that coordinates with borane, activating it as a hydride donor.[3] The ketone then coordinates to the boron of the catalyst in a sterically controlled manner, allowing for facial-selective hydride transfer from the borane.[3][4]

Experimental Protocol - Asymmetric Reduction of Acetophenone: [5]

  • In a round-bottom flask under an inert atmosphere (nitrogen or argon), the chiral catalyst precursor, (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol, is dissolved in THF.

  • Trimethylborate is added, and the solution is stirred for 30 minutes at room temperature.

  • A 1 M solution of borane-THF complex is then added.

  • A solution of acetophenone in THF is added slowly to the catalyst mixture over a period of at least 10 minutes.

  • The reaction is stirred for 30 minutes and then quenched by the slow addition of methanol.

  • The product is isolated by extraction and purified by chromatography.

Enzymatic Reduction using Ketoreductases (KREDs)

Mechanism: Ketoreductases are enzymes that catalyze the stereospecific reduction of ketones to alcohols using a nicotinamide cofactor (NADH or NADPH) as the hydride source.[6] The high enantioselectivity is achieved due to the precisely shaped active site of the enzyme, which orients the ketone substrate for hydride attack on a specific face.[6] A cofactor regeneration system, often employing a sacrificial alcohol like isopropanol or an enzymatic system like glucose/glucose dehydrogenase (GDH), is typically required for preparative scale reactions.[7]

Experimental Protocol - Reduction of Acetophenone using KRED1-Pglu: [7]

  • A reaction mixture is prepared in a 50 mM Tris/HCl buffer (pH 8.0).

  • The mixture contains the ketoreductase (KRED1-Pglu), glucose dehydrogenase (GDH) for cofactor regeneration, NADP⁺, the acetophenone substrate, and glucose.

  • The reaction is carried out at room temperature with stirring.

  • After completion, the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic extracts are dried, and the product is analyzed for yield and enantiomeric excess by chiral GC or HPLC.

Visualizing the Mechanisms

To further elucidate the operational principles of these methods, the following diagrams illustrate their respective catalytic cycles and workflows.

Noyori_Hydrogenation cluster_cycle Catalytic Cycle Ru_precatalyst [Ru(II)-Ligand] Precatalyst Ru_hydride [Ru(II)-H] Active Catalyst Ru_precatalyst->Ru_hydride H₂, Base Substrate_complex Ketone-Catalyst Complex Ru_hydride->Substrate_complex Ketone Product_complex Alcohol-Catalyst Complex Substrate_complex->Product_complex Hydride Transfer Product_complex->Ru_hydride Release of Alcohol Alcohol Alcohol Product_complex->Alcohol Ketone Ketone Ketone->Substrate_complex

Noyori Asymmetric Hydrogenation Catalytic Cycle

CBS_Reduction CBS_catalyst Chiral Oxazaborolidine Activated_complex Catalyst-Borane Adduct CBS_catalyst->Activated_complex Borane BH₃ Borane->Activated_complex Ternary_complex Ketone-Catalyst-Borane Complex Activated_complex->Ternary_complex Ketone Ketone Ketone->Ternary_complex Hydride_transfer Intramolecular Hydride Transfer Ternary_complex->Hydride_transfer Product_complex Product-Catalyst Complex Hydride_transfer->Product_complex Product_complex->CBS_catalyst Catalyst Regeneration Alcohol Chiral Alcohol Product_complex->Alcohol

CBS Reduction Catalytic Cycle

Enzymatic_Reduction cluster_main Enzymatic Reduction cluster_regen Cofactor Regeneration Ketone Ketone KRED Ketoreductase (KRED) Ketone->KRED Alcohol Alcohol KRED->Alcohol NADP NADP⁺ KRED->NADP NADPH NADPH NADPH->KRED GDH Glucose Dehydrogenase (GDH) NADP->GDH GDH->NADPH Gluconolactone Gluconolactone GDH->Gluconolactone Glucose Glucose Glucose->GDH

Enzymatic Ketone Reduction with Cofactor Regeneration

References

Monitoring Alpine-Borane Reactions: A Comparative Guide to ¹¹B NMR and FT-IR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the precise monitoring of reactions is paramount to understanding kinetics, mechanism, and achieving optimal stereoselectivity. The Midland Alpine-Borane reduction is a cornerstone reaction for the enantioselective synthesis of chiral alcohols. This guide provides a comprehensive comparison of two powerful in-situ monitoring techniques: Boron-11 Nuclear Magnetic Resonance (¹¹B NMR) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy, offering insights into their respective strengths and weaknesses in the context of Alpine-Borane reactions.

This document will delve into the quantitative data derived from these methods, present detailed experimental protocols, and offer a comparative analysis to aid in the selection of the most appropriate technique for your research needs. A concluding section will also touch upon Gas Chromatography-Mass Spectrometry (GC-MS) as a complementary offline method for final product analysis and enantiomeric excess determination.

¹¹B NMR Spectroscopy: A Direct Window into Boron Chemistry

¹¹B NMR spectroscopy stands out as a premier technique for monitoring Alpine-Borane reactions due to its ability to directly observe the boron atom, which is at the heart of the chemical transformation. This method provides unambiguous, quantitative information about the concentration of various boron-containing species in the reaction mixture over time.

The key species in an Alpine-Borane reduction of a prochiral ketone (e.g., acetophenone) that can be distinguished by their characteristic ¹¹B NMR chemical shifts are:

  • Alpine-Borane (B-isopinocampheyl-9-BBN): The starting chiral reducing agent.

  • Intermediate "ate" complex: The transient species formed upon coordination of the ketone to the boron center.

  • B-alkoxy-9-BBN: The product formed after hydride transfer, which is a borinic ester.

By integrating the signals corresponding to these species, a precise reaction profile can be constructed, allowing for detailed kinetic analysis.

Alternative Monitoring Technique: FT-IR Spectroscopy

In-situ FT-IR spectroscopy offers a valuable alternative for monitoring Alpine-Borane reactions, particularly when the focus is on the functional group transformations of the organic substrates. This technique excels at tracking the disappearance of the ketone carbonyl (C=O) stretching vibration and the appearance of new bands associated with the formation of the B-O bond in the product.

FT-IR is often more accessible than NMR and can provide faster data acquisition, making it suitable for rapid screening of reaction conditions. However, the interpretation of the spectra can be more complex due to overlapping signals, and it provides indirect information about the boron species.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for monitoring the reduction of acetophenone with Alpine-Borane using both ¹¹B NMR and in-situ FT-IR spectroscopy.

Parameter¹¹B NMR SpectroscopyIn-situ FT-IR Spectroscopy
Species Monitored Alpine-Borane, Intermediate Complex, B-alkoxy-9-BBNAcetophenone (C=O stretch), B-alkoxy-9-BBN (B-O stretch)
Typical ¹¹B Chemical Shifts (δ, ppm) Alpine-Borane: ~80 ppm; Intermediate: ~50-60 ppm; Product: ~55 ppmN/A
Typical IR Frequencies (cm⁻¹) N/AKetone C=O: ~1685 cm⁻¹; B-O stretch: ~1350 cm⁻¹
Temporal Resolution 1-5 minutes per spectrumSeconds to <1 minute per spectrum
Quantification Principle Signal IntegrationPeak Height/Area (Beer-Lambert Law)
Strengths Direct observation of boron species, high specificity, excellent for mechanistic studies.High temporal resolution, wider availability, good for tracking substrate consumption.
Limitations Lower temporal resolution, requires specialized equipment (NMR spectrometer).Indirect information on boron species, potential for signal overlap, sensitivity can be lower.

Experimental Protocols

Protocol 1: In-situ ¹¹B NMR Monitoring of Alpine-Borane Reduction of Acetophenone
  • Sample Preparation: In an NMR tube fitted with a sealable cap, dissolve Alpine-Borane (1.0 mmol) in anhydrous THF-d₈ (0.5 mL) under an inert atmosphere (e.g., argon or nitrogen).

  • Instrument Setup: Lock and shim the NMR spectrometer on the THF-d₈ signal. Set the spectrometer to acquire ¹¹B NMR spectra with proton decoupling. Typical acquisition parameters include a 30° pulse angle and a relaxation delay of 2 seconds.

  • Reaction Initiation: Inject acetophenone (1.0 mmol) into the NMR tube, quickly shake to mix, and immediately place the tube in the NMR probe.

  • Data Acquisition: Begin acquiring a series of ¹¹B NMR spectra at regular time intervals (e.g., every 5 minutes) for the duration of the reaction.

  • Data Analysis: Process the spectra and integrate the signals corresponding to Alpine-Borane and the B-alkoxy-9-BBN product. Plot the concentration of each species as a function of time to obtain the reaction profile.

Protocol 2: In-situ FT-IR Monitoring of Alpine-Borane Reduction of Acetophenone
  • System Setup: Equip a reaction vessel with an in-situ FT-IR probe (e.g., an ATR probe) connected to an FT-IR spectrometer. Ensure the system is under an inert atmosphere.

  • Background Spectrum: Record a background spectrum of the anhydrous solvent (e.g., THF) at the desired reaction temperature.

  • Reaction Setup: Charge the reaction vessel with a solution of Alpine-Borane in the solvent.

  • Reaction Initiation and Monitoring: Start continuous acquisition of FT-IR spectra. Inject the acetophenone into the reaction vessel with vigorous stirring.

  • Data Analysis: Monitor the decrease in the absorbance of the ketone carbonyl peak (around 1685 cm⁻¹) and the increase in the absorbance of the B-O stretch of the product (around 1350 cm⁻¹). Convert absorbance values to concentration using a pre-established calibration curve to determine the reaction kinetics.

Protocol 3: Post-Reaction Analysis by Chiral GC-MS
  • Work-up: After the reaction is complete (as determined by in-situ monitoring), quench the reaction by the slow addition of methanol. Remove the solvent under reduced pressure.

  • Derivatization (if necessary): For analysis of the alcohol product, derivatization is typically not required.

  • GC-MS Analysis: Inject an aliquot of the crude product (dissolved in a suitable solvent like dichloromethane) onto a chiral GC column (e.g., Astec® CHIRALDEX™ B-PM).

  • Method Parameters: A typical temperature program would be an isothermal hold at 120 °C. Use helium as the carrier gas.[1]

  • Data Analysis: Integrate the peaks corresponding to the two enantiomers of the alcohol product. Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] * 100.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_nmr ¹¹B NMR Monitoring cluster_ftir FT-IR Monitoring cluster_gcms Post-Reaction Analysis nmr_prep Prepare Sample in NMR Tube nmr_acquire Acquire Time-Resolved Spectra nmr_prep->nmr_acquire nmr_process Process and Integrate Signals nmr_acquire->nmr_process nmr_kinetics Determine Reaction Kinetics nmr_process->nmr_kinetics gcms_workup Reaction Quench and Work-up nmr_kinetics->gcms_workup Offline ftir_setup Setup Reactor with IR Probe ftir_acquire Continuously Acquire Spectra ftir_setup->ftir_acquire ftir_process Monitor Peak Absorbance ftir_acquire->ftir_process ftir_kinetics Determine Reaction Kinetics ftir_process->ftir_kinetics ftir_kinetics->gcms_workup Offline gcms_inject Inject Sample into Chiral GC-MS gcms_workup->gcms_inject gcms_analyze Separate and Detect Enantiomers gcms_inject->gcms_analyze gcms_ee Calculate Enantiomeric Excess gcms_analyze->gcms_ee start Alpine-Borane Reaction start->nmr_prep In-situ start->ftir_setup In-situ

Caption: Workflow for monitoring Alpine-Borane reactions.

Conclusion

Both ¹¹B NMR and in-situ FT-IR spectroscopy are powerful techniques for monitoring Alpine-Borane reactions, each offering distinct advantages. ¹¹B NMR provides unparalleled detail into the transformation of the boron-containing species, making it the method of choice for in-depth mechanistic and kinetic studies. Its high specificity allows for the unambiguous identification and quantification of reactants, intermediates, and products.

FT-IR spectroscopy, on the other hand, offers a more accessible and higher-throughput method for monitoring the consumption of the starting ketone. Its excellent temporal resolution makes it ideal for rapid reaction profiling and optimization.

For a comprehensive understanding of an Alpine-Borane reduction, a combination of techniques is often optimal. In-situ monitoring by either ¹¹B NMR or FT-IR can provide real-time kinetic data, while offline analysis by chiral GC-MS is essential for the accurate determination of the enantiomeric excess of the final product. The choice of technique will ultimately depend on the specific goals of the research, the available instrumentation, and the level of detail required.

References

Safety Operating Guide

Safe Disposal of (S)-Alpine Borane: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

(S)-Alpine borane is a pyrophoric organoboron reagent, meaning it can ignite spontaneously upon contact with air.[1] Proper handling and disposal are critical to ensure laboratory safety. This document provides detailed procedures for the safe neutralization and disposal of this compound and associated waste.

Immediate Safety and Handling Precautions

Personnel handling this compound must be thoroughly trained in the safe use of pyrophoric reagents.[2] Work should always be conducted in a certified chemical fume hood with the sash positioned as low as possible.[3] A "buddy system" should be in place, and personnel should never work alone with this reagent.[2]

Required Personal Protective Equipment (PPE):

  • Flame-resistant lab coat

  • Chemical splash goggles and a face shield

  • Chemically resistant gloves (nitrile gloves are common, but heavier gloves may be necessary for larger quantities)[4]

Emergency Preparedness:

  • An ABC dry chemical fire extinguisher and a container of powdered lime (calcium oxide), soda ash, or dry sand should be immediately accessible for smothering small fires.[5]

  • An emergency safety shower and eyewash station must be readily accessible.[4]

Quantitative Data for Disposal

The following table summarizes key quantitative parameters for the safe quenching of this compound. These values are based on general best practices for pyrophoric reagents, as specific data for this compound is not extensively published.

ParameterValue/RangeNotes
Initial Concentration < 20% by weight in an inert solventDilution is a critical first step to control the rate of reaction during quenching.[6]
Quenching Temperature 0 °C (ice water bath)Lower temperatures are essential to manage the exothermic nature of the quenching reaction and prevent uncontrolled boiling of solvents.[7]
Quenching Agent Addition Dropwise and slowSlow addition allows for careful control of the reaction rate and heat generation.[8]
Neutralization pH ~7After quenching, the solution should be neutralized before final disposal. Citric or acetic acid can be used for this purpose.[7]
Final Holding Time At least 6 hours at room temperature after quenchEnsures that the reaction has gone to completion and no pockets of unreacted pyrophoric material remain.[7]

Detailed Experimental Protocol for Quenching and Disposal

This protocol outlines the step-by-step procedure for neutralizing residual or unwanted this compound.

Materials:

  • This compound to be quenched

  • Anhydrous, inert solvent (e.g., heptane, toluene)[8]

  • Anhydrous isopropanol[8]

  • Anhydrous methanol[8]

  • Deionized water

  • Dilute citric or acetic acid

  • Appropriately sized three-neck round-bottom flask with a magnetic stir bar, addition funnel, and nitrogen inlet/outlet (connected to a bubbler)

  • Ice water bath

  • Syringes and cannulas for inert atmosphere transfers

Procedure:

  • Preparation and Inert Atmosphere:

    • Assemble the three-neck flask setup in a fume hood. Ensure all glassware is oven-dried and cooled under a stream of inert gas (nitrogen or argon).[6]

    • Establish an inert atmosphere within the flask by purging with nitrogen.

  • Dilution:

    • Transfer the this compound to the reaction flask using a syringe or cannula under a positive pressure of inert gas.

    • Dilute the this compound with the inert solvent (e.g., heptane) to a concentration of less than 20% by weight.[6]

  • Cooling:

    • Place the flask in an ice water bath and begin stirring. Allow the solution to cool to 0 °C.[7]

  • Quenching with Isopropanol:

    • Slowly add anhydrous isopropanol to the stirred solution dropwise via the addition funnel.[8] Be vigilant for any signs of a vigorous reaction, such as gas evolution or a rapid temperature increase. Maintain a slow addition rate to keep the reaction under control.

  • Quenching with Methanol:

    • Once the addition of isopropanol is complete and the initial vigorous reaction has subsided, slowly add anhydrous methanol in a similar dropwise manner. Methanol is a more reactive quenching agent and will help to ensure the complete destruction of the pyrophoric material.[8]

  • Final Quenching with Water:

    • After the methanol addition is complete and the reaction has calmed, very slowly and cautiously add deionized water dropwise. This final step ensures that any remaining reactive species are fully hydrolyzed.[8]

  • Equilibration and Neutralization:

    • Once the water addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature.

    • Continue stirring for at least 6 hours to ensure the reaction is complete.[7]

    • While still under an inert atmosphere, neutralize the solution to a pH of approximately 7 by the slow addition of dilute citric or acetic acid.[7]

  • Final Disposal:

    • The resulting neutralized aqueous and organic mixture should be transferred to a properly labeled hazardous waste container for disposal according to your institution's guidelines.

Disposal of Empty this compound Containers

Empty containers of this compound must be handled with care as they will contain residual pyrophoric material.

Procedure:

  • Triple Rinse:

    • Under an inert atmosphere, rinse the empty container three times with a dry, inert solvent such as heptane or toluene.

    • Each rinse should be transferred to a separate flask for subsequent quenching, following the protocol described above.

  • Overnight Purge:

    • After the triple rinse, remove the cap or septum from the container and place it in the back of the fume hood overnight. This allows any residual solvent to evaporate and any remaining traces of pyrophoric material to slowly react with atmospheric moisture in a controlled manner.

  • Final Disposal:

    • The cleaned and purged container can then be disposed of as regular laboratory glassware waste, in accordance with institutional policies.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

G cluster_prep Preparation cluster_quench Quenching Protocol cluster_waste Waste Management cluster_empty Empty Container Disposal start Start: this compound for Disposal ppe Don Appropriate PPE (Flame-resistant coat, goggles, face shield, gloves) start->ppe hood Work in a Certified Chemical Fume Hood ppe->hood emergency Ensure Emergency Equipment is Accessible (Extinguisher, Sand, Shower) hood->emergency dilute Dilute with Inert Solvent (<20% concentration) emergency->dilute rinse Triple Rinse with Inert Solvent emergency->rinse cool Cool to 0°C (Ice Water Bath) dilute->cool add_ipa Slowly Add Isopropanol cool->add_ipa add_meoh Slowly Add Methanol add_ipa->add_meoh add_h2o Cautiously Add Water add_meoh->add_h2o equilibrate Warm to Room Temperature and Stir for 6+ Hours add_h2o->equilibrate neutralize Neutralize to pH ~7 equilibrate->neutralize container Transfer to Labeled Hazardous Waste Container neutralize->container end End: Safe Disposal container->end quench_rinse Quench Rinsate Separately rinse->quench_rinse purge Purge Container in Hood Overnight rinse->purge quench_rinse->dilute dispose_glass Dispose of as Clean Glassware purge->dispose_glass dispose_glass->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling (S)-Alpine Borane

Author: BenchChem Technical Support Team. Date: November 2025

(S)-Alpine borane is a pyrophoric and water-reactive organoborane reagent, requiring stringent adherence to safety protocols to mitigate risks of spontaneous ignition upon contact with air and/or moisture. This guide provides essential procedural information for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound.

Proper laboratory practice when working with air- and moisture-sensitive materials is paramount. A thorough risk assessment should be conducted before commencing any work. All operations should be performed in a certified chemical fume hood or a glove box.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory to ensure user safety. This includes protection for the body, eyes, face, and hands.

PPE CategorySpecificationRationale
Body Fire-resistant lab coat (e.g., Nomex)Provides a critical barrier against fire, a primary hazard of pyrophoric materials.
Eyes & Face Chemical splash goggles conforming to ANSI Z87.1 standard. A full-face shield should be worn over the goggles.Protects against splashes and potential explosions. A face shield offers a broader area of protection for the entire face.
Hands Inner nitrile gloves for dexterity, overlaid with heavy-duty, chemical-resistant gloves (e.g., butyl or neoprene). Check manufacturer's compatibility data.The double-gloving technique provides a primary and secondary barrier against chemical exposure. The outer glove offers robust chemical resistance.
Respiratory A type ABEK (EN14387) respirator filter or a NIOSH-approved respirator may be required depending on the scale and nature of the procedure.[1]Protects against inhalation of harmful vapors or aerosols. The necessity of respiratory protection should be determined by a site-specific risk assessment.[1]

Operational Plan: Step-by-Step Handling Protocol

All manipulations of this compound must be carried out under an inert atmosphere, such as nitrogen or argon, to prevent contact with air and moisture.

  • Preparation:

    • Ensure a certified and operational chemical fume hood or glovebox is used.

    • Have a Class D fire extinguisher (for flammable metals) or dry sand readily accessible.

    • Assemble and dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of inert gas.

    • Notify other laboratory personnel of the planned work with a pyrophoric reagent.

  • Reagent Transfer (using a syringe):

    • Secure the this compound reagent bottle in the fume hood.

    • Purge a syringe of appropriate size with inert gas.

    • Puncture the septum on the reagent bottle with an inert gas inlet needle to create a positive pressure.

    • Carefully draw the desired volume of this compound into the syringe.

    • Withdraw the syringe and immediately insert it into the reaction vessel, which is also under an inert atmosphere.

    • Slowly dispense the reagent into the reaction mixture.

Disposal Plan: Step-by-Step Quenching and Waste Management

Unused or residual this compound must be safely quenched before disposal. Never dispose of active pyrophoric reagents directly into waste containers.

  • Initial Quenching:

    • In a separate flask under an inert atmosphere, place a suitable, non-reactive solvent such as heptane or toluene.

    • Cool the flask in an ice bath.

    • Slowly and dropwise, add the residual this compound to the solvent with stirring.

    • Begin the quenching process by slowly adding a less reactive alcohol, such as isopropanol.[2]

  • Secondary Quenching:

    • Once the initial reaction subsides, switch to a more reactive alcohol, like methanol, and continue to add it slowly.[2]

  • Final Quenching:

    • After the reaction with methanol is complete, very cautiously add water dropwise to neutralize any remaining reactive material.[2]

  • Waste Disposal:

    • The fully quenched solution should be collected in a designated hazardous waste container.

    • Label the container clearly, indicating the contents.

    • Rinse all glassware that came into contact with this compound with a small amount of the quenching solvent and add the rinsate to the hazardous waste container.

Below is a logical workflow for the safe handling and disposal of this compound.

G Safe Handling and Disposal Workflow for this compound prep_ppe Don Appropriate PPE prep_workspace Prepare Inert Atmosphere Workspace prep_ppe->prep_workspace prep_glassware Assemble Dry Glassware prep_workspace->prep_glassware transfer Transfer Reagent via Syringe prep_glassware->transfer reaction Perform Reaction transfer->reaction quench_ipa Quench with Isopropanol reaction->quench_ipa Dispose of Residual Reagent quench_meoh Quench with Methanol quench_ipa->quench_meoh quench_h2o Quench with Water quench_meoh->quench_h2o collect_waste Collect as Hazardous Waste quench_h2o->collect_waste

Caption: Workflow for this compound Handling and Disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Alpine borane
Reactant of Route 2
(S)-Alpine borane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.